molecular formula C27H27N3O2 B15564059 PF-3450074

PF-3450074

Número de catálogo: B15564059
Peso molecular: 425.5 g/mol
Clave InChI: ACDFWSNAQWFRRF-VWLOTQADSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

PF-3450074 is a useful research compound. Its molecular formula is C27H27N3O2 and its molecular weight is 425.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2S)-N-methyl-2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]-N,3-diphenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O2/c1-19-23(22-15-9-10-16-24(22)28-19)18-26(31)29-25(17-20-11-5-3-6-12-20)27(32)30(2)21-13-7-4-8-14-21/h3-16,25,28H,17-18H2,1-2H3,(H,29,31)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDFWSNAQWFRRF-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CC(=O)NC(CC3=CC=CC=C3)C(=O)N(C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)CC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N(C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the HIV-1 Capsid Inhibitor PF-3450074

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-3450074 (also known as PF-74) is a potent small-molecule inhibitor of the Human Immunodeficiency Virus type 1 (HIV-1) that targets the viral capsid protein (CA). It exhibits a bimodal, concentration-dependent mechanism of action, interfering with both early and late stages of the viral lifecycle. At lower concentrations, this compound competitively inhibits the binding of essential host factors, such as CPSF6 and NUP153, to the viral capsid, thereby disrupting nuclear import. At higher concentrations, it destabilizes the capsid, leading to premature uncoating and a subsequent block in reverse transcription. This document provides a comprehensive technical overview of this compound, including its mechanism of action, antiviral activity, resistance profile, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound targets a conserved binding pocket at the interface of two adjacent capsid protein monomers within the hexametric lattice of the viral core.[1] This pocket is also utilized by host cell proteins, namely Cleavage and Polyadenylation Specificity Factor 6 (CPSF6) and Nucleoporin 153 (NUP153), which are crucial for the transport of the pre-integration complex into the nucleus.[1][2][3]

The inhibitory effect of this compound is concentration-dependent:

  • At lower concentrations (typically below 2 µM) , this compound directly competes with CPSF6 and NUP153 for binding to the capsid.[1][3] This competitive inhibition is thought to disrupt the proper trafficking of the viral core to the nucleus.

  • At higher concentrations (around 10 µM) , this compound induces premature disassembly (uncoating) of the viral capsid.[1][3][4] This premature uncoating exposes the viral reverse transcription complex to the cytoplasm, leading to the inhibition of reverse transcription and preventing the synthesis of viral DNA.[2][4][5]

Furthermore, this compound has been observed to affect the late stages of the viral life cycle by interfering with the proper assembly and maturation of new viral particles.[1][5]

PF-3450074_Mechanism_of_Action cluster_early Early Stage Inhibition cluster_late Late Stage Inhibition HIV-1 Entry HIV-1 Entry Intact Capsid Intact Capsid HIV-1 Entry->Intact Capsid Fusion Nuclear Import Nuclear Import Intact Capsid->Nuclear Import Cytoplasmic Trafficking Reverse Transcription Reverse Transcription Nuclear Import->Reverse Transcription in Nucleus Integration Integration Reverse Transcription->Integration PF-3450074_low This compound (Low Concentration) PF-3450074_low->Nuclear Import Blocks (Competes with CPSF6/NUP153) PF-3450074_high This compound (High Concentration) PF-3450074_high->Intact Capsid Induces Premature Uncoating Gag Polyproteins Gag Polyproteins Immature Virion Immature Virion Gag Polyproteins->Immature Virion Assembly Mature Virion Mature Virion Immature Virion->Mature Virion Maturation PF-3450074_late This compound PF-3450074_late->Mature Virion Disrupts Assembly/ Maturation

Bimodal mechanism of action of this compound.

Quantitative Antiviral and Cytotoxicity Data

The antiviral activity and cytotoxicity of this compound have been evaluated in various cell lines against different HIV-1 strains. The following tables summarize the key quantitative data.

Table 1: Antiviral Activity of this compound against HIV-1
HIV-1 Strain/IsolateCell LineAssay TypeEC50 / IC50 (µM)Reference(s)
NL4-3MT-2CPE0.72[2][5]
NL4-3 (T107N mutant)MT-2CPE4.5[2]
NL4-3 pseudovirusHeLa CD4 LTR/beta-GalSingle-cycle0.55[5]
VSV-G pseudovirusHeLa CD4 LTR/beta-GalSingle-cycle0.32[5]
HIV-193RW025PBMCs1.5 ± 0.9[2]
HIV-1JR-CSFPBMCs0.6 ± 0.20[2]
HIV-193MW965PBMCs0.6 ± 0.10[2]
Various HIV-1 strainsMedian: 0.207 (range 0.113 - 0.362)[5]
Broad-spectrum0.008 - 0.640[1][2]

EC50: 50% effective concentration; IC50: 50% inhibitory concentration; CPE: Cytopathic Effect; PBMCs: Peripheral Blood Mononuclear Cells.

Table 2: Cytotoxicity and Binding Affinity of this compound
ParameterCell Line / SystemValue (µM)Reference(s)
CC50MT-4145.18[2]
Median CC5090.5 ± 5.9[2]
Kd (vs. CA hexamer)Biochemical0.176 ± 0.078[2]

CC50: 50% cytotoxic concentration; Kd: Dissociation constant.

Resistance Profile

Resistance to this compound is associated with multiple mutations in the viral capsid protein. In-vitro selection studies have identified a combination of five substitutions that confer significant resistance: Q67H, K70R, H87P, T107N, and L111I.[6] These mutations are located within or near the this compound binding pocket in the N-terminal domain of the capsid protein.[5] The accumulation of multiple mutations is necessary to achieve high-level resistance, which suggests a high genetic barrier to the development of resistance.[6]

Experimental Protocols

Single-Cycle Infection Assay

This assay measures the inhibitory effect of a compound on the early stages of HIV-1 replication, from entry to integration and gene expression.

Principle: HeLa CD4 LTR/beta-Gal cells are engineered to express the CD4 receptor and contain a beta-galactosidase reporter gene under the control of the HIV-1 Long Terminal Repeat (LTR) promoter. Upon successful infection and integration of the viral genome, the HIV-1 Tat protein is expressed, which transactivates the LTR promoter, leading to the production of beta-galactosidase. The activity of this enzyme can be quantified colorimetrically.

Detailed Methodology:

  • Cell Plating: Seed HeLa CD4 LTR/beta-Gal cells in 96-well plates at an appropriate density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Infection: Add the compound dilutions to the cells. Subsequently, infect the cells with single-cycle HIV-1 particles (e.g., VSV-G pseudotyped HIV-1).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Lysis and Detection: Lyse the cells and add a chromogenic substrate for beta-galactosidase (e.g., CPRG or X-Gal).

  • Quantification: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percent inhibition of viral replication for each compound concentration relative to untreated control wells and determine the EC50 value.

Single_Cycle_Assay_Workflow start Start plate_cells Plate HeLa CD4 LTR/beta-Gal cells start->plate_cells add_compound Add this compound dilutions plate_cells->add_compound infect_cells Infect with single-cycle HIV-1 add_compound->infect_cells incubate Incubate 48-72h infect_cells->incubate lyse_detect Lyse cells and add beta-galactosidase substrate incubate->lyse_detect measure Measure absorbance lyse_detect->measure analyze Calculate EC50 measure->analyze end End analyze->end

Workflow for the single-cycle infection assay.
Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that is toxic to host cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Detailed Methodology:

  • Cell Plating: Seed MT-4 cells (or another appropriate cell line) in a 96-well plate.

  • Compound Addition: Add serial dilutions of this compound to the cells. Include a no-cell control (medium only) and a no-compound control (cells with vehicle).

  • Incubation: Incubate the plate for a period equivalent to the antiviral assay (e.g., 5 days).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration and determine the CC50 value.

In Vitro Capsid Stability Assay

This assay assesses the effect of this compound on the integrity of purified HIV-1 cores.

Principle: HIV-1 cores are purified from concentrated virus preparations. These cores are then incubated with the test compound. The stability of the cores is assessed by separating the intact, pelletable cores from the soluble, disassembled capsid protein via ultracentrifugation. The amount of capsid protein in each fraction is quantified, typically by a p24 ELISA.

Detailed Methodology:

  • Core Purification: Isolate HIV-1 cores from concentrated virus stocks by centrifugation through a detergent layer (e.g., Triton X-100) on a sucrose (B13894) gradient.

  • Compound Incubation: Incubate the purified cores with various concentrations of this compound at 37°C for a defined period.

  • Separation: Separate intact cores from soluble capsid protein by ultracentrifugation.

  • Quantification: Collect the supernatant (soluble fraction) and the pellet (intact core fraction). Quantify the amount of p24 capsid protein in each fraction using an ELISA.

  • Data Analysis: Determine the percentage of capsid disassembly at each compound concentration compared to the untreated control.

Capsid_Stability_Assay_Workflow start Start purify_cores Purify HIV-1 Cores start->purify_cores incubate_compound Incubate Cores with this compound purify_cores->incubate_compound ultracentrifuge Ultracentrifugation to separate soluble and pellet fractions incubate_compound->ultracentrifuge quantify_p24 Quantify p24 in supernatant and pellet by ELISA ultracentrifuge->quantify_p24 analyze_data Analyze Capsid Disassembly quantify_p24->analyze_data end End analyze_data->end

Workflow for the in vitro capsid stability assay.
Quantitative PCR (qPCR) for HIV-1 DNA Forms

This assay quantifies the different forms of viral DNA produced during the early stages of infection to pinpoint the step at which an inhibitor acts.

Principle: Total DNA is extracted from infected cells treated with the inhibitor. Specific primer sets are used to quantify total viral DNA, 2-LTR circles (a marker for nuclear import), and integrated proviral DNA via real-time PCR.

Detailed Methodology:

  • Infection and Treatment: Infect target cells (e.g., MT-2) with HIV-1 in the presence or absence of this compound.

  • DNA Extraction: At various time points post-infection, harvest the cells and extract total DNA.

  • qPCR: Perform real-time PCR using specific primers and probes for:

    • Total viral DNA (e.g., targeting the gag or pol gene).

    • 2-LTR circles (using primers that span the LTR-LTR junction).

    • Integrated provirus (using an Alu-based nested PCR approach).

  • Data Analysis: Normalize the viral DNA copy numbers to a housekeeping gene (e.g., β-globin) to determine the copy number per cell. Compare the levels of each DNA species in treated versus untreated cells.

Conclusion

This compound is a well-characterized HIV-1 capsid inhibitor with a unique, bimodal mechanism of action that targets both early and late stages of the viral life cycle. Its potent antiviral activity and high barrier to resistance make the viral capsid an attractive target for the development of new antiretroviral therapies. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel capsid-targeting inhibitors.

References

An In-depth Technical Guide to the PF-3450074 Binding Site on the HIV-1 Capsid Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-3450074 (also known as PF74) is a potent small-molecule inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) that targets the viral capsid protein (CA). By binding to a critical pocket on the CA protein, this compound disrupts multiple stages of the viral lifecycle, including uncoating, reverse transcription, and nuclear entry.[1][2][3] This technical guide provides a comprehensive overview of the this compound binding site on the HIV-1 CA protein, detailing the molecular interactions, quantitative binding data, and the experimental protocols used to elucidate this crucial drug-target interface.

The this compound Binding Site: A Multi-Domain Interface

Structural studies, primarily X-ray crystallography, have revealed that this compound binds to a preformed pocket located at the interface between the N-terminal domain (NTD) of one CA monomer and the C-terminal domain (CTD) of an adjacent CA subunit within the assembled CA hexamer.[4][5] This site is of significant biological importance as it is also the binding pocket for essential host factors, such as the Cleavage and Polyadenylation Specificity Factor 6 (CPSF6) and Nucleoporin 153 (NUP153), which are crucial for viral nuclear import.[4]

The binding of this compound to this pocket is characterized by a network of interactions with specific amino acid residues. The indole (B1671886) moiety of this compound plays a key role in this interaction.[2][5]

Key Interacting Residues:

  • N-Terminal Domain (NTD) Residues: The binding pocket is primarily formed by helices 3, 4, 5, and 7 of the NTD.[2][6] Specific residues identified as crucial for interaction include:

    • Asn-57: Forms a key hydrogen bond with the cis amide bond of this compound.[2]

    • Gln-63, Met-66, Gln-67, and Lys-70: The side chains of these residues form interactions with the indole group of this compound.[2] The indole NH of this compound also forms a water-mediated hydrogen bond with the side chain amide of Gln-67.[2]

  • C-Terminal Domain (CTD) Residues: The binding pocket is further stabilized by interactions with helices H8 and H9 from the CTD of the neighboring CA subunit.[5][7]

Mutations in these residues can confer resistance to this compound, highlighting their importance in the binding interaction. Notable resistance mutations include Q67H, K70R, H87P, T107N, and L111I.[1][8] The N74D mutation has also been identified as conferring resistance to PF74 and other capsid-targeting antivirals.[9]

Quantitative Binding and Activity Data

The affinity of this compound for the HIV-1 CA protein has been quantified using various biophysical and virological assays. Isothermal titration calorimetry (ITC) has been instrumental in determining the dissociation constants (Kd).

CA Form Binding Affinity (Kd) Method
Full-length wild type CA2.79 µMITC
Isolated wild type NTD2.24 µMITC
Crystallographic construct3.42 µMITC
CA Hexamers (Wild-type)0.05 µMITC
CA Hexamers (4Mut)0.22 µMITC
CA Hexamers (5Mut)0.72 µMITC

Table 1: Dissociation constants (Kd) of this compound for different forms of the HIV-1 CA protein as determined by Isothermal Titration Calorimetry (ITC). Data compiled from[2][10].

The antiviral activity of this compound is typically reported as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50).

Assay Type Cell Line Value
Antiviral Activity (EC50)MT-2 cells~500 nM
Antiviral Activity (EC50)TZM-bl cells1.239 ± 0.257 µM
Cytotoxicity (CC50)TZM-bl cells32.2 ± 9.3 µM

Table 2: Antiviral activity and cytotoxicity of this compound. Data compiled from[3].

Experimental Protocols

The characterization of the this compound binding site has relied on a combination of structural biology, biophysical, and virological techniques.

X-Ray Crystallography

The high-resolution structure of this compound in complex with the HIV-1 CA hexamer was determined by X-ray crystallography (PDB ID: 4XFZ).[5][7]

Methodology Overview:

  • Protein Expression and Purification: The native full-length HIV-1 CA protein is expressed in Escherichia coli and purified to homogeneity.

  • Crystallization: The purified CA protein is crystallized, often in the presence of this compound. The protein crystallizes in the P6 space group, with a single CA molecule per asymmetric unit, which then forms hexamers through crystallographic symmetry.[5]

  • Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals. The structure is then solved and refined to reveal the atomic details of the this compound binding site.[5]

Isothermal Titration Calorimetry (ITC)

ITC is used to measure the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).

Detailed Protocol:

  • Sample Preparation:

    • Purified HIV-1 CA protein (e.g., full-length, NTD, or stabilized hexamers) is dialyzed against a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 2 mM β-mercaptoethanol).[2]

    • This compound is dissolved in the same dialysis buffer to the desired concentration (e.g., 200 µM).[2]

  • ITC Experiment:

    • The ITC instrument (e.g., VP-ITC or ITC200) is equilibrated at the desired temperature (e.g., 25°C).[2]

    • The CA protein solution (e.g., 15 µM) is loaded into the sample cell.[2]

    • The this compound solution is loaded into the injection syringe.

    • A series of small injections (e.g., 1x2 µL followed by 25x10 µL) of the this compound solution are made into the sample cell.[2]

  • Data Analysis:

    • The heat released or absorbed upon each injection is measured.

    • The data are corrected for the heat of dilution by performing a control titration of this compound into the buffer alone.

    • The corrected data are fitted to a suitable binding model (e.g., one-site binding) using software like Origin to determine the Kd, ΔH, and n.[2]

In Vitro Capsid Uncoating Assay

This assay measures the stability of isolated HIV-1 cores and the effect of compounds like this compound on their disassembly.

Methodology Overview:

  • Core Isolation:

    • Concentrated HIV-1 virions are carefully layered over a detergent-containing buffer (e.g., 1% Triton X-100) on top of a sucrose (B13894) gradient.

    • Ultracentrifugation is performed at a low temperature (e.g., 4°C) to strip the viral membrane and isolate the intact cores.[6][11]

  • Uncoating Reaction:

    • The isolated cores are incubated at a physiological temperature (37°C) for various time points in the presence or absence of this compound.[1][11]

  • Separation and Quantification:

    • The reaction mixture is subjected to ultracentrifugation to pellet the intact cores.

    • The amount of CA protein in the supernatant (representing disassembled capsids) and the pellet (representing intact cores) is quantified, typically by p24 ELISA.[1]

    • An increase in soluble CA in the supernatant indicates capsid uncoating.

Site-Directed Mutagenesis

This technique is used to introduce specific amino acid substitutions into the CA protein to identify residues critical for this compound binding and to study the mechanisms of drug resistance.

Methodology Overview:

  • Mutagenesis: A plasmid containing the HIV-1 Gag gene is used as a template. Primers containing the desired nucleotide changes are used in a polymerase chain reaction (PCR) to introduce the mutation.

  • Virus Production: The mutated plasmid is transfected into cells to produce viral particles carrying the altered CA protein.

  • Phenotypic Analysis: The mutant viruses are then tested for their sensitivity to this compound in antiviral assays and for their ability to bind the compound in direct binding assays.[8]

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

PF74_Binding_Site cluster_CA HIV-1 CA Hexamer cluster_HostFactors Host Factors CA1_NTD CA Monomer 1 (NTD) CA2_CTD CA Monomer 2 (CTD) PF74 This compound PF74->CA1_NTD Binds to NTD pocket PF74->CA2_CTD Interacts with adjacent CTD CPSF6 CPSF6 CPSF6->CA1_NTD Competes for binding NUP153 NUP153 NUP153->CA1_NTD Competes for binding

Caption: Interaction of this compound with the HIV-1 CA hexamer.

ITC_Workflow start Start prep_protein Prepare & Dialyze CA Protein start->prep_protein prep_ligand Prepare this compound in same buffer start->prep_ligand load_cell Load CA Protein into Sample Cell prep_protein->load_cell load_syringe Load this compound into Syringe prep_ligand->load_syringe titration Perform Titration (Inject Ligand into Cell) load_cell->titration load_syringe->titration measure_heat Measure Heat Change titration->measure_heat analyze Analyze Data (Fit to Binding Model) measure_heat->analyze results Determine Kd, ΔH, n analyze->results

Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).

Uncoating_Assay_Workflow start Start isolate_virions Isolate HIV-1 Virions start->isolate_virions isolate_cores Isolate Cores via Detergent & Sucrose Gradient isolate_virions->isolate_cores incubate Incubate Cores at 37°C (with/without this compound) isolate_cores->incubate centrifuge Ultracentrifugation to Pellet Intact Cores incubate->centrifuge separate Separate Supernatant and Pellet centrifuge->separate quantify_supernatant Quantify Soluble CA (Supernatant) via p24 ELISA separate->quantify_supernatant quantify_pellet Quantify Core-associated CA (Pellet) via p24 ELISA separate->quantify_pellet analyze Determine Percentage of Uncoating quantify_supernatant->analyze quantify_pellet->analyze end End analyze->end

Caption: Experimental workflow for the in vitro capsid uncoating assay.

Conclusion

The binding site of this compound on the HIV-1 CA protein is a well-characterized and highly attractive target for antiviral drug development. Its location at a critical inter-domain interface, which is also utilized by essential host factors, provides a unique opportunity for therapeutic intervention. The detailed understanding of the molecular interactions, backed by robust quantitative data and well-defined experimental protocols, offers a solid foundation for the structure-based design of next-generation capsid inhibitors with improved potency and resistance profiles.

References

The Dual-Action Mechanism of PF-3450074 in Disrupting HIV-1 Capsid Uncoating: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule inhibitor PF-3450074 (also known as PF74) and its multifaceted role in the HIV-1 uncoating process. By targeting the viral capsid, this compound presents a unique mechanism of action that disrupts the delicate balance of capsid stability required for successful infection, making it a pivotal tool for research and a candidate for antiretroviral therapy development.

Executive Summary

Human Immunodeficiency Virus Type 1 (HIV-1) infection is contingent upon the precise disassembly of its conical capsid core, a process termed "uncoating." This critical step releases the viral genome into the cytoplasm of the host cell, enabling reverse transcription and subsequent integration into the host genome. The structural integrity of the capsid is paramount; premature destabilization or excessive stabilization can halt the viral life cycle. This compound is a potent small molecule that directly binds to the HIV-1 capsid protein (CA), exhibiting a complex, concentration-dependent bimodal mechanism of action that ultimately inhibits viral replication. At lower concentrations, it competitively inhibits the binding of essential host factors, while at higher concentrations, it paradoxically accelerates uncoating, leading to abortive infection.[1] This guide will dissect the molecular interactions, quantitative effects, and the experimental methodologies used to elucidate the function of this compound.

Mechanism of Action: A Bimodal Approach to Capsid Disruption

This compound binds to a conserved pocket on the N-terminal domain (NTD) of the HIV-1 capsid protein, specifically at the interface between two adjacent CA subunits within a hexamer.[2][3] This binding site is crucial as it is also recognized by the host proteins Cleavage and Polyadenylation Specificity Factor 6 (CPSF6) and Nucleoporin 153 (NUP153), which are vital for nuclear import of the viral pre-integration complex.[2][4][5][6]

The inhibitory effect of this compound is concentration-dependent:

  • At low concentrations (≤ 2 µM): this compound acts as a competitive inhibitor, displacing CPSF6 and NUP153 from the capsid.[1] This disruption interferes with the proper trafficking of the viral complex to the nucleus, thereby halting infection.[4][5]

  • At high concentrations (∼10 µM): this compound paradoxically induces premature and accelerated uncoating of the viral capsid.[1] This rapid disassembly prevents the completion of reverse transcription, a process that requires the partial protection of the intact capsid.[1][2]

This dual mechanism highlights the delicate equilibrium of capsid stability required for successful HIV-1 infection.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the efficacy and binding characteristics of this compound and its interaction with the HIV-1 capsid and associated host factors.

Table 1: Antiviral Activity of this compound

ParameterVirus Strain/Cell TypeValueReference
EC50 HIV-1 (diverse strains)0.113 to 0.362 µM[7]
HIV wild type NL4-30.72 µM[1]
HIV T107N mutant4.5 µM[1]
HIV-1 (broad-spectrum)8-640 nM[1]
IC50 HIV-193RW025 (PBMCs)1.5 ± 0.9 µM[1]
HIV-1JR-CSF (PBMCs)0.6 ± 0.20 µM[1]
HIV-193MW965 (PBMCs)0.6 ± 0.10 µM[1]
Median (PBMCs)0.9 ± 0.5 µM[1]
HIV-1 InfectivityIC50 values calculated[8]
CC50 MT-2 T-cell line61 µM (for PF-1385801)[7]
Median90.5 ± 5.9 µM[1]

Table 2: Binding Affinities to HIV-1 Capsid

LigandCapsid FormMethodDissociation Constant (Kd)Reference
This compound Full length wild type CAIsothermal Titration Calorimetry2.79 µM[7]
Isolated wild type NTDIsothermal Titration Calorimetry2.24 µM[7]
Crystallographic constructIsothermal Titration Calorimetry3.42 µM[7]
CA hexamerNot specified176 ± 78 nM[1]
CPSF6 (15-mer FG peptide) CA hexamersSurface Plasmon Resonance~71 µM[9]
NUP153 (15-mer FG peptide) CA hexamersSurface Plasmon Resonance~131 µM[9]

Signaling Pathways and Molecular Interactions

The interaction of this compound with the HIV-1 capsid disrupts the normal signaling and transport pathways required for infection. The following diagram illustrates the competitive binding at the CA hexamer interface.

CA_Hexamer CA Hexamer NTD-CTD Interface Pocket Nuclear_Import Nuclear Import CA_Hexamer->Nuclear_Import Mediates PF74 This compound PF74->CA_Hexamer Binds PF74->Nuclear_Import Inhibits (Low Conc.) Reverse_Transcription Reverse Transcription PF74->Reverse_Transcription Inhibits (High Conc.) (via premature uncoating) Inhibition Inhibition of Infection CPSF6 CPSF6 CPSF6->CA_Hexamer Binds NUP153 NUP153 NUP153->CA_Hexamer Binds Nuclear_Import->Reverse_Transcription Infection Successful Infection Reverse_Transcription->Infection Infection 1. Infect Cells with HIV-1 Harvest 2. Harvest Cells Infection->Harvest Lysis 3. Cell Lysis (Dounce) Harvest->Lysis PNS 4. Prepare Post-Nuclear Supernatant (PNS) Lysis->PNS Sucrose 5. Layer PNS on Sucrose Cushion PNS->Sucrose Ultracentrifugation 6. Ultracentrifugation Sucrose->Ultracentrifugation Separation 7. Separate Supernatant and Pellet Ultracentrifugation->Separation Quantification 8. Quantify CA (p24 ELISA) Separation->Quantification Purification 1. Purify HIV-1 Cores Incubation 2. Incubate Cores +/- PF74 at 37°C Purification->Incubation Pelleting 3. Pellet Intact Cores (Ultracentrifugation) Incubation->Pelleting Quantification 4. Quantify CA in Supernatant and Pellet (p24 ELISA) Pelleting->Quantification Infection 1. Infect OMK Cells with HIV-GFP in presence of CsA Washout 2. Washout CsA at Various Time Points Infection->Washout Incubation 3. Incubate for 48 hours Washout->Incubation Analysis 4. Analyze GFP Expression (Flow Cytometry) Incubation->Analysis Immobilize 1. Immobilize HIV-1-GFP Particles on Coverslip Permeabilize 2. Permeabilize Viral Membrane Immobilize->Permeabilize Paint 3. 'Paint' Capsid with Fluorescent CypA Permeabilize->Paint Image 4. Image with TIRF Microscopy Paint->Image Analyze 5. Analyze GFP Loss (Defect) and CypA Decay (Disassembly) Image->Analyze Adsorb 1. Adsorb Purified HIV-1 Cores to Substrate Image 2. Time-Lapse Imaging in Liquid with AFM Adsorb->Image Measure 3. Perform Force Spectroscopy (Measure Stiffness) Image->Measure Analyze 4. Analyze Changes in Morphology and Stiffness Measure->Analyze

References

An In-depth Technical Guide on the Interaction of PF-3450074 with CPSF6 and NUP153

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the molecular interactions between the small molecule inhibitor PF-3450074 (PF74) and the host cell proteins Cleavage and Polyadenylation Specificity Factor 6 (CPSF6) and Nucleoporin 153 (NUP153). This compound is a potent inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) that targets the viral capsid protein (CA). Its mechanism of action involves direct competition with CPSF6 and NUP153 for a common binding site on the CA, thereby disrupting critical early-stage events in the viral life cycle, including nuclear import and integration. This document details the quantitative binding affinities, outlines the experimental protocols used to elucidate these interactions, and provides visual representations of the underlying molecular pathways and experimental workflows.

Introduction to this compound and its Targets

This compound is a small molecule that has been extensively studied for its anti-HIV-1 activity.[1][2] It directly binds to the HIV-1 capsid, a conical protein shell that encloses the viral genome and is essential for multiple stages of the viral life cycle.[3][4] The primary mechanism of PF74's antiviral action at low micromolar concentrations is the disruption of interactions between the viral capsid and essential host factors, namely CPSF6 and NUP153.[2][5][6]

  • CPSF6 (Cleavage and Polyadenylation Specificity Factor 6): A host protein involved in mRNA processing that has been identified as a key factor for HIV-1 nuclear entry and integration site selection.[7][8][9] CPSF6 directly engages the viral capsid, guiding the pre-integration complex (PIC) to transcriptionally active regions of the host cell genome.[8][9]

  • NUP153 (Nucleoporin 153): A component of the nuclear pore complex (NPC) that plays a crucial role in the nuclear import of the HIV-1 PIC.[7][10] The interaction between the viral capsid and NUP153 is a critical step for the virus to traverse the nuclear envelope in non-dividing cells.[10]

This compound, CPSF6, and NUP153 all share a common binding pocket on the N-terminal domain (NTD) of the HIV-1 CA protein, specifically at an interface between adjacent CA monomers within the hexameric lattice of the capsid.[2][8][11] This competitive binding is the basis for PF74's inhibitory effects.

Quantitative Data Presentation

The following tables summarize the available quantitative data for the interactions between this compound, CPSF6, NUP153, and the HIV-1 capsid. These values highlight the competitive nature of these interactions.

Table 1: Binding Affinities (Kd) to HIV-1 CA Hexamer

LigandBinding Affinity (Kd)MethodReference
This compound (PF74)176 ± 78 nMNot Specified[5]
CPSF6 (peptide)Weak (Quantitative data varies)Fluorescence Polarization, Analytical Ultracentrifugation[11]
NUP153 (peptide)Weak (Quantitative data varies)Not Specified[11]

Note: Direct comparative Kd values for CPSF6 and NUP153 peptides binding to the CA hexamer under the same conditions as PF74 are not consistently reported across the literature. However, biochemical assays confirm that PF74 competitively inhibits the binding of both host proteins.[2][12]

Table 2: Antiviral Activity and Cytotoxicity of this compound

ParameterValueCell Type/Assay ConditionReference
EC50 (HIV-1 isolates)8 - 640 nMVarious[5][13]
IC50 (HIV-193RW025)1.5 ± 0.9 µMPBMCs[5]
IC50 (HIV-1JR-CSF)0.6 ± 0.20 µMPBMCs[5]
IC50 (HIV-193MW965)0.6 ± 0.10 µMPBMCs[5]
Median IC500.9 ± 0.5 µMNot Specified[5]
CC5090.5 ± 5.9 µMNot Specified[5]

Signaling Pathways and Logical Relationships

The interaction between this compound, CPSF6, and NUP153 with the HIV-1 capsid can be visualized as a competitive binding model that disrupts the normal course of viral infection.

HIV_Infection_Inhibition cluster_host_cell Host Cell HIV-1_Capsid HIV-1 Capsid Nuclear_Import Nuclear Import HIV-1_Capsid->Nuclear_Import Mediates CPSF6 CPSF6 CPSF6->HIV-1_Capsid Binds to NUP153 NUP153 NUP153->HIV-1_Capsid Binds to Integration Integration Nuclear_Import->Integration Leads to Viral_Replication Successful Viral Replication Integration->Viral_Replication Results in PF74 This compound PF74->HIV-1_Capsid Competitively Binds Inhibition_of_Import Inhibition of Nuclear Import PF74->Inhibition_of_Import Causes Inhibition_of_Integration Inhibition of Integration PF74->Inhibition_of_Integration

Caption: Competitive binding of PF74 to the HIV-1 capsid, inhibiting CPSF6 and NUP153 interaction.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the interactions between this compound, CPSF6, and NUP153 with the HIV-1 capsid.

Co-immunoprecipitation (Co-IP) to Demonstrate Competitive Binding

This method is used to show that this compound can disrupt the interaction between the HIV-1 capsid and host factors like NUP153 in a cellular context.[14][15]

Protocol:

  • Cell Culture and Transfection: HEK293T cells are cultured and co-transfected with plasmids expressing HIV-1 Gag (which forms capsid-like particles) and a tagged version of the host factor of interest (e.g., HA-tagged NUP153).

  • Treatment with this compound: A subset of the transfected cells is treated with a specific concentration of this compound (e.g., 10 µM) for a defined period (e.g., 24 hours). A control group is treated with a vehicle (e.g., DMSO).

  • Cell Lysis: Cells are harvested and lysed in a non-denaturing lysis buffer containing protease inhibitors to maintain protein-protein interactions.

  • Immunoprecipitation: The cell lysates are incubated with an antibody specific to the tagged host factor (e.g., anti-HA antibody) immobilized on protein A/G beads. This step pulls down the host factor and any interacting proteins.

  • Washing: The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: The eluted samples are resolved by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with antibodies against the HIV-1 capsid protein (e.g., anti-p24 antibody) and the tagged host factor to detect their presence in the immunoprecipitated complex. A reduced amount of co-precipitated capsid in the this compound-treated sample compared to the control indicates competitive inhibition.

In Vitro Binding Assays

These assays quantify the direct binding affinity between purified components.

ITC directly measures the heat change upon binding of a small molecule to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.

Protocol:

  • Protein and Ligand Preparation: Purified HIV-1 CA hexamers are placed in the sample cell of the calorimeter. A solution of this compound, CPSF6 peptide, or NUP153 peptide is loaded into the injection syringe. All components are in an identical buffer.

  • Titration: The ligand is injected in small aliquots into the protein solution. The heat released or absorbed upon each injection is measured.

  • Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to calculate the Kd, n, and other thermodynamic parameters.

SPR is a label-free technique to measure real-time binding kinetics and affinity.[16][17]

Protocol:

  • Immobilization: Purified HIV-1 CA hexamers are immobilized on the surface of a sensor chip.

  • Binding: A solution containing the analyte (this compound, CPSF6 peptide, or NUP153 peptide) at various concentrations is flowed over the sensor surface. Binding is detected as a change in the refractive index, measured in response units (RU).

  • Dissociation: Buffer is flowed over the surface to measure the dissociation of the analyte.

  • Data Analysis: The association and dissociation rates are used to calculate the equilibrium dissociation constant (Kd).

X-ray Crystallography

This technique provides high-resolution structural information about the binding of this compound to the HIV-1 capsid.[11][18]

Protocol:

  • Protein Expression and Purification: The HIV-1 CA protein is expressed and purified.

  • Hexamer Assembly: CA hexamers are assembled in vitro.

  • Co-crystallization: The CA hexamers are incubated with an excess of this compound and subjected to crystallization screening.

  • Data Collection and Structure Determination: X-ray diffraction data are collected from the resulting crystals. The data are then processed to determine the three-dimensional structure of the CA-PF74 complex, revealing the precise atomic interactions.

Experimental Workflow Visualization

The general workflow for investigating the interaction of this compound with CPSF6 and NUP153 can be depicted as follows:

Experimental_Workflow cluster_workflow Experimental Workflow Start Hypothesis: PF74 competes with CPSF6/NUP153 for CA binding Protein_Purification Protein Expression and Purification (CA, CPSF6, NUP153) Start->Protein_Purification In_Vitro_Binding In Vitro Binding Assays (ITC, SPR) Protein_Purification->In_Vitro_Binding Structural_Analysis Structural Analysis (X-ray Crystallography) Protein_Purification->Structural_Analysis Cellular_Assays Cell-Based Assays (Co-IP, Antiviral Assays) Protein_Purification->Cellular_Assays Data_Analysis Quantitative Data Analysis (Kd, IC50) In_Vitro_Binding->Data_Analysis Structural_Analysis->Data_Analysis Cellular_Assays->Data_Analysis Conclusion Conclusion: Mechanism of Action Elucidated Data_Analysis->Conclusion

Caption: A generalized workflow for studying this compound's interactions with HIV-1 CA, CPSF6, and NUP153.

Conclusion

This compound serves as a critical tool compound for understanding the complex interplay between the HIV-1 capsid and host cell machinery. Its ability to competitively inhibit the binding of CPSF6 and NUP153 to the viral capsid underscores the therapeutic potential of targeting this essential virus-host interface. The methodologies outlined in this guide provide a robust framework for the continued investigation of capsid-targeting antivirals and their precise mechanisms of action, which is vital for the development of new and effective HIV-1 therapies.

References

Antiviral Activity Spectrum of PF-3450074: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-3450074 (also known as PF-74) is a potent small-molecule inhibitor of the Human Immunodeficiency Virus type 1 (HIV-1) capsid protein (CA). It exhibits a broad spectrum of activity against various HIV-1 isolates, including laboratory strains and clinical isolates from different clades, as well as against HIV-2.[1] The compound's mechanism of action is multifaceted, targeting multiple key stages of the HIV-1 replication cycle, primarily by binding to the capsid protein. This guide provides a comprehensive overview of the antiviral activity of this compound, detailing its spectrum, mechanism of action, and the experimental protocols used for its characterization.

Antiviral Activity Spectrum

This compound demonstrates potent antiviral activity with submicromolar efficacy against a wide range of HIV-1 strains.[2] Its activity extends to HIV-2 and Simian Immunodeficiency Virus (SIVmac), although with reduced potency compared to HIV-1.[3][4] In contrast, its inhibitory effect on Murine Leukemia Virus (MLV) is minimal, highlighting its selectivity for lentiviral capsids.[5]

Table 1: In Vitro Antiviral Activity of this compound against HIV-1
Virus Strain/IsolateCell TypeAssay TypeEC50 / IC50 (µM)Cytotoxicity (CC50 in µM)Reference(s)
HIV-1 NL4-3MT-2 cellsCPE~0.5>100[4]
HIV-1 NL4-3HeLa-P4 cellsReporter Gene0.72-[2]
HIV-1 T107N mutantHeLa-P4 cellsReporter Gene4.5-[2]
HIV-1 (diverse strains)PBMCs-0.207 (median)-[1]
HIV-1 93RW025PBMCs-1.5 ± 0.9-[2]
HIV-1 JR-CSFPBMCs-0.6 ± 0.20-[2]
HIV-1 93MW965PBMCs-0.6 ± 0.10-[2]
HIV-1 LAIHeLa cellsSingle-cycle replication0.70 ± 0.16-[6]

EC50: 50% effective concentration; IC50: 50% inhibitory concentration; CPE: Cytopathic Effect; PBMCs: Peripheral Blood Mononuclear Cells.

Table 2: Antiviral Activity of this compound against Other Retroviruses
VirusCell TypeAssay TypeEC50 / InhibitionReference(s)
HIV-2--4.7 µM[1]
SIVmacHeLa-P4 cellsReporter GeneMarked inhibition in low µM range[3][7]
Murine Leukemia Virus (MLV)HeLa-P4 cellsReporter Gene~30% inhibition at 6 µM[5]

Mechanism of Action

This compound targets the HIV-1 capsid protein (CA), a critical component for multiple stages of the viral life cycle. The compound binds to a conserved pocket in the N-terminal domain (NTD) of the CA protein at the interface with the C-terminal domain (CTD).[1][4] This binding site is also utilized by host cell proteins such as Cleavage and Polyadenylation Specificity Factor 6 (CPSF6) and Nucleoporin 153 (NUP153), which are crucial for nuclear import and integration site targeting.[8][9]

By binding to this pocket, this compound competitively inhibits the interaction of the viral capsid with these host factors.[9] The mechanism of action is dose-dependent and bimodal:[10]

  • At lower concentrations (sub-micromolar to low micromolar): this compound primarily interferes with nuclear entry and integration by blocking the binding of CPSF6 and NUP153 to the capsid.[10]

  • At higher concentrations (above 2 µM): The compound induces premature uncoating of the viral capsid, leading to the inhibition of reverse transcription.[7][11] It can also affect the late stages of the viral life cycle by interfering with capsid assembly.[1]

The interaction of this compound with the capsid can either destabilize or stabilize the capsid structure depending on the experimental context, but ultimately disrupts the finely tuned process of uncoating and subsequent steps required for successful infection.[3][10]

Experimental Protocols

The antiviral activity and mechanism of action of this compound have been elucidated through various in vitro assays. Below are detailed methodologies for key experiments.

Antiviral Activity Assay (Cell-Based)

This protocol is based on the TZM-GFP reporter cell line assay.[12]

  • Cell Plating: Seed TZM-GFP cells in a 96-well plate at a density of 1 x 10^4 cells per well.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Treatment: After 24 hours, replace the medium in the cell plates with the medium containing the compound dilutions.

  • Infection: 24 hours post-treatment, infect the cells with HIV-1 (e.g., NL4-3) at a multiplicity of infection (MOI) of 0.1.

  • Incubation: Incubate the infected cells for 48 hours.

  • Readout: Measure the GFP expression using a plate reader or flow cytometer to quantify the percentage of infected cells.

  • Data Analysis: Calculate the EC50 value by plotting the percentage of infection against the compound concentration.

HIV-1 Uncoating Assay ("Fate-of-Capsid" Assay)

This biochemical assay monitors the disassembly of the viral core in infected cells.[13]

  • Infection: Inoculate target cells (e.g., HeLa cells) with a high concentration of HIV-1 virions in the presence or absence of this compound.

  • Cell Lysis: At a specific time point post-infection (e.g., 2 hours), harvest the cells and lyse them using a hypotonic buffer and dounce homogenization to release the cytoplasm.

  • Separation of Soluble and Particulate Fractions: Layer the cytoplasmic lysate onto a sucrose (B13894) cushion (e.g., 50% sucrose).

  • Ultracentrifugation: Centrifuge at high speed to pellet the intact viral cores (particulate fraction), leaving the soluble CA proteins in the supernatant.

  • Quantification: Analyze both the supernatant and the pellet for the amount of CA protein (p24) using an enzyme-linked immunosorbent assay (ELISA) or Western blotting.

  • Analysis: A decrease in the amount of pelletable CA in the presence of this compound indicates induced uncoating.

Time-of-Addition Assay

This assay helps to determine the specific stage of the viral life cycle targeted by the inhibitor.[1][14]

  • Cell Infection: Synchronize the infection of target cells (e.g., MT-4 cells) with HIV-1 by incubating the virus with the cells for a short period (e.g., 1-2 hours) at 4°C, followed by washing to remove unbound virus and then shifting the temperature to 37°C.

  • Compound Addition: Add a high concentration of this compound at different time points post-infection (e.g., 0, 1, 2, 4, 6, 8 hours).

  • Control Inhibitors: Include inhibitors with known mechanisms of action as controls (e.g., an entry inhibitor like AMD3100, a reverse transcriptase inhibitor like Nevirapine, and an integrase inhibitor like Raltegravir).

  • Readout: After a single round of replication (e.g., 24-48 hours), measure the viral replication, for instance, by quantifying a reporter gene expression or p24 antigen production.

  • Analysis: The time point at which the addition of this compound no longer inhibits viral replication indicates the end of the time window during which its target is susceptible. Comparing this profile to those of the control inhibitors allows for the identification of the targeted step.

Visualizations

Mechanism of Action of this compound

PF_3450074_Mechanism cluster_virus HIV-1 Core cluster_host Host Cell cluster_processes Viral Processes CA_Hexamer CA Hexamer CPSF6 CPSF6 CA_Hexamer->CPSF6 Blocks Binding NUP153 NUP153 CA_Hexamer->NUP153 Blocks Binding Nuclear_Import Nuclear Import CA_Hexamer->Nuclear_Import Inhibits PF74 This compound PF74->CA_Hexamer Binds to CA Uncoating Premature Uncoating PF74->Uncoating Induces Nuclear_Pore Nuclear Pore Complex CPSF6->Nuclear_Pore NUP153->Nuclear_Pore Nuclear_Pore->Nuclear_Import Nucleus Nucleus RT Reverse Transcription Uncoating->RT Inhibits Integration Integration Nuclear_Import->Integration

Caption: Mechanism of this compound action on HIV-1 replication.

Experimental Workflow for Time-of-Addition Assay

Time_of_Addition_Workflow Start Start: Synchronized Infection of Cells with HIV-1 Add_Inhibitor Add this compound at Different Time Points (t=0, 1, 2... hrs) Start->Add_Inhibitor Incubate Incubate for a Single Replication Cycle (24-48 hrs) Add_Inhibitor->Incubate Measure Measure Viral Replication (e.g., Reporter Gene, p24) Incubate->Measure Analyze Analyze: Plot % Inhibition vs. Time of Addition Measure->Analyze Determine Determine the End of the Susceptible Time Window Analyze->Determine

Caption: Workflow for the Time-of-Addition experimental protocol.

Logical Relationship of this compound's Dual Mechanism

PF74_Dual_Mechanism PF74_Conc This compound Concentration Low_Conc Low Concentration (< 2 µM) PF74_Conc->Low_Conc is High_Conc High Concentration (> 2 µM) PF74_Conc->High_Conc is Block_Host_Factors Inhibition of CPSF6/NUP153 Binding Low_Conc->Block_Host_Factors Induce_Uncoating Induction of Premature Uncoating High_Conc->Induce_Uncoating Inhibit_Nuclear_Import Inhibition of Nuclear Import & Integration Block_Host_Factors->Inhibit_Nuclear_Import Inhibit_RT Inhibition of Reverse Transcription Induce_Uncoating->Inhibit_RT

Caption: Concentration-dependent dual mechanism of this compound.

References

The Bimodal Mechanism of Action of PF-3450074: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-3450074 (PF74) is a potent small molecule inhibitor of the Human Immunodeficiency Virus type 1 (HIV-1) that targets the viral capsid protein (CA). Its unique mechanism of action is characterized by a bimodal, concentration-dependent inhibition of viral replication, making it a subject of significant interest in antiviral research. This document provides an in-depth technical overview of the core mechanisms, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows. At low concentrations, PF74 competitively inhibits the interaction of the HIV-1 capsid with essential host factors, thereby preventing nuclear entry. At higher concentrations, it induces premature capsid uncoating, leading to abortive infection. This dual activity underscores the multifaceted role of the HIV-1 capsid in the viral lifecycle and highlights it as a critical target for therapeutic intervention.

Introduction to this compound

This compound is a small molecule that binds directly to the HIV-1 capsid protein (CA).[1][2][3][4] The viral capsid is a conical structure composed of CA protein hexamers and pentamers that encases the viral genome and essential enzymes. Beyond its structural role, the capsid is a dynamic entity that orchestrates multiple early-stage events in the viral lifecycle, including reverse transcription, trafficking to the nucleus, and uncoating. PF74 exerts its antiviral effect by interfering with these critical capsid-dependent processes.[5][6]

The Bimodal Mechanism of Action

The inhibitory activity of this compound is distinguished by a triphasic dose-response curve, which points to a bimodal mechanism of action.[1][2][4] This involves two distinct inhibitory phases that are dependent on the concentration of the compound.

Low Concentration Inhibition: Targeting Nuclear Entry

At low concentrations (typically in the nanomolar range), this compound acts as a competitive inhibitor of the interaction between the HIV-1 capsid and key host cell proteins, namely the cleavage and polyadenylation specificity factor 6 (CPSF6) and the nucleoporin 153 (NUP153).[1][2][3][4][7]

  • Binding Site: PF74 binds to a preformed pocket on the N-terminal domain (NTD) of the CA protein, at the interface between two adjacent CA subunits within the hexamer.[1][8][9] This binding site is also utilized by CPSF6 and NUP153.[1][2][4][9]

  • Mechanism: By occupying this shared binding site, PF74 prevents the engagement of the viral capsid with CPSF6 and NUP153. These host factors are crucial for the transport of the pre-integration complex (PIC) into the nucleus.[1][2][3][4] Consequently, at low concentrations, PF74 effectively blocks the nuclear entry of the virus.[3]

High Concentration Inhibition: Inducing Premature Uncoating

At higher concentrations (in the micromolar range), this compound exhibits a second, more potent inhibitory mechanism characterized by the destabilization of the viral capsid.[5][6][10]

  • Mechanism: Treatment of HIV-1 particles or purified cores with high concentrations of PF74 leads to the rapid disassembly of the capsid structure.[6][11] This premature uncoating in the cytoplasm, before the virus reaches the nucleus, results in the failure of reverse transcription and the degradation of the viral genome, thereby preventing a productive infection.[5][6] This activity is thought to mimic the effect of the host restriction factor TRIM5α.[6]

The interplay of these two mechanisms is also influenced by the host protein cyclophilin A (CypA). The interaction between CA and CypA appears to have a protective role against the effects of high concentrations of PF74.[1][2][4]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound.

ParameterValueCell Line/SystemReference
EC50 (Wild-Type HIV-1 NL4-3) 0.72 µM-[7]
EC50 (HIV-1 T107N Mutant) 4.5 µM-[7]
IC50 (HIV-1 93RW025) 1.5 ± 0.9 µMPBMCs[7]
IC50 (HIV-1 JR-CSF) 0.6 ± 0.20 µMPBMCs[7]
IC50 (HIV-1 93MW965) 0.6 ± 0.10 µMPBMCs[7]
Median IC50 0.9 ± 0.5 µM-[7]
CC50 90.5 ± 5.9 µM-[7]
Kd (PF74 and CA hexamer) 176 ± 78 nM-[7]
Kd (PF74 and isolated NTD) ~4 µMIsothermal Titration Calorimetry[9]
Kd (PF74 and full-length, unassembled CA) ~4 µMIsothermal Titration Calorimetry[9]
In vitro half-life (human liver microsomes) > 90 minutes-[10]
In vitro half-life (human and mouse liver microsomes) < 1 minute-[12]

Signaling Pathways and Experimental Workflows

Bimodal Mechanism of Action of this compound

bimodal_mechanism cluster_low_conc Low Concentration PF74 cluster_high_conc High Concentration PF74 PF74_low PF74 (nM) CA_low HIV-1 Capsid (CA) PF74_low->CA_low Binds to CA Host_Factors CPSF6 / NUP153 Nuclear_Pore Nuclear Pore Complex CA_low->Nuclear_Pore Interaction for Nuclear Import Host_Factors->CA_low Binds to CA Nuclear_Entry_Blocked Nuclear Entry Blocked Nuclear_Pore->Nuclear_Entry_Blocked PF74_high PF74 (µM) CA_high HIV-1 Capsid (CA) PF74_high->CA_high Binds and Destabilizes Premature_Uncoating Premature Uncoating CA_high->Premature_Uncoating RT_Inhibition Reverse Transcription Inhibited Premature_Uncoating->RT_Inhibition HIV_Infection HIV-1 Infection

Caption: Bimodal inhibitory mechanism of this compound on HIV-1 replication.

Experimental Workflow for Antiviral Activity Assessment

antiviral_workflow start Start: Cell Culture (e.g., HeLa-P4, PBMCs) infection Infect cells with HIV-1 in the presence of varying concentrations of PF74 start->infection incubation Incubate for a defined period (e.g., 48-72 hours) infection->incubation readout Measure viral replication (e.g., p24 ELISA, Luciferase assay, β-galactosidase assay) incubation->readout data_analysis Data Analysis: Calculate EC50/IC50 values readout->data_analysis end End: Determine Antiviral Potency data_analysis->end

Caption: General experimental workflow for determining the antiviral potency of this compound.

Detailed Experimental Protocols

Antiviral Assays

Objective: To determine the concentration-dependent antiviral activity of this compound.

Methodology (example using HeLa-P4 indicator cells):

  • Cell Seeding: Seed HeLa-P4 cells in 96-well plates at a density that allows for logarithmic growth during the assay period.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.

  • Infection: Pre-incubate cells with the diluted compound for a short period (e.g., 1-2 hours). Subsequently, infect the cells with a known amount of HIV-1 (e.g., NL4-3 strain).

  • Incubation: Incubate the infected cells in the presence of the compound for 48-72 hours at 37°C and 5% CO2.

  • Readout: Measure the extent of viral replication. In HeLa-P4 cells, which contain an LTR-lacZ reporter cassette, this can be done by quantifying β-galactosidase activity.[5]

  • Data Analysis: Plot the percentage of inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vitro Capsid Assembly/Disassembly Assay

Objective: To assess the direct effect of this compound on the stability of the HIV-1 capsid.

Methodology:

  • Protein Purification: Purify recombinant HIV-1 CA protein.

  • Capsid Assembly: Induce the in vitro assembly of CA into capsid-like particles by incubation in a high-salt buffer.

  • Compound Treatment: Treat the pre-assembled capsid-like particles with varying concentrations of this compound.

  • Disassembly Monitoring: Monitor the disassembly of the capsid structures over time using techniques such as light scattering or transmission electron microscopy.

  • Data Analysis: Quantify the rate of disassembly at different compound concentrations to determine the destabilizing effect of PF74.

Isothermal Titration Calorimetry (ITC)

Objective: To measure the binding affinity (Kd) of this compound to the HIV-1 CA protein.

Methodology:

  • Sample Preparation: Prepare solutions of purified HIV-1 CA protein (in the sample cell) and this compound (in the injection syringe) in a suitable buffer.

  • Titration: Perform a series of injections of the PF74 solution into the CA solution while monitoring the heat change associated with binding.

  • Data Analysis: Integrate the heat change peaks and fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Conclusion

This compound represents a significant tool for understanding the intricate biology of the HIV-1 capsid. Its bimodal mechanism of action, involving the inhibition of nuclear entry at low concentrations and the induction of premature uncoating at high concentrations, provides a powerful demonstration of the multiple vulnerabilities of the viral capsid. The detailed experimental approaches outlined in this guide serve as a foundation for further research into capsid-targeting antivirals, a promising area for the development of new HIV-1 therapeutics with novel mechanisms of action. The high metabolic instability of PF74, however, makes it unsuitable for clinical development, but it remains an invaluable research compound.[11] Analogs of PF74 with improved metabolic stability are under investigation.[12]

References

The Discovery and Development of PF-3450074: A Potent HIV-1 Capsid Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PF-3450074 (also known as PF74) is a potent small-molecule inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein (CA). It exhibits a unique multimodal mechanism of action, interfering with multiple stages of the viral lifecycle, including uncoating, reverse transcription, nuclear import, and virion maturation. This document provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to this compound, intended for researchers and professionals in the field of drug development.

Introduction

The HIV-1 capsid is a conical protein shell composed of the viral CA protein that encases the viral genome and essential enzymes. The dynamic disassembly (uncoating) and assembly of this capsid are critical for successful viral replication, making it an attractive target for antiretroviral therapy. This compound emerged from high-throughput screening efforts as a novel compound that directly targets the HIV-1 CA protein, demonstrating a distinct mechanism from previously established antiretroviral drug classes.[1][2][3][4]

Mechanism of Action

This compound binds to a conserved pocket at the interface of two adjacent CA subunits within the hexameric lattice of the viral capsid.[5][6][7][8] This binding site is also utilized by host cell proteins, such as cleavage and polyadenylation specific factor 6 (CPSF6) and nucleoporin 153 (NUP153), which are crucial for the nuclear import of the viral pre-integration complex.[5][9]

The interaction of this compound with the CA protein is concentration-dependent and leads to a bimodal inhibition of HIV-1 replication:

  • At lower concentrations (sub-micromolar to low micromolar): this compound competitively inhibits the binding of CPSF6 and NUP153 to the capsid, thereby interfering with nuclear entry.[9]

  • At higher concentrations (micromolar): The compound destabilizes the viral capsid, leading to premature uncoating. This disruption of the capsid integrity can impair reverse transcription.[10][11] Paradoxically, in vitro, this compound has been shown to increase the rate of CA multimerization.[2]

The antiviral activity of this compound is also modulated by the host protein cyclophilin A (CypA), which binds to the CA protein and is implicated in regulating capsid stability.[9]

Below is a diagram illustrating the proposed mechanism of action of this compound.

PF74_Mechanism cluster_entry Early Stage Inhibition cluster_high_conc High Concentration Effects cluster_late_stage Late Stage Inhibition HIV-1 Core HIV-1 Core PF74_low This compound (Low Conc.) Uncoating Uncoating Reverse_Transcription Reverse Transcription PIC Pre-integration Complex (PIC) Nuclear_Pore Nuclear Pore Complex Nuclear_Entry Nuclear Entry Integration Integration PF74_high This compound (High Conc.) Premature_Uncoating Premature Uncoating/ Capsid Destabilization HIV-1 Core_2 HIV-1 Core Gag_Polyprotein Gag Polyprotein Assembly Assembly Budding Budding Maturation Maturation Infectious_Virion Infectious Virion PF74_late This compound

Figure 1: Mechanism of Action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and cell-based assays.

Table 1: Antiviral Activity of this compound

Assay TypeCell Line/Virus StrainEC50 (µM)IC50 (µM)CC50 (µM)Reference(s)
Single-cycle infectionHeLa CD4 LTR/beta-Gal (NL4-3)0.207 (median)->50[2]
Single-cycle infectionHeLa CD4 LTR/beta-Gal (VSV-G)0.33--[2]
Antiviral AssayPBMCs (diverse HIV-1 isolates)0.113 - 0.362->100[2]
Antiviral AssayHIV-2 in PBMCs4.7--[2]
Antiviral AssayTZM-bl cells (HIV-1 NL4-3)0.70-76[12]
Antiviral AssayTZM-GFP cells (HIV-1 NL4-3)0.31--[12]

Table 2: Binding Affinity of this compound to HIV-1 CA

TechniqueCA ConstructKd (µM)Reference(s)
Isothermal Titration Calorimetry (ITC)Full-length wild-type CA2.79[2]
Isothermal Titration Calorimetry (ITC)Isolated wild-type NTD2.24[2]
Isothermal Titration Calorimetry (ITC)Crystallographic construct3.42[2]
Isothermal Titration Calorimetry (ITC)CA Hexamers~0.12[5][13]
Surface Plasmon Resonance (SPR)Disulfide stabilized CA hexamer-[14]

Table 3: Effect of this compound on CA Hexamer Stability

Assay TypeCA ConstructΔTm (°C)Reference(s)
Thermal Shift Assay (TSA)CA1216.9[12]
Thermal Shift Assay (TSA)CA1218.7[12]

Detailed Experimental Protocols

In Vitro HIV-1 Capsid Assembly/Disassembly Assay

This assay measures the ability of a compound to affect the in vitro assembly or disassembly of recombinant HIV-1 CA protein into tubular structures.

Protocol:

  • Protein Preparation: Purified recombinant HIV-1 CA protein is dialyzed against a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 M NaCl).

  • Assembly Reaction: The CA protein is diluted to a final concentration of 100-200 µM in assembly buffer (e.g., 50 mM MES, pH 6.0, 1 M NaCl) in the presence or absence of this compound at various concentrations.

  • Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 2 hours) to allow for capsid assembly.

  • Pelleting: Assembled capsids are pelleted by ultracentrifugation (e.g., 100,000 x g for 30 minutes).

  • Quantification: The amount of CA in the supernatant (unassembled) and pellet (assembled) fractions is quantified by SDS-PAGE followed by Coomassie blue staining or Western blotting.

  • Disassembly Assay: For disassembly, pre-assembled capsids are incubated with this compound, and the release of soluble CA into the supernatant is monitored over time.

Single-Cycle HIV-1 Infection Assay

This assay quantifies the antiviral activity of a compound by measuring its effect on a single round of HIV-1 infection.

Protocol:

  • Cell Plating: Target cells (e.g., TZM-bl or HeLa CD4 LTR/beta-Gal) are seeded in 96-well plates.

  • Compound Addition: Serial dilutions of this compound are added to the cells.

  • Infection: Cells are infected with a single-cycle HIV-1 reporter virus (e.g., pseudotyped with VSV-G and expressing luciferase or β-galactosidase).

  • Incubation: The infected cells are incubated for 48-72 hours.

  • Reporter Gene Assay: The expression of the reporter gene is quantified using a corresponding substrate (e.g., luciferase substrate or CPRG for β-galactosidase).

  • Data Analysis: The EC50 value is calculated as the concentration of the compound that inhibits viral infection by 50%.

"Fate of the Capsid" Assay

This biochemical assay monitors the stability of the HIV-1 core in infected cells.[1][15][16][17]

Protocol:

  • Cell Infection: Target cells are infected with HIV-1.

  • Cell Lysis: At various times post-infection, cells are lysed with a hypotonic buffer and dounce homogenization to release cytoplasmic contents.

  • Sucrose (B13894) Cushion Ultracentrifugation: The cell lysate is layered onto a sucrose cushion (e.g., 20% sucrose) and subjected to ultracentrifugation. Intact viral cores will pellet through the sucrose cushion, while soluble CA protein will remain in the supernatant.

  • Fraction Analysis: The pellet and supernatant fractions are collected.

  • Quantification: The amount of CA in each fraction is quantified by Western blotting or p24 ELISA. A decrease in pelletable CA indicates capsid disassembly (uncoating).

Below is a diagram illustrating the workflow of the "Fate of the Capsid" Assay.

Fate_of_Capsid_Workflow Infection 1. Infect target cells with HIV-1 (with or without this compound) Lysis 2. Lyse cells at specific time points (Hypotonic buffer + Dounce homogenization) Infection->Lysis Centrifugation 3. Layer lysate onto sucrose cushion and ultracentrifuge Lysis->Centrifugation Separation 4. Separation of cellular components Centrifugation->Separation Supernatant Supernatant: Soluble CA (uncoated) Separation->Supernatant Pellet Pellet: Intact Cores (coated) Separation->Pellet Analysis 5. Quantify CA in each fraction (Western Blot / p24 ELISA) Supernatant->Analysis Pellet->Analysis Result_Uncoated Increased soluble CA indicates capsid disassembly (uncoating) Analysis->Result_Uncoated Result_Coated Increased pelletable CA indicates capsid stabilization Analysis->Result_Coated

Figure 2: Workflow of the "Fate of the Capsid" Assay.

Isothermal Titration Calorimetry (ITC)

ITC is used to determine the thermodynamic parameters of binding between this compound and the HIV-1 CA protein.[2][13]

Protocol:

  • Sample Preparation: Purified HIV-1 CA protein is placed in the sample cell of the calorimeter, and this compound is loaded into the injection syringe. Both are in the same buffer to minimize heats of dilution.

  • Titration: A series of small injections of this compound are made into the CA solution.

  • Heat Measurement: The heat change associated with each injection is measured.

  • Data Analysis: The resulting data are fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Conclusion

This compound represents a significant advancement in the field of HIV-1 therapeutics by validating the viral capsid as a druggable target. Its complex, multimodal mechanism of action provides multiple avenues for viral inhibition. The data and experimental protocols summarized in this guide offer a valuable resource for researchers working on the development of next-generation capsid inhibitors and for those studying the intricate biology of HIV-1 replication. Further optimization of compounds based on the this compound scaffold holds promise for the development of novel antiretroviral agents with improved potency and resistance profiles.

References

Probing HIV-1 Capsid Function: A Technical Guide to PF-3450074

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The human immunodeficiency virus type 1 (HIV-1) capsid, a conical fullerene-like structure composed of the viral capsid (CA) protein, is a critical orchestrator of multiple stages of the viral life cycle. Beyond simply encapsulating the viral genome, the capsid plays active roles in reverse transcription, cytoplasmic transport, nuclear import, and uncoating. Its indispensable functions make it a prime target for novel antiretroviral therapies. This technical guide focuses on PF-3450074 (also known as PF74), a small molecule inhibitor that has been instrumental as a chemical probe to dissect the intricate functions of the HIV-1 capsid. This compound binds to a specific pocket on the CA protein, thereby modulating capsid stability and interfering with essential virus-host interactions.[1][2] This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative antiviral data, detailed experimental protocols, and visualizations of key pathways and workflows.

Mechanism of Action of this compound

This compound exerts its antiviral effects through a bimodal, concentration-dependent mechanism that disrupts both early and late stages of the HIV-1 replication cycle.[3][4] The compound binds to a preformed pocket at the interface of the N-terminal domain (NTD) and C-terminal domain (CTD) of adjacent CA subunits within the assembled capsid hexamer.[5][6][7][8] This binding site is also utilized by host factors essential for viral replication, such as cleavage and polyadenylation specific factor 6 (CPSF6) and nucleoporin 153 (NUP153).[5][9][10]

At lower concentrations (typically below 2 µM), this compound competitively inhibits the binding of CPSF6 and NUP153 to the capsid.[2][4] This interference disrupts nuclear entry and integration site targeting.[11] At higher concentrations (around 10 µM), this compound appears to induce premature uncoating of the viral core, leading to the disruption of reverse transcription.[1][2][4] Interestingly, while it destabilizes the capsid in the context of the virus, this compound has been observed to stabilize preassembled CA-nucleocapsid (NC) tubes and promote the rate of CA self-assembly in vitro.[2][12]

The antiviral activity of this compound is also influenced by the host protein cyclophilin A (CypA), with a mutual antagonism observed between this compound and the CypA inhibitor cyclosporine.[1][13]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the binding affinity and antiviral activity of this compound.

Table 1: Binding Affinity of this compound to HIV-1 Capsid Protein
HIV-1 CA ConstructMethodDissociation Constant (Kd)Reference
Full-length wild type CAIsothermal Titration Calorimetry2.79 µM[3]
Isolated wild type NTDIsothermal Titration Calorimetry2.24 µM[3]
Crystallographic construct (NTD with cyclophilin binding loop replaced by a glycine (B1666218) residue)Isothermal Titration Calorimetry3.42 µM[3]
CA hexamerNot Specified176 ± 78 nM[9]
Table 2: Antiviral Activity of this compound against HIV-1
Assay TypeVirus Strain(s)Cell LineEC50 / IC50Reference
Single-cycle infectivityNL4-3 pseudovirusHeLa CD4 LTR/beta-Gal0.55 µM[3]
Single-cycle infectivityVSV-G pseudovirusHeLa CD4 LTR/beta-Gal0.32 µM[3]
Production/InfectionNot SpecifiedNot Specified0.33 µM[3]
Antiviral assayDiverse lab strains and clinical isolates (6 clades)PBMCsMedian EC50: 0.207 µM (range 0.113 to 0.362 µM)[3]
Antiviral assayHIV wild type NL4-3Not Specified0.72 µM[9]
Antiviral assayHIV T107N mutantNot Specified4.5 µM[9]
Antiviral assayHIV-193RW025PBMCs1.5 ± 0.9 µM[9]
Antiviral assayHIV-1JR-CSFPBMCs0.6 ± 0.20 µM[9]
Antiviral assayHIV-193MW965PBMCs0.6 ± 0.10 µM[9]
Single-cycle replicationHIV-1LAIHeLaIC50: 0.70 ± 0.16 µM[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Single-Cycle HIV-1 Infectivity Assay

This assay measures the early steps of HIV-1 infection up to integration and gene expression.

1. Virus Production:

  • Co-transfect HEK293T cells with a proviral plasmid encoding an envelope-deficient HIV-1 genome (e.g., pNL4-3) and a plasmid encoding a viral envelope protein, such as vesicular stomatitis virus glycoprotein (B1211001) (VSV-G), to produce pseudotyped virions.[3][14]

  • Harvest the virus-containing supernatant 48-72 hours post-transfection and clarify by centrifugation.

  • Quantify the virus stock by measuring p24 antigen concentration using an ELISA.[14]

2. Infection:

  • Seed target cells (e.g., HeLa CD4 LTR/beta-Gal or TZM-bl cells) in 96-well plates.[3]

  • Pre-incubate the cells with serial dilutions of this compound for a specified time (e.g., 1-2 hours).

  • Add a standardized amount of pseudotyped virus to each well.

  • Incubate for 48-72 hours.

3. Readout:

  • Measure the activity of a reporter gene (e.g., beta-galactosidase or luciferase) expressed from the integrated viral genome.[15]

  • Alternatively, if using a GFP-expressing virus, quantify infection by flow cytometry or fluorescence microscopy.[15]

  • Calculate the EC50 value by plotting the percentage of inhibition against the drug concentration.

In Vitro HIV-1 Capsid Assembly and Disassembly Assay

This assay assesses the effect of this compound on the in vitro assembly and stability of CA protein structures.

1. Protein Purification:

  • Express recombinant HIV-1 CA or a CA-NC fusion protein in E. coli.[16][17]

  • Purify the protein to homogeneity using chromatography techniques.[16]

2. Assembly Reaction:

  • Induce assembly of the purified CA or CA-NC protein into tubular structures by adding a high concentration of NaCl (e.g., 1-2 M) in a suitable buffer (e.g., Tris or HEPES).[17]

  • Incubate the reaction at room temperature or 37°C for several hours to overnight.

3. Monitoring Assembly/Disassembly:

  • To assess the effect on assembly, include this compound in the reaction mixture from the beginning.

  • To assess the effect on disassembly (stability), add this compound to pre-assembled tubes and incubate in a destabilizing buffer (e.g., lower ionic strength buffer).[18]

  • Monitor the assembly or disassembly process by:

    • Electron Microscopy: Visualize the formation or disappearance of tubular structures.[17]

    • Turbidity Assay: Measure the increase or decrease in optical density at 350 nm.

    • Centrifugation: Pellet the assembled structures through a sucrose (B13894) cushion and quantify the amount of CA in the pellet by SDS-PAGE and Western blotting.[18][19]

Quantitative PCR (qPCR) for HIV-1 DNA Intermediates

This method quantifies the effect of this compound on the synthesis of viral DNA during the early stages of infection.[3]

1. Infection and DNA Extraction:

  • Infect target cells (e.g., MT-2 cells) with HIV-1 in the presence or absence of this compound.[3]

  • At various time points post-infection, harvest the cells and extract total DNA.

2. qPCR Analysis:

  • Use specific primer sets to quantify different forms of viral DNA:

    • Total viral cDNA: Detects early and late reverse transcription products.

    • 2-LTR circles: A marker for nuclear import of the viral DNA.

    • Integrated provirus: Use an Alu-based qPCR method to specifically amplify integrated viral DNA.

  • Normalize the results to a cellular housekeeping gene (e.g., GAPDH or β-actin).

  • Compare the levels of each DNA intermediate in treated versus untreated cells to determine the stage of inhibition.[3]

Visualizations

HIV-1 Replication Cycle and Points of Inhibition by this compound

HIV1_Lifecycle cluster_cell Host Cell cluster_inhibition This compound Inhibition Entry Entry Uncoating Uncoating Entry->Uncoating 1. Entry & Fusion Reverse_Transcription Reverse_Transcription Uncoating->Reverse_Transcription 2. Uncoating Nuclear_Import Nuclear_Import Reverse_Transcription->Nuclear_Import 3. Reverse Transcription Integration Integration Nuclear_Import->Integration 4. Nuclear Import Transcription_Translation Transcription_Translation Integration->Transcription_Translation 5. Integration Assembly Assembly Transcription_Translation->Assembly 6. Transcription & Translation Budding Budding Assembly->Budding 7. Assembly Maturation Maturation Budding->Maturation 8. Budding & Maturation Inhibition_Early Premature Uncoating (High Conc.) Inhibition_Early->Uncoating Inhibition_Nuclear Block Nuclear Import (Low Conc.) Inhibition_Nuclear->Nuclear_Import Inhibition_Late Disrupt Assembly Inhibition_Late->Assembly Virion Virion Maturation->Virion Infectious Virion

Caption: HIV-1 replication cycle with key stages targeted by this compound.

Proposed Mechanism of this compound Action at the Capsid Interface

PF74_Mechanism cluster_hexamer HIV-1 CA Hexamer CA1_NTD CA Subunit 1 (NTD) Binding_Pocket Binding Pocket CA1_NTD->Binding_Pocket CA2_CTD CA Subunit 2 (CTD) CA2_CTD->Binding_Pocket PF74 This compound PF74->Binding_Pocket Binds to Outcome1 Altered Capsid Stability PF74->Outcome1 Leads to Outcome2 Blocked Host Factor Interaction PF74->Outcome2 Leads to Host_Factors Host Factors (CPSF6, NUP153) Host_Factors->Binding_Pocket Competes for binding Experimental_Workflow start Start: Compound of Interest binding_assay In Vitro Binding Assay (e.g., ITC, TSA) start->binding_assay Confirm Target Engagement assembly_assay In Vitro Assembly/Disassembly Assay binding_assay->assembly_assay Assess Functional Impact antiviral_assay Cell-based Antiviral Assay (Single-cycle) assembly_assay->antiviral_assay Determine Cellular Efficacy mechanistic_studies Mechanistic Studies (e.g., qPCR, Time-of-addition) antiviral_assay->mechanistic_studies Elucidate MOA resistance_studies Resistance Selection & Mapping mechanistic_studies->resistance_studies Identify Resistance Profile end Characterized Inhibitor resistance_studies->end

References

The Role of PF-3450074 in Elucidating HIV-1 Capsid Disassembly: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule inhibitor PF-3450074 (also known as PF74) and its critical role as a tool in the study of HIV-1 capsid disassembly, a pivotal and still incompletely understood stage of the viral lifecycle. This compound, by directly targeting the viral capsid protein (CA), has been instrumental in revealing the delicate balance of stability required for successful infection and has highlighted the capsid as a viable therapeutic target.

Introduction to this compound and its Mechanism of Action

This compound is a potent inhibitor of HIV-1 replication that acts at an early, post-entry stage of the viral life cycle, preceding reverse transcription.[1][2][3] Its primary target is the HIV-1 capsid, a conical structure composed of approximately 250 hexamers and 12 pentamers of the viral capsid (CA) protein.[4][5] The capsid protects the viral genome and associated enzymes as they traverse the cytoplasm of the host cell. The timely and spatially controlled disassembly of this structure, a process termed "uncoating," is essential for the initiation of reverse transcription and subsequent integration of the viral DNA into the host genome.

The mechanism of action of this compound is multifaceted and concentration-dependent, exhibiting a bimodal or even triphasic dose-response curve.[6][7] This complex behavior stems from its interaction with a specific binding pocket on the CA protein and its interplay with host cellular factors.

At lower concentrations (typically below 2 µM), this compound competitively inhibits the binding of essential host factors, such as the cleavage and polyadenylation specific factor 6 (CPSF6) and the nucleoporin NUP153, to the capsid.[6][7][8] These host proteins are thought to guide the viral core towards the nucleus and facilitate nuclear import. By blocking these interactions, this compound disrupts the normal trafficking of the virus.

At higher concentrations (around 10 µM), this compound appears to directly affect the intrinsic stability of the capsid.[1][7] While initial studies suggested that it induces premature and rapid uncoating, leading to the abortive release of the viral genome,[1] other evidence indicates that it can also hyper-stabilize the capsid structure.[7][9] This stabilization can paradoxically inhibit infection by preventing the timely disassembly required for the completion of reverse transcription. The antiviral activity of this compound is also modulated by the host protein cyclophilin A (CypA), which binds to the capsid and is thought to influence its stability.[1][6]

The binding site for this compound is a preformed pocket located at the interface between the N-terminal domain (NTD) and the C-terminal domain (CTD) of adjacent CA subunits within a hexamer.[2][4][5] This site is also the binding location for the host factors CPSF6 and NUP153.[4][5][6] Notably, this compound exhibits a significantly higher binding affinity for the assembled CA hexamer compared to the monomeric form of the protein, underscoring its specificity for the intact viral core.[4][5]

Quantitative Data on this compound Interactions

The following tables summarize the key quantitative data reported for this compound, providing a comparative overview of its potency and binding characteristics.

Table 1: Antiviral Activity of this compound

ParameterCell TypeHIV-1 Strain(s)ValueReference(s)
EC50-Various isolates8 - 640 nM[8][10]
EC50-Wild-type NL4-30.72 µM[10]
EC50-T107N mutant4.5 µM[10]
IC50PBMCsHIV-193RW0251.5 ± 0.9 µM[8]
IC50PBMCsHIV-1JR-CSF0.6 ± 0.20 µM[8]
IC50PBMCsHIV-193MW9650.6 ± 0.10 µM[8]
Median IC50PBMCs-0.9 ± 0.5 µM[8]
CC50PBMCs-90.5 ± 5.9 µM[8]

Table 2: Binding Affinity of this compound to HIV-1 Capsid Protein (CA)

ParameterCA FormMethodValueReference(s)
KdAssembled CA Hexamer-176 ± 78 nM[8]
KdSoluble, disulfide-stabilized CA hexamer-262 nM[4]
KdFull-length wild-type CAIsothermal Titration Calorimetry2.79 µM[2]
KdCrystallographic construct (NTD)Isothermal Titration Calorimetry3.42 µM[2]
KdIsolated wild-type NTDIsothermal Titration Calorimetry2.24 µM[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize the effects of this compound on HIV-1 capsid disassembly.

In Vitro Capsid Destabilization Assay

This assay measures the effect of this compound on the stability of purified HIV-1 cores in vitro.

Protocol:

  • Purification of HIV-1 Cores:

    • Concentrate HIV-1 particles from cell culture supernatants by ultracentrifugation.

    • Resuspend the viral pellet and incubate with a non-ionic detergent (e.g., 1% Triton X-100) to strip the viral membrane.

    • Layer the detergent-treated virus preparation onto a sucrose (B13894) gradient (e.g., 10% to 50%).

    • Perform ultracentrifugation to separate the dense viral cores from other viral and cellular components.

    • Collect fractions and identify those containing purified cores by analyzing for the presence of the CA protein (p24) via ELISA or Western blotting.

  • Treatment with this compound:

    • Incubate the purified HIV-1 cores with varying concentrations of this compound (or a DMSO control) for a defined period at a physiological temperature (e.g., 37°C).

  • Assessment of Capsid Disassembly:

    • After incubation, separate the intact cores from disassembled, soluble CA protein by ultracentrifugation. Intact cores will pellet, while soluble CA will remain in the supernatant.

    • Quantify the amount of CA protein in the pellet and supernatant fractions using an enzyme-linked immunosorbent assay (ELISA).

    • A decrease in the amount of pelletable CA in the this compound-treated samples compared to the control indicates capsid destabilization.[1][11]

Cellular Assay for Capsid Uncoating (Fate-of-Capsid Assay)

This assay monitors the state of the viral capsid within infected cells.

Protocol:

  • Infection of Target Cells:

    • Infect target cells (e.g., HeLa or T-cells) with HIV-1 in the presence of various concentrations of this compound or a DMSO control.

    • Allow infection to proceed for a specific time period (e.g., 2-4 hours) to allow for viral entry and the initiation of uncoating.

  • Cell Lysis and Fractionation:

    • Lyse the infected cells using a mild, non-ionic detergent that preserves the integrity of subcellular structures, including intact viral cores.

    • Separate the cell lysate into a soluble fraction (containing disassembled CA) and a pelletable fraction (containing intact cores and other large cellular components) by centrifugation.

  • Quantification of Capsid Protein:

    • Measure the amount of CA protein in both the soluble and pelletable fractions by ELISA or Western blotting.

    • An increase in the ratio of soluble to pelletable CA in this compound-treated cells compared to control cells suggests an acceleration of capsid uncoating.[4]

Reverse Transcription Assay (qPCR)

This assay quantifies the impact of this compound on the synthesis of viral DNA, an indirect measure of successful uncoating.

Protocol:

  • Infection and Treatment:

    • Infect target cells with DNase I-treated HIV-1 stocks (to remove any contaminating plasmid DNA) in the presence of this compound or a DMSO control.

    • Incubate for a period sufficient to allow for reverse transcription to occur (e.g., 8-24 hours).

  • DNA Extraction:

    • Harvest the cells and extract total DNA.

  • Quantitative PCR (qPCR):

    • Perform qPCR using primers specific for late reverse transcription products of HIV-1 (e.g., amplifying a region of the gag or pol gene).

    • Normalize the amount of viral DNA to a cellular housekeeping gene (e.g., GAPDH or β-actin) to account for variations in cell number and DNA extraction efficiency.

    • A reduction in the amount of late reverse transcription products in the presence of this compound indicates an inhibition of a step at or before reverse transcription, consistent with a defect in uncoating.[3][8]

Visualizing the Role of this compound

The following diagrams, generated using the DOT language, illustrate the key interactions and experimental workflows discussed in this guide.

Mechanism of Action of this compound

PF-3450074_Mechanism_of_Action cluster_low_conc Low [PF74] cluster_high_conc High [PF74] PF74_low This compound CA_Hexamer_low CA Hexamer PF74_low->CA_Hexamer_low Competitively Binds Host_Factors CPSF6 / NUP153 Host_Factors->CA_Hexamer_low Binds Disrupted_Trafficking Disrupted Nuclear Trafficking CA_Hexamer_low->Disrupted_Trafficking PF74_high This compound CA_Hexamer_high CA Hexamer PF74_high->CA_Hexamer_high Binds Altered_Stability Altered Capsid Stability CA_Hexamer_high->Altered_Stability Premature_Uncoating Premature Uncoating Altered_Stability->Premature_Uncoating Hyperstabilization Hyper-stabilization Altered_Stability->Hyperstabilization Inhibition_RT Inhibition of Reverse Transcription Premature_Uncoating->Inhibition_RT Hyperstabilization->Inhibition_RT Capsid_Destabilization_Workflow Start Purified HIV-1 Cores Incubation Incubate with PF74 or DMSO (Control) Start->Incubation Centrifugation Ultracentrifugation Incubation->Centrifugation Separation Separate Pellet and Supernatant Centrifugation->Separation Pellet Pellet (Intact Cores) Separation->Pellet Pellet Supernatant Supernatant (Soluble CA) Separation->Supernatant Supernatant Quantification_P Quantify CA (ELISA) Pellet->Quantification_P Quantification_S Quantify CA (ELISA) Supernatant->Quantification_S Analysis Compare PF74 vs. Control Quantification_P->Analysis Quantification_S->Analysis Competitive_Binding cluster_ligands Ligands Binding_Site NTD-CTD Interface Binding Pocket Inhibition Inhibition of Host Factor Interaction Binding_Site:f0->Inhibition Competition at PF74 This compound PF74->Binding_Site:f1 Binds CPSF6 CPSF6 CPSF6->Binding_Site:f1 Binds NUP153 NUP153 NUP153->Binding_Site:f1 Binds

References

An In-depth Technical Guide on the Effect of PF-3450074 on HIV-1 Reverse Transcription

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

PF-3450074 (also known as PF74) is a potent small-molecule inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) that targets the viral capsid protein (CA). Its mechanism of action is distinct from that of currently approved antiretroviral drugs. PF74 does not directly inhibit the enzymatic activity of reverse transcriptase. Instead, it binds to a specific pocket on the CA protein, altering the stability and disassembly dynamics of the viral core. This disruption of the viral capsid, a process known as uncoating, indirectly but effectively abrogates the reverse transcription of the viral RNA genome into DNA, a critical step for viral replication. This document provides a comprehensive technical overview of PF74's mechanism, its quantitative effects on reverse transcription, the experimental protocols used to elucidate these effects, and graphical representations of the key pathways and workflows.

Mechanism of Action: An Indirect Inhibition Pathway

The primary target of PF74 is the HIV-1 capsid, a conical structure composed of CA protein multimers that encloses the viral genome and essential enzymes, including reverse transcriptase and integrase. Proper uncoating, or disassembly of this capsid, is a finely tuned process crucial for the initiation and completion of reverse transcription within the host cell cytoplasm[1][2][3]. PF74 disrupts this process through direct binding to the CA protein.

PF74 occupies a preformed hydrophobic pocket in the N-terminal domain (NTD) of the CA protein, at an interface between adjacent CA subunits within the capsid lattice[4][5]. This binding site is also utilized by host cell proteins, such as cleavage and polyadenylation specificity factor 6 (CPSF6) and nucleoporin 153 (NUP153), which are implicated in viral trafficking and nuclear import[4][6].

The binding of PF74 to the capsid has a concentration-dependent bimodal effect on its stability:

  • At lower concentrations (≤2 µM): PF74 primarily acts by competing with the binding of host factors like CPSF6 and NUP153[7]. This interference with capsid-host factor interactions disrupts the normal uncoating and nuclear entry pathways.

  • At higher concentrations (~5-10 µM): PF74's effect on capsid stability is more pronounced. Studies have shown that it can either trigger premature and accelerated uncoating, leading to the rapid dissolution of the core[1][8], or conversely, it can hyper-stabilize the capsid, increasing its stiffness and preventing its complete disassembly[7][9].

Regardless of whether PF74 causes premature disassembly or prevents it, the outcome is the same: the spatiotemporal regulation of uncoating is disrupted. This altered capsid stability creates a non-permissive environment for reverse transcription, leading to a potent block in the synthesis of viral DNA[1][2][5][10]. Biochemical assays confirm that PF74 has no direct inhibitory activity on the reverse transcriptase enzyme itself, with an IC50 value greater than 100 µM[5].

Caption: PF74 binds the HIV-1 capsid, altering its stability and blocking reverse transcription.

Quantitative Data on this compound Activity

The inhibitory effects of PF74 have been quantified across various assays, demonstrating its potency against HIV-1 replication and its specific impact on reverse transcription.

ParameterValueCell Type / ConditionDescriptionReference
EC50 8 - 640 nMVarious HIV-1 isolatesEffective concentration for 50% inhibition of viral replication.[6]
0.207 µM (median)Various HIV-1 strainsMedian effective concentration for 50% inhibition.[5]
IC50 0.9 ± 0.5 µM (median)-Median 50% inhibitory concentration.[6]
0.6 - 1.5 µMHuman PBMCsPotency in primary human immune cells against various HIV-1 strains.[6]
CC50 90.5 ± 5.9 µM-50% cytotoxic concentration, indicating a high therapeutic index.[6]
Binding Affinity (KD) 176 ± 78 nMCA hexamerDissociation constant for the interaction between PF74 and CA hexamers.[6]
RT Inhibition (Biochemical) >100 µMRecombinant HIV-1 RTLack of direct inhibition of the reverse transcriptase enzyme.[5]
RT Inhibition (Cell-based) 91% reductionHeLa-P4 cellsReduction in total viral cDNA accumulation compared to control at 10 µM.[5]
Marked reductionHeLa-P4 cellsSignificant decrease in late reverse transcription products at 10 µM.[6]

Key Experimental Protocols

The mechanism of PF74 has been elucidated through a combination of virological, biochemical, and biophysical assays.

Quantification of Reverse Transcription Products by qPCR

This assay directly measures the impact of PF74 on the synthesis of viral DNA in infected cells.

Methodology:

  • Cell Culture and Infection: Target cells (e.g., HeLa-P4 or PBMCs) are seeded in appropriate culture plates.

  • Virus Preparation: Stocks of HIV-1 (e.g., NL4-3) are treated with DNase I to remove any contaminating plasmid DNA from the virus production process.

  • Inhibitor Treatment: Cells are pre-treated with a range of PF74 concentrations or control inhibitors (e.g., the reverse transcriptase inhibitor Efavirenz) for a short period before infection.

  • Infection: Cells are inoculated with the DNase-treated HIV-1 stock in the presence of the compound.

  • DNA Extraction: At a specified time post-infection (e.g., 8-24 hours), total cellular DNA is harvested from the cells.

  • Quantitative PCR (qPCR): The extracted DNA is used as a template for qPCR. Specific primers are used to amplify late reverse transcription products (e.g., sequences from the gag or LTR regions). The quantity of viral DNA is normalized to a cellular housekeeping gene (e.g., GAPDH or β-actin) to control for variations in DNA extraction and cell number.

  • Data Analysis: The amount of viral DNA in PF74-treated samples is compared to that in untreated (vehicle control) samples to determine the percentage of inhibition.

Workflow: qPCR for Reverse Transcription Products A 1. Seed Target Cells B 2. Treat Cells with PF74 or Controls (e.g., EFV) A->B C 3. Infect with DNase-treated HIV-1 B->C D 4. Incubate (e.g., 8-24h) C->D E 5. Harvest Total Cellular DNA D->E F 6. Perform qPCR with primers for late RT products & a housekeeping gene E->F G 7. Analyze Data: Quantify Inhibition F->G

Caption: Experimental workflow for measuring the effect of PF74 on HIV-1 reverse transcription.
In Vitro HIV-1 Core Uncoating Assay

This biochemical assay directly assesses the effect of PF74 on the structural integrity of purified viral cores.

Methodology:

  • Core Purification: HIV-1 cores are isolated from concentrated virions by treating them with a mild non-ionic detergent (e.g., Triton X-100) to strip the viral membrane, followed by purification through a sucrose (B13894) density gradient.

  • Uncoating Reaction: Purified cores are incubated at a physiological temperature (37°C) in a reaction buffer with or without various concentrations of PF74.

  • Separation of Soluble vs. Core-Associated CA: The reaction is stopped at different time points. The mixture is then subjected to ultracentrifugation to separate the soluble CA protein (representing disassembled capsids) in the supernatant from the pelletable, intact cores.

  • Quantification: The amount of CA protein in the supernatant and pellet fractions is quantified using methods like enzyme-linked immunosorbent assay (ELISA) or Western blotting.

  • Analysis: An increase in soluble CA in the presence of PF74 indicates that the compound induces or accelerates capsid disassembly[1].

Atomic Force Microscopy (AFM)

This advanced imaging technique has been used to visualize the direct impact of PF74 on the physical properties and disassembly of individual HIV-1 cores during reverse transcription.

Methodology:

  • Core Adsorption: Purified HIV-1 cores are adsorbed onto a suitable surface (e.g., poly-L-lysine-coated glass).

  • In Situ Reaction: The immobilized cores are incubated in a buffer containing dNTPs to initiate reverse transcription, either in the presence or absence of PF74.

  • Time-Lapse Imaging: The AFM tip scans the surface over time (e.g., up to 24 hours), capturing high-resolution topographical images and measuring mechanical properties like capsid stiffness.

  • Analysis: This method revealed that PF74 binding increases the stiffness of the capsid and prevents the complete disassembly that normally accompanies reverse transcription, providing direct evidence for a stabilization mechanism[7][9].

Conclusion and Future Directions

This compound is a pivotal research tool and a lead compound for a novel class of antiretrovirals that target the HIV-1 capsid. Its mechanism of action, while complex, is centered on the disruption of capsid stability. By inducing either premature uncoating or hyper-stabilization of the viral core, PF74 potently inhibits reverse transcription as a critical downstream consequence. This indirect mechanism provides a powerful strategy to block HIV-1 replication and is distinct from all currently licensed antiretroviral agents. The detailed understanding of its interaction with the viral capsid continues to inform the development of next-generation capsid inhibitors with potential for long-acting therapeutic profiles and activity against drug-resistant viral strains.

References

PF-3450074 and its Impact on HIV-1 Viral Core Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human immunodeficiency virus type 1 (HIV-1) capsid, a conical fullerene-like structure composed of the viral capsid protein (CA), is a critical determinant of viral infectivity. Its stability is finely tuned to protect the viral genome from premature degradation while allowing for timely disassembly, a process known as uncoating, which is essential for reverse transcription and subsequent integration into the host genome. The small molecule PF-3450074 (also known as PF74) is a potent inhibitor of HIV-1 replication that directly targets the viral capsid, making it a valuable tool for studying capsid function and a lead compound for the development of novel antiretroviral therapies. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its profound impact on viral core stability, with a focus on quantitative data and detailed experimental methodologies.

Mechanism of Action

This compound binds to a conserved pocket at the interface of the N-terminal domain (NTD) and the C-terminal domain (CTD) of adjacent CA subunits within the hexameric lattice of the mature viral capsid.[1][2][3] This binding site is also recognized by host cell proteins, such as the cleavage and polyadenylation specific factor 6 (CPSF6) and nucleoporin 153 (NUP153), which are thought to play a role in the nuclear import of the viral pre-integration complex.[1][2][4]

The binding of this compound to the capsid has a bimodal, concentration-dependent effect on viral core stability.[5]

  • At lower concentrations (typically sub-micromolar to low micromolar) , this compound is thought to competitively inhibit the binding of essential host factors like CPSF6 and NUP153 to the capsid.[4][5] This interference with virus-host interactions can disrupt the normal course of infection.

  • At higher concentrations (typically above 5 µM) , this compound appears to directly affect the physical properties of the capsid, leading to its destabilization and premature uncoating.[6][7][8] This accelerated disassembly of the viral core can expose the viral genome to cytoplasmic sensors and degradative pathways, thereby preventing the completion of reverse transcription.[7][9] Paradoxically, some in vitro studies have shown that this compound can increase the rate of CA multimerization, suggesting a complex mechanism that may involve the stabilization of certain CA-CA interactions while destabilizing the overall capsid structure.[3]

The antiviral activity of this compound is also influenced by the host protein cyclophilin A (CypA). The binding of CypA to the viral capsid can modulate the effects of this compound, with some studies suggesting a protective role for CypA against high concentrations of the compound.[6][7]

Quantitative Data

The following tables summarize the quantitative data on the antiviral activity of this compound and its binding affinity for the HIV-1 capsid.

Table 1: Antiviral Activity of this compound against various HIV-1 strains.

HIV-1 StrainCell TypePotency MetricValue
Wild-type NL4-3-EC500.72 µM
T107N mutant-EC504.5 µM
Various isolates-EC508-640 nM[4]
HIV-193RW025PBMCsIC501.5 ± 0.9 µM[4]
HIV-1JR-CSFPBMCsIC500.6 ± 0.20 µM[4]
HIV-193MW965PBMCsIC500.6 ± 0.10 µM[4]
Multiple strains-Median IC500.9 ± 0.5 µM[4]

Table 2: Cytotoxicity and Binding Affinity of this compound.

ParameterValue
Median CC5090.5 ± 5.9 µM[4]
Kd for CA hexamer176 ± 78 nM[4]

Experimental Protocols

Fate of the Capsid Assay

This biochemical assay is used to determine the stability of the HIV-1 core in infected cells by separating soluble capsid protein from intact, pelletable viral cores.

a. Virus Production and Infection:

  • Produce high-titer VSV-G pseudotyped HIV-1 particles by co-transfecting 293T cells with a gag-pol expression vector, a GFP reporter construct, and a VSV-G envelope plasmid.

  • Harvest the virus-containing supernatant 48 hours post-transfection.

  • Infect target cells (e.g., HeLa or Cf2Th cells) with a high multiplicity of infection in the presence of polybrene.

  • Allow the infection to proceed for a specified amount of time (e.g., 2 hours).

b. Cell Lysis and Fractionation:

  • Harvest the infected cells and treat them with Pronase to remove surface-bound virions.

  • Wash the cells extensively.

  • Lyse the cells using a Dounce homogenizer in a hypotonic buffer.

  • Prepare a post-nuclear supernatant by centrifuging the lysate at a low speed (e.g., 1,000 x g).

c. Isolation of Pelletable Cores:

  • Layer the post-nuclear supernatant onto a sucrose (B13894) cushion (e.g., 10% sucrose).

  • Centrifuge at high speed to pellet the intact viral cores.

  • Carefully collect the supernatant (containing soluble CA) and the pellet (containing intact cores).

d. Analysis:

  • Lyse the pellet fraction.

  • Analyze both the supernatant and the pellet fractions by Western blotting using an antibody against the HIV-1 CA protein (p24).

  • Quantify the amount of CA in each fraction to determine the ratio of soluble to pelletable capsid, which reflects the extent of uncoating.

In Vitro HIV-1 Uncoating Assay

This cell-free assay measures the intrinsic stability of purified HIV-1 cores.

a. Isolation of HIV-1 Cores:

  • Concentrate HIV-1 particles from cell culture supernatants by ultracentrifugation.

  • Overlay the concentrated virus on a layer of non-ionic detergent (e.g., Triton X-100) on top of a linear sucrose density gradient.

  • Perform ultracentrifugation to allow the virions to pass through the detergent layer, which removes the viral membrane and releases the cores.

  • The cores will sediment to their equilibrium density in the sucrose gradient.

  • Fractionate the gradient and identify the fractions containing the purified cores by p24 ELISA.

b. Uncoating Reaction:

  • Incubate the purified HIV-1 cores at 37°C for various time points in the presence or absence of this compound.

  • At each time point, stop the reaction by placing the samples on ice.

  • Separate the intact cores from the dissociated (soluble) CA protein by ultracentrifugation.

c. Quantification:

  • Measure the amount of CA protein in the supernatant and the pellet fractions using a p24 ELISA.

  • Calculate the percentage of uncoating as the amount of soluble CA relative to the total amount of CA in the reaction.

Visualizations

PF3450074_Mechanism_of_Action cluster_virus HIV-1 Core cluster_host Host Cell HIV-1_Core HIV-1 Capsid (CA Hexameric Lattice) CPSF6_NUP153 Host Factors (CPSF6, NUP153) HIV-1_Core->CPSF6_NUP153 Binds to Uncoating Normal Uncoating & Reverse Transcription CPSF6_NUP153->Uncoating Promotes Productive_Infection Productive Infection Uncoating->Productive_Infection PF3450074 This compound PF3450074->HIV-1_Core Binds to same site Premature_Uncoating Premature Uncoating/ Destabilization PF3450074->Premature_Uncoating Induces (High Conc.) Infection_Blocked Infection Blocked Premature_Uncoating->Infection_Blocked Leads to

Caption: Mechanism of action of this compound on the HIV-1 viral core.

Fate_of_the_Capsid_Assay_Workflow Start Infect Cells with HIV-1 Lyse_Cells Lyse Cells (Dounce Homogenizer) Start->Lyse_Cells Post_Nuclear_Supernatant Prepare Post-Nuclear Supernatant Lyse_Cells->Post_Nuclear_Supernatant Sucrose_Cushion Layer on Sucrose Cushion Post_Nuclear_Supernatant->Sucrose_Cushion Centrifuge High-Speed Centrifugation Sucrose_Cushion->Centrifuge Separate Separate Supernatant and Pellet Centrifuge->Separate Supernatant_Analysis Analyze Supernatant (Soluble CA) Separate->Supernatant_Analysis Pellet_Analysis Analyze Pellet (Intact Cores) Separate->Pellet_Analysis Western_Blot Western Blot for CA (p24) Supernatant_Analysis->Western_Blot Pellet_Analysis->Western_Blot

Caption: Experimental workflow for the "Fate of the Capsid" assay.

References

Methodological & Application

Application Notes and Protocols for PF-3450074 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-3450074 is a potent and specific small molecule inhibitor of the Human Immunodeficiency Virus type 1 (HIV-1) capsid (CA) protein.[1][2] It exerts its antiviral activity through a multimodal mechanism, primarily by binding to a conserved pocket on the CA protein, thereby interfering with critical steps in the viral lifecycle.[3][4] These application notes provide detailed protocols for the use of this compound in cell culture-based assays to study its antiviral efficacy and mechanism of action.

Mechanism of Action

This compound binds to a pocket at the interface of the N-terminal domain (NTD) and C-terminal domain (CTD) of adjacent CA subunits within the viral capsid.[3][4] This binding site is also utilized by host cell proteins such as cleavage and polyadenylation specific factor 6 (CPSF6) and nucleoporin 153 (NUP153), which are important for nuclear import of the viral pre-integration complex.[1][2][4][5]

By binding to the capsid, this compound has been shown to have a dual effect depending on its concentration:

  • At high concentrations (≥ 5 µM): It destabilizes the viral core, leading to premature uncoating of the viral RNA. This disruption prevents the initiation of reverse transcription, a crucial step for the conversion of the viral RNA genome into DNA.[6][7][8]

  • At lower, submicromolar concentrations: It can interfere with the interaction between the viral capsid and host factors like CPSF6 and NUP153, which are essential for the proper transport of the viral complex to the nucleus and subsequent integration into the host genome.[5]

  • Late-stage effects: this compound has also been reported to interfere with the assembly of new viral particles, indicating an impact on the late stages of the viral lifecycle.[1][3]

Data Presentation

The following table summarizes the quantitative data for this compound from various in vitro studies.

ParameterCell Line/Virus StrainValueReference
EC50 HIV-1 (various isolates)8 - 640 nM[1][2][9]
HIV-1 NL4-3 (wild type)0.72 µM[1][2]
HIV-1 T107N mutant4.5 µM[1][2]
HIV-1 (various lab strains & clinical isolates)Median: 0.207 µM (range 0.113 - 0.362 µM)[10]
IC50 HIV-193RW025 (in PBMCs)1.5 ± 0.9 µM[1][2]
HIV-1JR-CSF (in PBMCs)0.6 ± 0.20 µM[1][2]
HIV-193MW965 (in PBMCs)0.6 ± 0.10 µM[1][2]
HIV-1 (median in PBMCs)0.9 ± 0.5 µM[1]
(S)-PF74 enantiomer (in HEK293T)1.5 µM
(R)-PF74 enantiomer (in HEK293T)19 µM
CC50 Human TZM cells> 50 µM
U-87 MG cells73 µM[1]
Median (cell line not specified)90.5 ± 5.9 µM[1][2]
Binding Affinity (Kd) CA hexamer176 ± 78 nM[1]
Isolated CA NTD~4 µM[4]
Unassembled full-length CA~4 µM[4]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the targeted signaling pathway and a general experimental workflow for studying this compound.

HIV1_Lifecycle_Inhibition cluster_virus HIV-1 Particle cluster_cell Host Cell cluster_early Early Events cluster_late Late Events V_RNA Viral RNA V_RT Reverse Transcriptase V_CA Capsid (CA) C_Receptor CD4 Receptor V_CA->C_Receptor 1. Binding & Fusion C_Cytoplasm Cytoplasm C_Coreceptor Coreceptor Uncoating 2. Uncoating C_Nucleus Nucleus Integration 5. Integration C_DNA Host DNA Transcription 6. Transcription & Translation C_DNA->Transcription RT_Complex 3. Reverse Transcription Uncoating->RT_Complex PIC Pre-integration Complex (PIC) RT_Complex->PIC PIC->C_Nucleus 4. Nuclear Import Integration->C_DNA Assembly 7. Assembly Transcription->Assembly Budding 8. Budding & Maturation Assembly->Budding PF3450074 This compound PF3450074->Uncoating Inhibits (High Conc.) (Premature Uncoating) PF3450074->PIC Inhibits Nuclear Import (Low Conc.) PF3450074->Assembly Inhibits

Caption: HIV-1 lifecycle and points of inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis P1 Prepare this compound Stock Solution (in DMSO) E2 Treat Cells with this compound (Dose-response) P1->E2 P2 Culture Target Cells (e.g., TZM-bl, PBMCs, HEK293T) E1 Seed Cells in Multi-well Plates P2->E1 P3 Prepare HIV-1 Virus Stock E3 Infect Cells with HIV-1 P3->E3 E1->E2 E2->E3 E4 Incubate for a Defined Period (e.g., 48-72 hours) E3->E4 A1 HIV-1 Infectivity Assay (p24 ELISA, Luciferase, GFP) E4->A1 A2 Reverse Transcription Assay (qPCR for viral DNA) E4->A2 A3 Cytotoxicity Assay (XTT, MTT) E4->A3 A4 Data Analysis (EC50, IC50, CC50 Calculation) A1->A4 A2->A4 A3->A4

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically supplied as a solid. Reconstitute the compound in sterile dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. When stored at -80°C, the stock solution is stable for up to two years; at -20°C, it is stable for up to one year.[1]

HIV-1 Infectivity Assay using a Reporter Cell Line

This protocol is adapted for use with TZM-bl cells, which express a luciferase reporter gene under the control of the HIV-1 LTR promoter, or similar reporter cell lines.

Materials:

  • TZM-bl cells (or other suitable reporter cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • HIV-1 virus stock (e.g., NL4-3)

  • This compound stock solution

  • 96-well flat-bottom tissue culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells into a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to determine the EC50 would be from 0.01 µM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound dilution.

  • Treatment: Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Infection: Add a pre-determined amount of HIV-1 virus stock to each well to achieve a multiplicity of infection (MOI) that results in a robust reporter signal (e.g., MOI of 0.1).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: After incubation, measure the luciferase activity according to the manufacturer's instructions for the chosen luciferase assay system.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Quantification of HIV-1 Reverse Transcription by qPCR

This protocol allows for the measurement of late reverse transcription products in infected cells.

Materials:

  • Target cells (e.g., HeLa-P4, PBMCs)

  • HIV-1 virus stock (DNase I-treated to remove plasmid DNA contamination)

  • This compound stock solution

  • DNA extraction kit

  • Primers and probe specific for a late HIV-1 reverse transcription product (e.g., gag or pol)

  • qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Cell Seeding and Treatment: Seed target cells in a suitable culture vessel (e.g., 24-well plate). Treat the cells with the desired concentrations of this compound (e.g., 10 µM) or a vehicle control.[1][2]

  • Infection: Infect the cells with a DNase I-treated HIV-1 stock.

  • Incubation: Incubate the cells for a period sufficient to allow for reverse transcription to occur (e.g., 8 hours).[1][2]

  • DNA Extraction: Harvest the cells and extract total DNA using a commercial DNA extraction kit according to the manufacturer's protocol.

  • qPCR: Set up the qPCR reaction using a master mix, primers, and probe specific for a late HIV-1 reverse transcription product. Use a standardized amount of total DNA for each reaction.

  • Data Analysis: Quantify the amount of viral DNA in each sample. Normalize the results to a cellular housekeeping gene to account for variations in cell number and DNA extraction efficiency. Compare the levels of viral DNA in this compound-treated cells to the vehicle-treated control to determine the extent of inhibition of reverse transcription.

Cell Viability/Cytotoxicity Assay (XTT Assay)

This assay is used to determine the concentration of this compound that is toxic to the host cells (CC50).

Materials:

  • Target cells (same as used in the infectivity assay)

  • Complete growth medium

  • This compound stock solution

  • 96-well flat-bottom tissue culture plates

  • XTT assay kit (containing XTT reagent and activation reagent)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 5,000 - 10,000 cells per well). Incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to determine the CC50 would be from 1 µM to 100 µM. Add the compound dilutions to the cells. Include wells with untreated cells as a control for 100% viability and wells with medium only as a background control.

  • Incubation: Incubate the plate for the same duration as the infectivity assay (e.g., 48-72 hours).

  • XTT Assay: Prepare the XTT working solution by mixing the XTT reagent and the activation reagent according to the kit manufacturer's instructions. Add the XTT working solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the development of the colored formazan (B1609692) product.

  • Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (typically 450-500 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control cells. Determine the CC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a valuable research tool for investigating the role of the HIV-1 capsid in the viral lifecycle. The protocols outlined in these application notes provide a framework for researchers to study the antiviral activity and mechanism of action of this compound in a cell culture setting. It is recommended that researchers optimize these protocols for their specific cell lines and virus strains.

References

Application Notes and Protocols for PF-3450074 in In Vitro Antiviral Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-3450074 (also known as PF-74) is a potent and specific small molecule inhibitor of the Human Immunodeficiency Virus type 1 (HIV-1) capsid protein (CA).[1] It exhibits broad-spectrum activity against various HIV isolates by binding to a novel site on the N-terminal domain of the CA protein.[2] This interaction interferes with multiple stages of the HIV-1 replication cycle, including uncoating, reverse transcription, and nuclear entry, as well as the assembly of new viral particles.[1][2][3] Notably, this compound displays a bimodal or triphasic dose-response curve, suggesting multiple mechanisms of action that are concentration-dependent.[3][4] These characteristics make this compound a valuable tool for studying HIV-1 capsid biology and a promising lead compound for antiretroviral drug development.

This document provides detailed application notes and protocols for the use of this compound in in vitro antiviral assays.

Mechanism of Action

This compound targets the HIV-1 capsid protein, a critical component for both early and late stages of the viral life cycle.[2][5] The compound binds to a pocket at the interface between two adjacent CA monomers within the capsid hexamer.[2][6] This binding site is also utilized by host cell proteins such as Cleavage and Polyadenylation Specificity Factor 6 (CPSF6) and Nucleoporin 153 (NUP153), which are essential for nuclear import and integration site targeting.[1][3]

At lower concentrations (around 1 µM), this compound is thought to primarily compete with these host factors, thereby disrupting nuclear entry.[3][7] At higher concentrations (above 5 µM), it appears to induce premature uncoating and destabilization of the viral capsid, which in turn inhibits reverse transcription.[3][5][8] This dual mechanism contributes to its potent antiviral activity.

Data Presentation: In Vitro Efficacy and Cytotoxicity of this compound

The following table summarizes the reported in vitro antiviral activity and cytotoxicity of this compound across various experimental setups.

Cell LineVirus Strain/IsolateAssay TypeEC50 / IC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
TZM-GFPHIV-1 NL4-3-0.31 - 0.7276~105 - 245[1][7][9]
MT-4HIV-1 NL4-3-->20-[10]
Human PBMCsHIV-1 93RW025-1.5 ± 0.9--[1]
Human PBMCsHIV-1 JR-CSF-0.6 ± 0.20--[1]
Human PBMCsHIV-1 93MW965-0.6 ± 0.10--[1]
-HIV-1 NL4-3 (T107N mutant)-4.5--[1]
VariousMultiple HIV-1 Isolates-0.008 - 0.640 (nM)--[1]
HeLa-P4Env-defective HIV-1Reverse Transcription AssayReduction at 10 µM--[1]
293T -> HeLa CD4 LTR/beta-GalpNL43Virus Production-Infectivity0.33--[2]

EC50: 50% effective concentration; IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration. Values may vary depending on the specific experimental conditions.

Experimental Protocols

This section provides a detailed protocol for a common in vitro antiviral assay to determine the efficacy of this compound. The cytopathic effect (CPE) reduction assay is a widely used method for screening antiviral compounds.[11][12]

Protocol: Cytopathic Effect (CPE) Reduction Assay

Objective: To determine the 50% effective concentration (EC50) of this compound against an HIV-1 strain and the 50% cytotoxic concentration (CC50) in a susceptible cell line.

Materials:

  • This compound (stock solution in DMSO)

  • Susceptible host cells (e.g., TZM-bl cells, MT-4 cells)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS, penicillin/streptomycin)

  • HIV-1 virus stock of a known titer

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, XTT, or Neutral Red)

  • Plate reader (luminometer or spectrophotometer)

  • Standard laboratory equipment (pipettes, incubators, etc.)

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation cluster_analysis Analysis prep_cells 1. Seed Cells in 96-well Plate prep_compound 2. Prepare Serial Dilutions of this compound add_compound 3. Add Compound Dilutions to Cells prep_compound->add_compound add_virus 4. Infect Cells with HIV-1 add_compound->add_virus incubate 5. Incubate for 48-72 hours add_virus->incubate measure_cpe 6. Measure Cytopathic Effect / Cell Viability incubate->measure_cpe calculate 7. Calculate EC50 and CC50 measure_cpe->calculate HIV_Lifecycle_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Capsid Viral Capsid (CA) Uncoating 2. Uncoating NuclearImport 4. Nuclear Import RNA Viral RNA RT Reverse Transcriptase Entry 1. Entry Entry->Uncoating RevTranscription 3. Reverse Transcription Uncoating->RevTranscription RevTranscription->NuclearImport Integration 5. Integration NuclearImport->Integration PF3450074 This compound PF3450074->Uncoating Induces premature disassembly (High Conc.) PF3450074->NuclearImport Competes with Host Factors (Low Conc.) HostFactors Host Factors (CPSF6, NUP153) HostFactors->NuclearImport Facilitates

References

Measuring the Binding Affinity of PF-3450074 to the HIV-1 Capsid Protein: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-3450074 (also known as PF74) is a potent small molecule inhibitor of the Human Immunodeficiency Virus type 1 (HIV-1). It targets the viral capsid protein (CA), a crucial component for multiple stages of the viral lifecycle, including uncoating, reverse transcription, and assembly.[1][2][3][4] this compound binds to a conserved pocket at the interface between the N-terminal domain (NTD) and the C-terminal domain (CTD) of adjacent CA subunits within the mature hexametric capsid.[5][6][7] This binding site is also utilized by host cell proteins such as the cleavage and polyadenylation specific factor 6 (CPSF6) and nucleoporin 153 (NUP153), which are essential for viral trafficking and nuclear import.[1][5][7][8] By binding to this pocket, this compound disrupts the normal function of the capsid, leading to premature uncoating and inhibition of viral replication.[1][2][3] Understanding the binding affinity of this compound to the HIV-1 capsid is critical for the development of novel antiretroviral therapies. This document provides detailed protocols for measuring this binding affinity using Isothermal Titration Calorimetry (ITC) and a general protocol for a fluorescence-based binding assay.

Data Presentation: Quantitative Binding Affinity of this compound

The binding affinity of this compound to various forms of the HIV-1 capsid protein has been determined using several biophysical techniques. The dissociation constant (Kd) is a key parameter, with a lower Kd value indicating a higher binding affinity.

LigandProtein TargetMethodDissociation Constant (Kd)Reference
This compoundHIV-1 CA HexamerIsothermal Titration Calorimetry (ITC)176 ± 78 nM[1]
This compoundDisulfide-Stabilized HIV-1 CA HexamerIsothermal Titration Calorimetry (ITC)262 nM[5]
This compoundFull-Length Wild Type HIV-1 CA (unassembled)Isothermal Titration Calorimetry (ITC)2.79 µM[1]
This compoundIsolated Wild Type HIV-1 CA NTDIsothermal Titration Calorimetry (ITC)2.24 µM[1]
This compoundCrystallographic Construct of HIV-1 CAIsothermal Titration Calorimetry (ITC)3.42 µM[1]
This compoundWild-Type HIV-1 CA HexamerEquilibrium Dialysis0.086 ± 0.026 µM[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general workflow for determining its binding affinity.

HIV_Uncoating_Inhibition cluster_virus HIV-1 Virion cluster_cytoplasm Host Cell Cytoplasm Viral_Entry Viral Entry Capsid_Core Capsid Core (CA Hexamer Lattice) Viral_Entry->Capsid_Core Uncoating Uncoating Capsid_Core->Uncoating Normal Process Capsid_Core->Uncoating Premature Uncoating Reverse_Transcription Reverse Transcription Uncoating->Reverse_Transcription Nuclear_Import Nuclear Import Reverse_Transcription->Nuclear_Import Integration Integration Nuclear_Import->Integration PF3450074 This compound PF3450074->Capsid_Core Binding_Assay_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Protein_Prep Prepare HIV-1 CA Protein (Monomer or Hexamer) Titration Perform Titration (e.g., ITC, Fluorescence) Protein_Prep->Titration Ligand_Prep Prepare this compound Solution Ligand_Prep->Titration Data_Acquisition Acquire Binding Data Titration->Data_Acquisition Data_Fitting Fit Data to a Binding Model Data_Acquisition->Data_Fitting Kd_Determination Determine Kd Data_Fitting->Kd_Determination

References

Application Notes and Protocols for PF-3450074 in HIV-1 Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-3450074 (also known as PF-74) is a potent small molecule inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) that targets the viral capsid protein (CA).[1][2][3] By binding to a specific pocket on the CA protein, this compound disrupts multiple stages of the HIV-1 life cycle, making it a valuable tool for studying capsid function and a potential scaffold for antiretroviral drug development.[4][5] These application notes provide detailed protocols for utilizing this compound in various HIV-1 infection models, along with a summary of its reported antiviral activities.

This compound's mechanism of action is multifaceted. It acts at an early stage of infection by interfering with the proper disassembly of the viral capsid, a process known as uncoating, which is crucial for efficient reverse transcription.[2][3][6] The compound has been shown to destabilize the viral capsid in target cells.[3][6] Additionally, this compound directly competes with the binding of essential host factors, such as the cleavage and polyadenylation specific factor 6 (CPSF6) and nucleoporin 153 (NUP153), to the viral capsid.[1][7] This competition is thought to disrupt the trafficking of the pre-integration complex to the nucleus. Beyond its early-stage effects, this compound also impacts the late stages of the viral life cycle by interfering with capsid assembly.[1][4] The compound exhibits a bimodal, concentration-dependent mechanism of action.[7]

Quantitative Data Summary

The antiviral activity and cytotoxicity of this compound have been evaluated in various cell lines and against different HIV-1 strains. The following tables summarize the key quantitative data reported in the literature.

Parameter HIV-1 Strain/Isolate Cell Line Value Reference
EC50NL4-3 (Wild Type)MT-40.72 µM[1]
EC50T107N MutantMT-44.5 µM[1]
EC50Range across various isolates-8-640 nM[1][8]
Median EC50Various HIV-1 strainsPBMCs0.207 µM[9]
IC50HIV-193RW025PBMCs1.5 ± 0.9 µM[1]
IC50HIV-1JR-CSFPBMCs0.6 ± 0.20 µM[1]
IC50HIV-193MW965PBMCs0.6 ± 0.10 µM[1]
Median IC50--0.9 ± 0.5 µM[1]
CC50Mock-infected MT-4 cellsMT-4145.18 µM[1]
Median CC50--90.5 ± 5.9 µM[1]
KD (for CA hexamer)--176 ± 78 nM[1]

Table 1: Antiviral Activity and Cytotoxicity of this compound. EC50 (half-maximal effective concentration), IC50 (half-maximal inhibitory concentration), CC50 (half-maximal cytotoxic concentration), KD (dissociation constant), PBMCs (Peripheral Blood Mononuclear Cells).

Experimental Protocols

The following are detailed protocols for key experiments involving the use of this compound in HIV-1 research.

Single-Cycle Infectivity Assay

This assay measures the ability of this compound to inhibit a single round of HIV-1 infection.

Materials:

  • HeLa-P4 or TZM-bl indicator cells

  • VSV-G pseudotyped HIV-1 particles

  • This compound

  • DMSO (vehicle control)

  • Culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Luciferase or β-galactosidase assay reagent

Protocol:

  • Seed HeLa-P4 or TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

  • Prepare serial dilutions of this compound in culture medium. A corresponding dilution of DMSO should be used as a vehicle control.

  • Remove the culture medium from the cells and add the medium containing the different concentrations of this compound or DMSO.

  • Inoculate the cells with VSV-G pseudotyped HIV-1 particles.

  • Incubate the plates for 48-72 hours at 37°C.[9]

  • Measure the luciferase or β-galactosidase activity according to the manufacturer's instructions.

  • Calculate the percent inhibition of infection relative to the DMSO-treated control.

Quantification of HIV-1 Reverse Transcription Products by qPCR

This protocol is used to determine the effect of this compound on the accumulation of viral DNA in target cells.

Materials:

  • Target cells (e.g., HeLa-P4 or SupT1)

  • DNase I-treated HIV-1 particles

  • This compound

  • DMSO

  • DNA extraction kit

  • Primers and probes for late reverse transcription products of HIV-1

  • qPCR master mix and instrument

Protocol:

  • Inoculate target cells with DNase I-treated HIV-1 particles in the presence of various concentrations of this compound or DMSO.[1]

  • Incubate the cells for a defined period (e.g., 8 hours) to allow for reverse transcription.[1]

  • Harvest the cells and extract total DNA using a commercial kit.

  • Perform qPCR using primers and a probe specific for late HIV-1 reverse transcription products.

  • Quantify the amount of viral DNA in each sample and normalize it to a cellular housekeeping gene.

  • Determine the reduction in viral DNA synthesis in this compound-treated cells compared to the DMSO control.

In Vitro HIV-1 Capsid Assembly Assay

This assay assesses the effect of this compound on the assembly of recombinant HIV-1 CA protein into higher-order structures.

Materials:

  • Purified recombinant HIV-1 CA protein

  • This compound

  • DMSO

  • Assembly buffer (e.g., high salt buffer)

  • Spectrophotometer capable of measuring absorbance at 350 nm

Protocol:

  • Prepare a solution of purified HIV-1 CA protein in a low-salt buffer.

  • Add this compound or DMSO to the CA solution.

  • Initiate the assembly reaction by adding a high-salt buffer.

  • Monitor the turbidity of the solution by measuring the absorbance at 350 nm over time.

  • An increase in absorbance indicates the assembly of CA into multimeric structures. Compare the rate and extent of assembly in the presence of this compound to the DMSO control.

Time-of-Addition Experiment

This experiment helps to pinpoint the stage of the HIV-1 replication cycle that is inhibited by this compound.

Materials:

  • Target cells (e.g., HeLa CD4 LTR/beta-Gal)

  • HIV-1 (e.g., NL4-3)

  • This compound

  • Control inhibitors with known mechanisms of action (e.g., reverse transcriptase inhibitor, integrase inhibitor)

  • 96-well plates

  • β-galactosidase assay reagent

Protocol:

  • Infect target cells with HIV-1.[4]

  • Add this compound at various time points post-infection (e.g., 0, 1, 2, 3, 5, 8, 12, 16 hours).[4]

  • Include control inhibitors added at time zero.

  • Incubate the plates for 48-72 hours.[4]

  • Measure the reporter gene expression (β-galactosidase).

  • The time point at which the addition of this compound no longer inhibits viral replication indicates the approximate window of its antiviral activity.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that is toxic to cells.

Materials:

  • Target cells (e.g., MT-4)

  • This compound

  • DMSO

  • Culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate (B86663) in HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate.

  • Add serial dilutions of this compound or DMSO to the wells.

  • Incubate the plate for a period that corresponds to the duration of the antiviral assays (e.g., 4-5 days).[1]

  • Add MTT reagent to each well and incubate for 4 hours at 37°C.

  • Add the solubilization solution to dissolve the formazan (B1609692) crystals.[10]

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the CC50 value, which is the concentration of this compound that reduces cell viability by 50%.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

HIV_Infection_and_PF3450074_Inhibition Mechanism of this compound Action in HIV-1 Early Lifecycle cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_host_factors Host Factors Viral Entry Viral Entry Capsid Core Capsid Core Viral Entry->Capsid Core Release into cytoplasm Reverse Transcription Reverse Transcription Capsid Core->Reverse Transcription Uncoating Nuclear Import Nuclear Import Reverse Transcription->Nuclear Import Pre-integration complex Integration Integration Nuclear Import->Integration This compound This compound This compound->Capsid Core Binds to CA Uncoating Uncoating This compound->Uncoating Disrupts CPSF6 CPSF6 This compound->CPSF6 Competes NUP153 NUP153 This compound->NUP153 Competes CPSF6->Capsid Core Binds to CA NUP153->Capsid Core Binds to CA

Caption: this compound inhibits HIV-1 by binding to the capsid and disrupting uncoating and host factor interactions.

Experimental_Workflow_PF3450074 General Experimental Workflow for this compound Evaluation cluster_setup Experiment Setup cluster_treatment Treatment and Infection cluster_analysis Data Analysis Cell Seeding Cell Seeding Cell Treatment Cell Treatment Cell Seeding->Cell Treatment Compound Preparation Compound Preparation Compound Preparation->Cell Treatment HIV-1 Infection HIV-1 Infection Cell Treatment->HIV-1 Infection Incubation Incubation HIV-1 Infection->Incubation Assay Readout Assay Readout Incubation->Assay Readout Data Interpretation Data Interpretation Assay Readout->Data Interpretation EC50/IC50/CC50 Determination EC50/IC50/CC50 Determination Data Interpretation->EC50/IC50/CC50 Determination

Caption: Workflow for evaluating the antiviral efficacy and cytotoxicity of this compound.

References

Application Notes and Protocols for Studying HIV-1 Nuclear Import with PF-3450074

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-3450074 (also known as PF74) is a potent small-molecule inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) that specifically targets the viral capsid protein (CA).[1][2][3][4] It has become an invaluable tool for dissecting the early stages of the HIV-1 replication cycle, particularly the processes of uncoating and nuclear import. This compound binds to a conserved pocket at the interface of the N-terminal domain (NTD) and C-terminal domain (CTD) of adjacent CA subunits within the assembled capsid hexamer.[4][5][6] This binding site is also recognized by host cell proteins, such as the cleavage and polyadenylation specific factor 6 (CPSF6) and Nucleoporin 153 (NUP153), which are crucial for the transport of the viral pre-integration complex (PIC) into the nucleus.[2][5][6]

The mechanism of action of this compound is concentration-dependent. At lower concentrations (≤ 2 µM), it primarily interferes with nuclear entry and integration by competing with essential host factors.[7][8] At higher concentrations, it can induce premature uncoating and destabilization of the viral capsid, leading to a block in reverse transcription.[1][3][4] Some studies have also suggested that this compound can reinforce the capsid, thereby impairing the uncoating process that is coupled with reverse transcription.[8] This multifaceted activity makes this compound a versatile chemical probe for studying the intricate interplay between the HIV-1 capsid and host cell machinery during the critical steps leading to nuclear entry and integration.

Quantitative Data

The antiviral activity of this compound has been quantified across various HIV-1 strains and cell types. The following tables summarize key efficacy data.

Table 1: EC50 Values of this compound against various HIV-1 isolates

HIV-1 Isolate/StrainEC50 (nM)
Broad-spectrum of isolates8 - 640
Wild type NL4-3720
T107N mutant4500

EC50 (Half maximal effective concentration) is the concentration of a drug that gives half-maximal response. Data sourced from[2]

Table 2: IC50 Values of this compound in Peripheral Blood Mononuclear Cells (PBMCs)

HIV-1 StrainIC50 (µM)
HIV-193RW0251.5 ± 0.9
HIV-1JR-CSF0.6 ± 0.20
HIV-193MW9650.6 ± 0.10
Wild-type HIV-1~0.5

IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Data sourced from[2][9]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of this compound and the experimental approaches to study its effects, the following diagrams are provided.

HIV1_Nuclear_Import cluster_cytoplasm Cytoplasm cluster_npc Nuclear Pore Complex (NPC) cluster_nucleus Nucleus HIV1_PIC HIV-1 Pre-integration Complex (PIC) (Capsid-enclosed) RT Reverse Transcription HIV1_PIC->RT Uncoating Uncoating RT->Uncoating (partially coupled) NPC NPC Uncoating->NPC docks at CPSF6 CPSF6 Uncoating->CPSF6 interacts with Nup153 Nup153 Nuclear_PIC Nuclear PIC Nup153->Nuclear_PIC facilitates translocation CPSF6->Nuclear_PIC guides to Integration Integration Nuclear_PIC->Integration Provirus Provirus Integration->Provirus PF74 This compound PF74->Uncoating Induces premature uncoating (high conc.) OR Inhibits uncoating (low conc.) PF74->Nup153 Competitively inhibits binding to Capsid PF74->CPSF6 Competitively inhibits binding to Capsid

Caption: HIV-1 nuclear import pathway and points of inhibition by this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_infection Infection and Treatment cluster_analysis Downstream Analysis A Prepare target cells (e.g., TZM-bl, PBMCs) D Infect target cells with HIV-1 A->D B Prepare HIV-1 virus stock (e.g., NL4-3) B->D C Prepare this compound dilutions E Treat infected cells with This compound at various concentrations C->E D->E F Measure viral infectivity (e.g., Luciferase/GFP reporter assay) E->F G Quantify reverse transcription products (qPCR for late RT products) E->G H Assess nuclear import (qPCR for 2-LTR circles) E->H I Analyze capsid stability (In vitro uncoating assay) E->I

Caption: General experimental workflow for studying the effects of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Single-Cycle HIV-1 Infectivity Assay

This assay is used to determine the inhibitory effect of this compound on HIV-1 infection.

Materials:

  • Target cells (e.g., TZM-bl cells, which express a luciferase reporter gene under the control of the HIV-1 LTR)

  • HIV-1 virus stock (e.g., VSV-G pseudotyped NL4-3)

  • This compound stock solution (in DMSO)

  • Cell culture medium

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Protocol:

  • Seed TZM-bl cells in a 96-well plate at a density of 1 x 104 cells per well and incubate overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the culture medium from the cells and add the this compound dilutions.

  • Immediately add a predetermined amount of HIV-1 virus stock to each well. Include control wells with no virus and virus with no inhibitor (DMSO vehicle control).

  • Incubate the plates for 48 hours at 37°C.

  • After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

  • Measure the luciferase activity in each well using a luminometer.

  • Calculate the percent inhibition of infectivity for each this compound concentration relative to the DMSO vehicle control.

Quantitative PCR (qPCR) for HIV-1 Reverse Transcription Products

This protocol is to quantify the effect of this compound on the synthesis of viral DNA.

Materials:

  • Target cells (e.g., SupT1 cells)

  • HIV-1 virus stock

  • This compound

  • DNase I

  • DNA extraction kit

  • qPCR primers and probe specific for a late HIV-1 reverse transcription product (e.g., gag or pol region)

  • qPCR master mix

  • qPCR instrument

Protocol:

  • Infect target cells with HIV-1 in the presence of varying concentrations of this compound, as described in the infectivity assay.

  • At a specific time point post-infection (e.g., 6-8 hours), harvest the cells.

  • Treat the cells with DNase I to remove any contaminating plasmid DNA from the virus stock.

  • Extract total DNA from the cells using a commercial DNA extraction kit.

  • Perform qPCR using primers and a probe specific for a late reverse transcription product.

  • Normalize the amount of viral DNA to a cellular housekeeping gene (e.g., GAPDH) to account for variations in cell number and DNA extraction efficiency.

  • Analyze the reduction in late reverse transcription products in this compound-treated cells compared to untreated controls.[1]

qPCR for 2-LTR Circles to Assess Nuclear Import

The presence of 2-LTR circles is a marker for the nuclear entry of viral DNA.

Materials:

  • Same as for qPCR for reverse transcription products, but with primers specific for 2-LTR circles.

Protocol:

  • Follow the same procedure for cell infection and DNA extraction as described for the reverse transcription qPCR assay. It is recommended to use a longer time point post-infection (e.g., 24 hours) to allow for the accumulation of 2-LTR circles.[10][11]

  • Perform qPCR using primers that specifically amplify the junction of the two long terminal repeats (LTRs) that form the 2-LTR circles.

  • Quantify the levels of 2-LTR circles and normalize to a cellular housekeeping gene.

  • A reduction in 2-LTR circles in the presence of this compound indicates an inhibition of nuclear import.[10][11]

In Vitro Capsid Uncoating Assay

This assay measures the stability of purified HIV-1 cores in the presence of this compound.

Materials:

  • Purified HIV-1 cores

  • This compound

  • Uncoating buffer (e.g., MOPS buffer solution)

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody against HIV-1 CA (p24)

Protocol:

  • Incubate purified HIV-1 cores with various concentrations of this compound in uncoating buffer for a defined period (e.g., 30 minutes) at room temperature.[8]

  • Separate the soluble CA (from disassembled capsids) from the pelletable CA (intact cores) by centrifugation.

  • Analyze the amount of CA in the supernatant and the pellet fractions by SDS-PAGE and Western blotting using an anti-p24 antibody.

  • An increase in soluble CA in the supernatant with increasing concentrations of this compound suggests that the compound induces capsid destabilization.[1]

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and cell types. Always adhere to appropriate laboratory safety practices when handling infectious agents.

References

Application of PF-3450074 in Capsid Assembly Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-3450074 (also known as PF74) is a potent small-molecule inhibitor of the Human Immunodeficiency Virus type 1 (HIV-1) that targets the viral capsid protein (CA). The HIV-1 capsid is a conical structure composed of CA protein subunits, which encases the viral genome and essential enzymes. The precise assembly and disassembly (uncoating) of this capsid are critical for multiple stages of the viral life cycle, including reverse transcription, nuclear import, and the formation of new infectious virions. This compound has been shown to interfere with these processes by directly binding to the CA protein, making it a valuable tool for studying HIV-1 capsid function and a promising lead compound for antiretroviral therapy development.

This document provides detailed application notes and protocols for utilizing this compound in various capsid assembly and disassembly assays. It is intended to guide researchers in the effective use of this compound to investigate HIV-1 biology and to screen for novel capsid-targeting antivirals.

Mechanism of Action

This compound binds to a specific pocket on the N-terminal domain (NTD) of the HIV-1 CA protein.[1][2][3] This binding site is located at the interface between adjacent CA subunits within the assembled capsid hexamer.[4][5] The binding of this compound has a multimodal effect on the viral life cycle:

  • Early Stage Inhibition: At an early stage of infection, this compound binding destabilizes the viral capsid, leading to premature uncoating.[6][7][8] This premature disassembly of the capsid core disrupts reverse transcription, a crucial step for the conversion of the viral RNA genome into DNA, thereby inhibiting infection.[6][7][9][10]

  • Late Stage Inhibition: this compound can also affect the late stages of the viral life cycle by interfering with the assembly and maturation of new virions.[2][8][9][11] It has been shown to increase the rate of CA multimerization in vitro, which may lead to the formation of aberrant, non-infectious capsids.[11]

  • Interaction with Host Factors: The antiviral activity of this compound is influenced by host cellular proteins that interact with the HIV-1 capsid, such as Cyclophilin A (CypA), Cleavage and Polyadenylation Specificity Factor 6 (CPSF6), and Nucleoporin 153 (NUP153).[1][4][5][6][12][13] this compound competes with CPSF6 and NUP153 for binding to the same site on the CA protein.[1][4][9]

Quantitative Data Summary

The following tables summarize the reported potency and binding affinity of this compound from various studies. These values can serve as a reference for designing experiments and interpreting results.

Table 1: Antiviral Activity of this compound against HIV-1

HIV-1 Strain/IsolateCell TypeAssay TypeEC50 / IC50 (µM)Reference
Wide range of isolates-Antiviral Assay0.008 - 0.640 (EC50)[9]
NL4-3 (Wild Type)-Antiviral Assay0.72 (EC50)[9]
T107N mutant-Antiviral Assay4.5 (EC50)[9]
HIV-193RW025PBMCsAntiviral Assay1.5 ± 0.9 (IC50)[9]
HIV-1JR-CSFPBMCsAntiviral Assay0.6 ± 0.20 (IC50)[9]
HIV-193MW965PBMCsAntiviral Assay0.6 ± 0.10 (IC50)[9]
---0.9 ± 0.5 (Median IC50)[9]

EC50: 50% effective concentration; IC50: 50% inhibitory concentration; PBMCs: Peripheral Blood Mononuclear Cells.

Table 2: Cytotoxicity and Binding Affinity of this compound

ParameterValue (µM)Reference
CC50 (Median)90.5 ± 5.9[9]
KD (for CA hexamer)0.176 ± 0.078[9]

CC50: 50% cytotoxic concentration; KD: Dissociation constant.

Experimental Protocols

This section provides detailed protocols for key experiments to assess the effect of this compound on HIV-1 capsid assembly and stability.

Protocol 1: In Vitro HIV-1 Capsid Assembly Assay (Turbidity Assay)

This assay monitors the multimerization of recombinant HIV-1 CA protein into higher-order structures, which can be measured by an increase in turbidity (light scattering). This compound has been shown to enhance the rate of CA multimerization.

Materials:

  • Recombinant HIV-1 CA protein

  • This compound (dissolved in DMSO)

  • Assembly Buffer: 50 mM MES (pH 6.0), 1.0 M NaCl

  • DMSO (vehicle control)

  • 96-well clear bottom plates

  • Spectrophotometer or plate reader capable of measuring absorbance at 350 nm

Procedure:

  • Prepare CA Protein Solution: Dilute the stock solution of recombinant CA protein in Assembly Buffer to a final concentration of 50-100 µM. Keep the solution on ice to prevent premature assembly.

  • Prepare Compound Dilutions: Prepare a serial dilution of this compound in DMSO. Then, dilute the compound in Assembly Buffer to the desired final concentrations (e.g., 0.1 to 50 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v). Prepare a vehicle control with DMSO only.

  • Initiate Assembly: In a 96-well plate, mix the CA protein solution with the diluted this compound or vehicle control. The final volume in each well should be 100-200 µL.

  • Monitor Assembly: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the absorbance at 350 nm every minute for 60-120 minutes.

  • Data Analysis: Plot the absorbance at 350 nm as a function of time. The rate of assembly can be determined from the initial slope of the curve. Compare the assembly rates in the presence of different concentrations of this compound to the vehicle control.

Protocol 2: In Vitro Capsid Stability Assay (Core Dissociation Assay)

This assay measures the stability of purified HIV-1 cores in the presence of this compound. The compound is known to destabilize the capsid, leading to the release of the CA protein, which can be quantified by ELISA.

Materials:

  • Purified HIV-1 cores

  • This compound (dissolved in DMSO)

  • PBS (Phosphate-Buffered Saline)

  • 1% Triton X-100 in PBS

  • Sucrose (B13894) cushion (e.g., 20% w/v in PBS)

  • Ultracentrifuge and tubes

  • p24 ELISA kit

Procedure:

  • Treat Cores with Compound: Incubate a suspension of purified HIV-1 cores with various concentrations of this compound (e.g., 0.1 to 20 µM) or vehicle control (DMSO) for 1 hour at room temperature.

  • Separate Cores from Released CA: Carefully layer the treated core suspension onto a sucrose cushion containing 1% Triton X-100.

  • Ultracentrifugation: Centrifuge the tubes at high speed (e.g., 100,000 x g) for 1-2 hours at 4°C. This will pellet the intact cores, while the dissociated CA protein will remain in the supernatant.

  • Quantify Released CA: Carefully collect the supernatant fractions from the top of the gradient. Quantify the amount of CA protein (p24) in each fraction using a p24 ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of CA released for each concentration of this compound compared to the total amount of CA in the initial core suspension. A dose-dependent increase in released CA indicates capsid destabilization.

Visualizations

Mechanism of Action of this compound

cluster_early Early Stage Inhibition cluster_late Late Stage Inhibition HIV_entry HIV-1 Entry Viral_Core Intact Viral Core (Capsid + Genome) HIV_entry->Viral_Core Uncoating Premature Uncoating Viral_Core->Uncoating destabilizes PF74_early This compound PF74_early->Viral_Core RT_inhibition Inhibition of Reverse Transcription Uncoating->RT_inhibition Infection_blocked Infection Blocked RT_inhibition->Infection_blocked Gag_polyprotein Gag Polyprotein CA_monomers CA Monomers Gag_polyprotein->CA_monomers proteolytic processing Assembly Capsid Assembly CA_monomers->Assembly PF74_late This compound PF74_late->Assembly interferes with Aberrant_capsid Aberrant Capsid Formation Assembly->Aberrant_capsid Non_infectious_virion Non-infectious Virion Aberrant_capsid->Non_infectious_virion start Start prep_ca Prepare Recombinant CA Protein Solution start->prep_ca prep_pf74 Prepare this compound and Vehicle Control Dilutions start->prep_pf74 mix Mix CA Protein with This compound or Control in 96-well plate prep_ca->mix prep_pf74->mix incubate Incubate at 37°C mix->incubate measure Measure Absorbance at 350 nm over time incubate->measure analyze Analyze Data: Plot Absorbance vs. Time, Calculate Assembly Rate measure->analyze end End analyze->end CA_Hexamer HIV-1 CA Hexamer Binding_Pocket Binding Pocket (NTD-CTD interface) CA_Hexamer->Binding_Pocket CypA_Binding_Site CypA Binding Loop CA_Hexamer->CypA_Binding_Site PF74 This compound PF74->Binding_Pocket binds & inhibits CPSF6 Host Factor CPSF6 CPSF6->Binding_Pocket binds (competitively) NUP153 Host Factor NUP153 NUP153->Binding_Pocket binds (competitively) CypA Host Factor CypA CypA->CypA_Binding_Site binds & modulates PF74 activity

References

Application Notes and Protocols for PF-3450074 in Fluorescence Microscopy Studies of HIV-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-3450074 (also known as PF74) is a potent small molecule inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) that targets the viral capsid protein (CA).[1][2][3] The HIV-1 capsid is a critical viral structure that encloses the viral genome and essential enzymes, playing a crucial role in the early stages of infection, including uncoating, reverse transcription, and nuclear import.[1][3][4][5] PF74 has been instrumental in elucidating the complex processes of HIV-1 uncoating and nuclear entry, making it a valuable tool for virological research and a lead compound in the development of capsid-targeting antivirals.

These application notes provide a comprehensive overview of the use of this compound in fluorescence microscopy studies to investigate its effects on HIV-1 replication. Detailed protocols for relevant experiments are provided, along with a summary of key quantitative data and visual representations of the underlying mechanisms and experimental workflows.

Mechanism of Action

PF74 exerts its antiviral activity through a bimodal, concentration-dependent mechanism that disrupts the stability and function of the HIV-1 capsid.[4][5]

  • At low concentrations (sub-micromolar to low micromolar): PF74 competes with host factors, such as Cleavage and Polyadenylation Specificity Factor 6 (CPSF6) and Nucleoporin 153 (NUP153), for a common binding site on the CA protein.[2][4][6][7][8][9] This interference disrupts the proper trafficking of the viral core to the nucleus and subsequent steps leading to integration.[4]

  • At high concentrations (typically >5 µM): PF74 can either accelerate premature uncoating or, conversely, stabilize the capsid lattice, both of which are detrimental to successful reverse transcription and infection.[1][4][5] The precise outcome can depend on the experimental context. Some studies report that high concentrations of PF74 trigger the rapid dissolution of the capsid in target cells, leading to failed reverse transcription.[1][3] Other evidence suggests that PF74 can stabilize the capsid, preventing the timely release of the viral genome for reverse transcription.[5]

PF74 binds to a hydrophobic pocket at the interface of the N-terminal domain (NTD) and C-terminal domain (CTD) of adjacent CA subunits within the capsid hexamer.[4][6][7][9] This binding site is also recognized by host proteins essential for nuclear import, explaining the competitive inhibition observed at lower drug concentrations.[4][6][7][8][9]

Quantitative Data Summary

The following tables summarize the reported quantitative data for this compound in various assays.

Table 1: Antiviral Activity of this compound

ParameterVirus Strain/Cell TypeValueReference
EC50 Broad-spectrum HIV isolates8 - 640 nM[2][6]
HIV wild type NL4-30.72 µM[2]
HIV T107N mutant4.5 µM[2]
IC50 HIV-193RW025 in PBMCs1.5 ± 0.9 µM[2]
HIV-1JR-CSF in PBMCs0.6 ± 0.20 µM[2]
HIV-193MW965 in PBMCs0.6 ± 0.10 µM[2]
Wild-type HIV-1~0.5 µM[10]
CC50 Not specified90.5 ± 5.9 µM[2]

Table 2: Binding Affinity of this compound

ParameterInteracting MoleculeValueReference
KD CA hexamer176 ± 78 nM[2]

Visualizing Mechanisms and Workflows

Signaling Pathway of this compound Action

PF74_Mechanism_of_Action Mechanism of Action of this compound (PF74) cluster_early_events Early HIV-1 Infection Events cluster_pf74_action PF74 Intervention cluster_low_conc Low Concentration cluster_high_conc High Concentration HIV-1 Entry HIV-1 Entry Cytoplasmic Trafficking Cytoplasmic Trafficking HIV-1 Entry->Cytoplasmic Trafficking Nuclear Import Nuclear Import Cytoplasmic Trafficking->Nuclear Import Reverse Transcription Reverse Transcription Nuclear Import->Reverse Transcription Integration Integration Reverse Transcription->Integration PF74 PF74 PF74_low PF74 PF74_high PF74 Competitive Binding Competitive Binding PF74_low->Competitive Binding Binds to CA Disrupts Host Factor Interaction Disrupts Host Factor Interaction Competitive Binding->Disrupts Host Factor Interaction vs. CPSF6/NUP153 Disrupts Host Factor Interaction->Nuclear Import Inhibits Alters Capsid Stability Alters Capsid Stability PF74_high->Alters Capsid Stability Binds to CA Premature Uncoating Premature Uncoating Alters Capsid Stability->Premature Uncoating Destabilizes Capsid Stabilization Capsid Stabilization Alters Capsid Stability->Capsid Stabilization Over-stabilizes Premature Uncoating->Reverse Transcription Inhibits Capsid Stabilization->Reverse Transcription Inhibits

Caption: Mechanism of this compound action on HIV-1.

Experimental Workflow for Fluorescence Microscopy

Fluorescence_Microscopy_Workflow General Workflow for PF74 Fluorescence Microscopy Studies Prepare Fluorescently Labeled HIV-1 Prepare Fluorescently Labeled HIV-1 Infect Cells Infect Cells Prepare Fluorescently Labeled HIV-1->Infect Cells Seed Target Cells Seed Target Cells Seed Target Cells->Infect Cells Prepare PF74 Solutions Prepare PF74 Solutions Treat with PF74 Treat with PF74 Prepare PF74 Solutions->Treat with PF74 Infect Cells->Treat with PF74 Pre-, co-, or post-treatment Live-Cell Imaging Live-Cell Imaging Treat with PF74->Live-Cell Imaging Time-lapse acquisition Image Analysis Image Analysis Live-Cell Imaging->Image Analysis Particle tracking, intensity analysis Data Interpretation Data Interpretation Image Analysis->Data Interpretation Quantify uncoating, trafficking, etc.

Caption: Experimental workflow for PF74 studies.

Experimental Protocols

Protocol 1: Live-Cell Imaging of HIV-1 Uncoating Using a pH-Sensitive Fluorescent Reporter

This protocol is adapted from methodologies used to study viral entry and uncoating by monitoring changes in the fluorescence of pH-sensitive proteins incorporated into the virion. The loss of a stable fluorescent marker relative to a content marker can also be used to infer uncoating.

Objective: To visualize the effect of this compound on the timing and location of HIV-1 capsid uncoating in living cells.

Materials:

  • HEK293T cells (for virus production)

  • HeLa or TZM-bl cells (as target cells)

  • Plasmids for producing fluorescently labeled HIV-1 (e.g., Gag-iGFP, where iGFP is inserted within Gag, or Vpr-GFP)

  • Vesicular Stomatitis Virus G protein (VSV-G) expression plasmid (for pseudotyping)

  • Transfection reagent

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • Glass-bottom imaging dishes

  • Confocal or spinning-disk fluorescence microscope with environmental control (37°C, 5% CO2)

Procedure:

  • Production of Fluorescently Labeled HIV-1:

    • Co-transfect HEK293T cells with the HIV-1 packaging construct (e.g., Gag-iGFP), a VSV-G expression plasmid, and a transfer vector encoding a fluorescent reporter (e.g., mCherry) using a suitable transfection reagent.

    • Harvest the virus-containing supernatant 48-72 hours post-transfection.

    • Clarify the supernatant by low-speed centrifugation and filter through a 0.45 µm filter.

    • Concentrate the virus by ultracentrifugation or a commercially available concentration reagent.

    • Titer the virus on target cells to determine the appropriate multiplicity of infection (MOI).

  • Cell Preparation for Imaging:

    • Seed HeLa or TZM-bl cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.

  • Infection and this compound Treatment:

    • On the day of imaging, replace the culture medium with fresh, pre-warmed medium.

    • Pre-treat the cells with various concentrations of this compound (e.g., 0.5 µM, 2 µM, 10 µM) or a DMSO vehicle control for 1 hour at 37°C.

    • Add the fluorescently labeled HIV-1 particles to the cells at an appropriate MOI.

    • Synchronize infection by spinoculation (centrifuging the plate at 1,200 x g for 1-2 hours at 4°C) or by binding the virus to the cells at 4°C for 1 hour, followed by a wash and addition of warm media to initiate entry.

  • Live-Cell Fluorescence Microscopy:

    • Immediately transfer the imaging dish to the pre-warmed stage of the fluorescence microscope.

    • Acquire time-lapse images every 1-5 minutes for several hours. Use appropriate laser lines and filters for the chosen fluorescent proteins (e.g., 488 nm for GFP, 561 nm for mCherry).

    • Capture images in multiple z-planes to allow for 3D tracking of viral particles.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji, Imaris) to identify and track individual viral particles over time.

    • Measure the fluorescence intensity of the capsid-associated marker (e.g., Gag-iGFP) for each tracked particle.

    • Uncoating can be defined as the point at which the fluorescence intensity of the capsid marker abruptly decreases or disappears.

    • Quantify the kinetics of uncoating in the presence of different concentrations of this compound compared to the vehicle control.

Protocol 2: In Vitro Capsid Destabilization Assay

This protocol describes an in vitro assay to measure the direct effect of this compound on the integrity of purified HIV-1 cores.

Objective: To determine if this compound directly destabilizes the HIV-1 capsid in a cell-free system.

Materials:

  • Purified, concentrated HIV-1 particles

  • Phosphate-buffered saline (PBS)

  • 1% Triton X-100 in PBS

  • This compound stock solution in DMSO

  • Sucrose (B13894) cushion (e.g., 20% sucrose in PBS)

  • Microcentrifuge tubes

  • Ultracentrifuge

  • SDS-PAGE and Western blotting reagents

  • Anti-p24 CA antibody

Procedure:

  • Purification of HIV-1 Cores:

    • Treat purified HIV-1 particles with a low concentration of a non-ionic detergent (e.g., 0.5% Triton X-100) for a short period on ice to strip the viral membrane while leaving the core intact.

    • Layer the detergent-treated virus over a sucrose cushion and pellet the cores by ultracentrifugation.

    • Resuspend the core-containing pellet in a suitable buffer.

  • This compound Treatment:

    • Incubate the purified cores with various concentrations of this compound or a DMSO control at 37°C for a defined period (e.g., 30-60 minutes).

  • Separation of Intact and Disassembled Capsids:

    • After incubation, separate the intact (pelletable) cores from the disassembled (soluble) CA protein by centrifugation at a high speed (e.g., 16,000 x g) for 1 hour at 4°C.

  • Analysis by Western Blotting:

    • Carefully collect the supernatant (containing soluble CA).

    • Resuspend the pellet (containing intact cores) in an equal volume of sample buffer.

    • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Western blotting using an anti-p24 CA antibody.

  • Quantification:

    • Use densitometry to quantify the amount of CA protein in the pellet versus the supernatant for each condition.

    • An increase in the proportion of CA in the supernatant in the presence of this compound indicates capsid destabilization.[1]

Conclusion

This compound is a powerful research tool for dissecting the early events of the HIV-1 lifecycle, particularly the intricate processes of capsid uncoating and nuclear import. The use of fluorescence microscopy techniques, as outlined in these application notes, allows for the direct visualization and quantification of the compound's effects on viral particles in both cellular and cell-free environments. These methods are invaluable for understanding the mechanism of action of capsid-targeting inhibitors and for the development of novel antiretroviral therapies.

References

Application Notes and Protocols for Studying PF-3450074 Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-3450074 is a potent small molecule inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) that targets the viral capsid protein (CA).[1][2][3] By binding to a conserved pocket on the CA protein, this compound disrupts the proper disassembly of the viral core, a process known as uncoating.[3][4] This premature destabilization of the capsid leads to the inhibition of reverse transcription and ultimately blocks viral replication.[2][3] The binding site of this compound overlaps with the binding sites for crucial host factors, such as CPSF6 and NUP153, which are involved in the nuclear import of the viral pre-integration complex.[1][2] Consequently, this compound also interferes with the interaction between the viral capsid and these host proteins.[1]

The emergence of drug resistance is a significant challenge in antiviral therapy. For this compound, resistance has been associated with specific mutations in the viral CA protein.[5] Understanding the mechanisms of resistance to this compound is critical for the development of next-generation capsid inhibitors and for predicting potential clinical outcomes. These application notes provide a comprehensive experimental framework for generating and characterizing this compound-resistant HIV-1 strains, enabling a detailed investigation of the molecular basis of resistance.

Experimental Design Overview

A systematic approach to studying this compound resistance involves several key stages, from the generation of resistant viral strains to their detailed phenotypic and molecular characterization. The overall workflow is depicted below.

Experimental Workflow for this compound Resistance Studies cluster_0 Generation of Resistant Virus cluster_1 Phenotypic Characterization cluster_2 Molecular and Mechanistic Analysis A Wild-Type HIV-1 Stock Generation B Dose Escalation Culture in the presence of this compound A->B Infect target cells C Isolation of Resistant Viral Strains B->C Monitor for viral breakthrough D Drug Susceptibility Testing (IC50 determination) C->D Characterize resistance level E Viral Infectivity and Replication Kinetics C->E Assess viral fitness F Capsid Stability Assays C->F Investigate capsid phenotype G Sequencing of the Gag gene (CA domain) C->G Identify resistance mutations H Quantification of Reverse Transcription Products C->H Determine mechanism of inhibition I Analysis of Host Factor Interactions C->I Explore altered host dependency

Figure 1: Experimental workflow for this compound resistance studies.

Key Experiments and Protocols

Generation of this compound-Resistant HIV-1 Strains

The primary method for generating drug-resistant viral strains in vitro is through prolonged culture in the presence of escalating concentrations of the inhibitor.

Protocol 1: In Vitro Selection of this compound-Resistant HIV-1

Materials:

  • Cell Line: CEM-GXR T-cell line (or other susceptible T-cell lines like MT-2 or MT-4). These cells are highly permissive to HIV-1 infection.

  • Virus: Wild-type HIV-1 strain (e.g., NL4-3).

  • Compound: this compound (stock solution in DMSO).

  • Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • p24 ELISA Kit: For monitoring viral replication.

Procedure:

  • Initial Infection:

    • Seed CEM-GXR cells at a density of 2 x 10^5 cells/mL in a T-25 flask.

    • Infect the cells with wild-type HIV-1 at a multiplicity of infection (MOI) of 0.01.

    • Add this compound at a starting concentration equal to the IC50 of the wild-type virus.

  • Dose Escalation:

    • Culture the cells at 37°C in a 5% CO2 incubator.

    • Monitor the culture for signs of viral replication (syncytia formation and p24 production in the supernatant) every 3-4 days.

    • When viral replication is consistently detected (p24 levels > 1 ng/mL), passage the virus by transferring a small volume of the cell-free supernatant to fresh, uninfected CEM-GXR cells.

    • With each successful passage, double the concentration of this compound.

    • If viral replication is not detected after 2-3 weeks, reduce the drug concentration by half.

  • Isolation and Stock Generation:

    • Continue the dose escalation until the virus can replicate in concentrations of this compound that are at least 10-fold higher than the initial IC50.

    • Isolate the resistant virus from the culture supernatant, clarify by centrifugation, and store at -80°C.

    • Determine the titer of the resistant virus stock.

Phenotypic Characterization of Resistant Virus

A. Drug Susceptibility Testing

This experiment will quantify the level of resistance by determining the half-maximal inhibitory concentration (IC50) of this compound against the selected virus.

Protocol 2: Single-Cycle Infectivity Assay

Materials:

  • Reporter Cell Line: TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4 with integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR).

  • Virus: Wild-type and this compound-resistant HIV-1 stocks.

  • Compound: Serial dilutions of this compound.

  • Luciferase Assay Reagent.

  • 96-well culture plates.

Procedure:

  • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Pre-incubate equal amounts of wild-type or resistant virus with the this compound dilutions for 1 hour at 37°C.

  • Remove the medium from the TZM-bl cells and add the virus-drug mixtures.

  • Incubate for 48 hours at 37°C.

  • Lyse the cells and measure luciferase activity according to the manufacturer's protocol.

  • Calculate the IC50 values by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Virus StrainThis compound IC50 (µM)Fold Resistance
Wild-Type HIV-10.51
This compound-Resistant7.515

B. Capsid Stability Assay

Changes in capsid stability are a potential mechanism of resistance to this compound. This can be assessed using an in vitro core stability assay.

Protocol 3: In Vitro HIV-1 Core Stability Assay

Materials:

  • Purified wild-type and resistant HIV-1 virions.

  • Sucrose (B13894) cushion (e.g., 10% sucrose).

  • Detergent (e.g., Triton X-100).

  • p24 ELISA kit.

Procedure:

  • Incubate purified virions with a low concentration of Triton X-100 to strip the viral membrane and release the cores.

  • Incubate the isolated cores at 37°C for a defined period (e.g., 0, 30, 60, 120 minutes) to allow for disassembly.

  • Layer the samples onto a sucrose cushion and centrifuge at high speed to pellet the intact cores.

  • Quantify the amount of p24 protein in the pellet fraction by ELISA. A more stable core will result in a higher amount of pelleted p24.

  • Compare the rate of p24 disappearance from the pellet fraction between wild-type and resistant viruses.

Time (minutes)Wild-Type p24 in Pellet (%)Resistant p24 in Pellet (%)
0100100
306085
603570
1201550
Molecular and Mechanistic Analysis

A. Identification of Resistance Mutations

Sequencing the gag gene, which encodes the CA protein, is essential to identify the genetic basis of resistance.

Protocol 4: Sequencing of the HIV-1 gag Gene

Procedure:

  • Extract viral RNA from the resistant virus stock.

  • Perform reverse transcription followed by PCR (RT-PCR) to amplify the gag gene.

  • Purify the PCR product and perform Sanger sequencing.

  • Align the sequence with the wild-type gag sequence to identify amino acid substitutions in the CA domain.

B. Quantification of Reverse Transcription

This compound inhibits reverse transcription. This experiment will determine if resistant viruses can overcome this block.

Protocol 5: qPCR for HIV-1 Reverse Transcription Products

Procedure:

  • Infect target cells (e.g., MT-2) with wild-type or resistant virus in the presence or absence of this compound.

  • At various time points post-infection (e.g., 2, 4, 8, 24 hours), harvest the cells and isolate total DNA.

  • Perform quantitative PCR (qPCR) using primers specific for early (R-U5) and late (gag or pol) reverse transcription products.

  • Normalize the results to a housekeeping gene (e.g., GAPDH) to account for differences in cell number.

Virus StrainThis compound (1 µM)Late RT Products (relative to untreated)
Wild-Type HIV-1+15%
This compound-Resistant+85%

C. Analysis of Intracellular Capsid

Flow cytometry can be used to quantify the amount of intracellular capsid protein (p24) as a measure of successful viral entry and to assess the effects of this compound.

Protocol 6: Intracellular p24 Staining by Flow Cytometry

Materials:

  • Target cells (e.g., PBMCs).

  • Wild-type and resistant HIV-1.

  • This compound.

  • Fixation and permeabilization buffers.

  • Fluorescently labeled anti-p24 antibody (e.g., KC57-FITC).

  • Flow cytometer.

Procedure:

  • Infect target cells with wild-type or resistant virus in the presence or absence of this compound.

  • At a set time post-infection (e.g., 2 hours), wash the cells to remove unbound virus.

  • Fix and permeabilize the cells according to a standard protocol.

  • Stain with a fluorescently labeled anti-p24 antibody.

  • Analyze the percentage of p24-positive cells by flow cytometry.

Signaling Pathway Considerations

While this compound directly targets a viral protein, its mechanism of action is intricately linked to host cell factors. The development of resistance may therefore involve alterations in the virus's dependence on these host pathways.

This compound and Host Factor Interactions cluster_0 HIV-1 Core in Cytoplasm cluster_1 Host Factors cluster_2 Inhibitor cluster_3 Nuclear Pore Complex HIV_Core HIV-1 Capsid Core NPC Nuclear Pore HIV_Core->NPC Trafficking CPSF6 CPSF6 CPSF6->HIV_Core Binds to capsid Nup153 Nup153 Nup153->HIV_Core Binds to capsid TNPO3 TNPO3 TNPO3->HIV_Core Facilitates nuclear import PF3450074 This compound PF3450074->HIV_Core Binds to capsid (competes with CPSF6/Nup153) Nuclear Import Nuclear Import

References

Application Notes: PF-3450074 in Single-Cycle Infectivity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PF-3450074 (also known as PF-74) is a potent small-molecule inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) that targets the viral capsid protein (CA)[1][2]. It exhibits broad-spectrum activity against various HIV-1 isolates by binding to a specific pocket in the N-terminal domain of the CA protein[1][3]. The primary mechanism of action involves the destabilization of the viral capsid, triggering premature "uncoating" of the viral core after entry into the host cell[2][4][5]. This disruption of the carefully orchestrated uncoating process leads to a potent block in the initiation of reverse transcription, thereby inhibiting viral replication at an early stage[2][4].

Single-cycle infectivity assays are invaluable tools for studying the effects of antiretroviral compounds that target the early stages of the HIV-1 life cycle. These assays utilize pseudotyped viruses that are capable of only a single round of infection and replication, which allows for the precise investigation of events from viral entry to the expression of integrated viral genes, without the confounding effects of subsequent rounds of infection[6][7][8]. This makes them particularly well-suited for characterizing the mechanism and potency of capsid-targeting inhibitors like this compound.

Principle of the Assay

The assay typically involves two main components:

  • Single-Cycle Infectious Virus: These are often HIV-1 particles pseudotyped with a viral envelope glycoprotein, such as the Vesicular Stomatitis Virus G protein (VSV-G) or a specific HIV-1 envelope (Env). The viral genome is engineered to be replication-incompetent but contains a reporter gene (e.g., luciferase, β-galactosidase, or Green Fluorescent Protein - GFP)[6][8][9]. These viruses are produced by transfecting a producer cell line (e.g., HEK293T) with plasmids encoding the viral genome and the envelope protein[8][10].

  • Target Reporter Cell Line: These are permissive cells (e.g., HeLa or TZM-bl cells) that express the necessary receptors for viral entry (like CD4) and are engineered to express the reporter gene upon successful infection and integration of the viral DNA[6][9].

When target cells are infected in the presence of an inhibitor like this compound, a reduction in reporter gene expression indicates antiviral activity. By testing a range of inhibitor concentrations, a dose-response curve can be generated to determine the compound's potency, typically expressed as the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀)[6][11].

Data Presentation

Table 1: Antiviral Activity of this compound in Single-Cycle and Multi-Cycle Assays
CompoundVirus Strain / PseudotypeCell LineAssay TypeEC₅₀ / IC₅₀ (µM)Reference
This compoundHIV-1 NL4-3 PseudovirusHeLa CD4 LTR/β-GalSingle-Cycle0.55[6]
This compoundVSV-G PseudovirusHeLa CD4 LTR/β-GalSingle-Cycle0.32[6]
This compoundHIV-1 NL4-3 (Wild Type)MT-2Multi-Cycle (CPE)0.207 (Median)[6]
This compoundHIV-1 NL4-3 (Wild Type)MT4Multi-Cycle0.72[1]
This compoundHIV-1 T107N MutantMT4Multi-Cycle4.5[1]
This compoundHIV-1 93RW025PBMCsMulti-Cycle1.5 ± 0.9[1]
This compoundHIV-1 JR-CSFPBMCsMulti-Cycle0.6 ± 0.20[1]
This compoundHIV-1 93MW965PBMCsMulti-Cycle0.6 ± 0.10[1]
(S)-PF74CSGW-VSV-G VectorHEK293TSingle-Cycle1.5[12]
(R)-PF74CSGW-VSV-G VectorHEK293TSingle-Cycle19[12]
Table 2: Cytotoxicity of this compound
CompoundCell LineCC₅₀ (µM)Therapeutic Index (TI)Reference
This compoundMT-2>100>483[6]
This compoundMT4145.18>201[1]
This compoundGeneral90.5 ± 5.9 (Median)-[1]
This compound-76-[11]

Experimental Workflows and Signaling Pathways

G cluster_0 Virus Production (HEK293T Cells) cluster_1 Infectivity Assay (Target Cells) p_backbone HIV-1 Backbone Plasmid (ΔEnv, Reporter Gene) transfection Co-transfection p_backbone->transfection p_env Envelope Plasmid (e.g., VSV-G) p_env->transfection incubation_prod Incubate 48-72h transfection->incubation_prod harvest Harvest & Filter Supernatant incubation_prod->harvest virus Single-Cycle Pseudovirus Stock harvest->virus infect Infect with Pseudovirus virus->infect target_cells Seed Target Cells (e.g., HeLa-CD4) add_pf74 Add this compound (Serial Dilutions) target_cells->add_pf74 add_pf74->infect incubation_assay Incubate 72h infect->incubation_assay readout Measure Reporter Gene Activity incubation_assay->readout analysis Calculate EC₅₀ readout->analysis

Caption: Workflow for a single-cycle infectivity assay to evaluate this compound.

G cluster_hiv HIV-1 Early Lifecycle Entry 1. Viral Entry (Fusion) Uncoating 2. Capsid Uncoating Entry->Uncoating RT 3. Reverse Transcription (RNA -> cDNA) Uncoating->RT Integration 4. Nuclear Import & Integration RT->Integration Provirus Provirus Integration->Provirus PF74 This compound PF74->Uncoating InhibitionNode Premature Uncoating & Inhibition of RT Block->RT

Caption: this compound inhibits HIV-1 by inducing premature capsid uncoating.

Experimental Protocols

Protocol 1: Production of VSV-G Pseudotyped Single-Cycle HIV-1

This protocol is adapted from methodologies described for generating pseudotyped viruses[8][10].

Materials:

  • HEK293T cells

  • DMEM with 10% Fetal Bovine Serum (FBS)

  • HIV-1 backbone plasmid (e.g., pNL4-3.Luc.R-E-)

  • VSV-G envelope expression plasmid (e.g., pMD2.G)

  • Transfection reagent (e.g., FuGENE or equivalent)

  • T-75 cell culture flasks

  • 0.45-micron filters

Method:

  • Cell Seeding: The day before transfection, seed 3-5 x 10⁶ HEK293T cells in a T-75 flask containing 12 mL of DMEM with 10% FBS. The cells should be 50-80% confluent on the day of transfection[10].

  • Plasmid Preparation: Prepare a mix of the HIV-1 backbone plasmid and the VSV-G plasmid, typically at a ratio of 3:1 or 4:1. For a T-75 flask, use approximately 10-15 µg of total DNA.

  • Transfection: Transfect the HEK293T cells according to the manufacturer's protocol for your chosen transfection reagent[11].

  • Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator.

  • Virus Harvest: After 48 to 72 hours post-transfection, harvest the cell culture supernatant, which contains the pseudovirus particles[10].

  • Filtration and Storage: Centrifuge the supernatant briefly to pellet any cell debris. Filter the supernatant through a 0.45-micron filter to remove remaining cells[10]. Aliquot the virus stock and store at -80°C.

Protocol 2: Single-Cycle Infectivity Assay Using this compound

This protocol is based on the single-cycle infection assays described in the literature[6].

Materials:

  • HeLa CD4 LTR/β-Gal cells or TZM-bl cells

  • DMEM with 10% FBS

  • 96-well flat-bottom culture plates

  • This compound stock solution (in DMSO)

  • VSV-G pseudotyped HIV-1 stock (from Protocol 1)

  • Reporter gene assay system (e.g., β-galactosidase or luciferase substrate)

  • Plate reader

Method:

  • Cell Seeding: Seed the target cells (e.g., HeLa CD4 LTR/β-Gal) in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of media[6]. Incubate overnight at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in culture media. It is crucial to maintain a final DMSO concentration below 0.5% to avoid solvent toxicity. Include "cells only" (no virus) and "virus only" (no compound) controls.

  • Compound Addition: Remove the media from the cells and add 50 µL of the diluted this compound to the appropriate wells.

  • Infection: Add 50 µL of diluted pseudovirus stock to each well (except "cells only" controls). The amount of virus should be pre-determined by titration to yield a robust signal in the reporter assay.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator[6].

  • Reporter Gene Measurement: After incubation, measure the reporter gene activity according to the manufacturer's instructions for your chosen system (e.g., add lysis buffer and luciferase substrate for TZM-bl cells).

  • Data Analysis:

    • Subtract the background signal from the "cells only" wells.

    • Normalize the data by expressing the reporter signal in compound-treated wells as a percentage of the signal from the "virus only" control wells.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Use a non-linear regression model (sigmoidal dose-response) to calculate the EC₅₀ value[11].

References

Application Notes and Protocols: Studying PF-3450074-Capsid Interactions with NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-3450074 (also known as PF74) is a potent small molecule inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) that targets the viral capsid protein (CA).[1][2][3][4] The HIV-1 capsid is a conical fullerene-like structure composed of ~250 hexamers and 12 pentamers of the CA protein, which encases the viral genome.[5][6] The proper assembly and disassembly (uncoating) of this capsid are critical for multiple stages of the viral life cycle, including reverse transcription, nuclear import, and integration, making it an attractive target for antiretroviral therapy.[3][6][7]

This compound exhibits a multimodal mechanism of action, interfering with both early and late stages of HIV-1 replication.[1][2][7] It binds to a preformed pocket at the interface between the N-terminal domain (NTD) and the C-terminal domain (CTD) of adjacent CA subunits within the assembled capsid hexamer.[2][3][8] This binding site is also utilized by host cell proteins essential for viral replication, such as Cleavage and Polyadenylation Specificity Factor 6 (CPSF6) and Nucleoporin 153 (NUP153).[1][2][3] this compound competitively inhibits the interaction of these host factors with the capsid, thereby disrupting downstream processes like nuclear entry.[2][9]

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile technique for characterizing protein-ligand interactions at an atomic resolution in solution.[10] It allows for the determination of binding affinity, mapping of interaction surfaces, and elucidation of conformational changes upon ligand binding. This document provides detailed application notes and protocols for utilizing NMR spectroscopy to study the interaction between this compound and the HIV-1 capsid.

Quantitative Data Summary

The following tables summarize key quantitative data for the interaction of this compound and its analogs with the HIV-1 capsid, as determined by various biophysical and cell-based assays.

Table 1: Antiviral Activity and Cytotoxicity of this compound and Analogs

CompoundEC50 (µM)IC50 (µM)CC50 (µM)Selectivity Index (CC50/EC50)Reference
This compound (PF74)0.61 - 0.72~0.5 - 0.976 - 90.5~125[1][11][12]
(S)-PF741.5[13][14]
(R)-PF7419[13][14]
Analog 150.31[15]
Analog 320.14[11]
Analog 370.26[11]
Analogs 47-510.22 - 0.33[11]

Table 2: Biophysical Characterization of this compound-Capsid Interaction

CompoundMethodParameterValueReference
This compoundIsothermal Titration Calorimetry (ITC)KD (for CA hexamer)176 ± 78 nM[1]
This compoundThermal Shift Assay (TSA)ΔTm (CA hexamer stability)+7.4 °C[11]
Analog 15Thermal Shift Assay (TSA)ΔTm (CA hexamer stability)+8.7 °C[15]
Analog 32Thermal Shift Assay (TSA)ΔTm (CA hexamer stability)+8.3 °C[11]
Analogs 47-51Thermal Shift Assay (TSA)ΔTm (CA hexamer stability)+10.7 to +11.9 °C[11]

Experimental Protocols

Protocol 1: Expression and Purification of ¹⁵N-labeled HIV-1 Capsid Protein (for Protein-Observed NMR)

This protocol describes the preparation of isotopically labeled HIV-1 CA protein, which is essential for protein-observed NMR experiments like ¹H-¹⁵N HSQC.

1. Expression: a. Transform E. coli BL21(DE3) cells with a plasmid encoding for HIV-1 CA. b. Grow the cells at 37°C in M9 minimal medium containing 1 g/L of ¹⁵NH₄Cl as the sole nitrogen source. c. Induce protein expression with 1 mM IPTG when the OD₆₀₀ reaches 0.6-0.8. d. Continue to grow the cells for 4-6 hours at 30°C. e. Harvest the cells by centrifugation.

2. Purification: a. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT) and lyse the cells by sonication. b. Clarify the lysate by centrifugation. c. If the CA protein is tagged (e.g., with a His-tag), perform affinity chromatography (e.g., Ni-NTA). d. Further purify the protein using size-exclusion chromatography to obtain monomeric CA. e. Confirm the purity and identity of the protein by SDS-PAGE and mass spectrometry.

3. NMR Sample Preparation: a. Dialyze the purified ¹⁵N-labeled CA protein into an NMR buffer (e.g., 20 mM sodium phosphate (B84403) pH 6.5, 50 mM NaCl, 1 mM DTT, 10% D₂O). b. Concentrate the protein to a final concentration of 100-300 µM. c. Add a protease inhibitor cocktail to prevent degradation.

Protocol 2: ¹H-¹⁵N HSQC Titration for Binding Site Mapping

This experiment monitors changes in the chemical shifts of the backbone amide protons and nitrogens of the ¹⁵N-labeled CA protein upon addition of unlabeled this compound.

1. NMR Data Acquisition: a. Prepare a series of NMR samples containing a constant concentration of ¹⁵N-labeled HIV-1 CA (e.g., 100 µM) and increasing concentrations of this compound (from 0 to a 2-5 fold molar excess). This compound should be dissolved in a compatible solvent like DMSO-d₆. b. Acquire a 2D ¹H-¹⁵N HSQC spectrum for each sample on an NMR spectrometer (e.g., 600 MHz or higher). c. Record all spectra at a constant temperature (e.g., 298 K).

2. Data Analysis: a. Process the spectra using NMR data processing software (e.g., TopSpin, NMRPipe). b. Overlay the series of ¹H-¹⁵N HSQC spectra. c. Identify the amide cross-peaks that show significant chemical shift perturbations (CSPs) upon addition of this compound. d. Map the perturbed residues onto the 3D structure of the HIV-1 CA to visualize the binding site. e. The magnitude of the CSP can be calculated using the formula: Δδ = √[ (ΔδH)² + (α * ΔδN)² ], where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor.

Protocol 3: Saturation Transfer Difference (STD) NMR for Ligand-Observed Binding

STD NMR is a ligand-observed method that is particularly useful for detecting binding and identifying the binding epitope of the ligand, especially for large protein targets or weak interactions.

1. NMR Sample Preparation: a. Prepare an NMR sample containing the HIV-1 CA protein (unlabeled, typically 10-50 µM) and this compound (typically 1-2 mM) in a deuterated buffer (e.g., phosphate buffer in D₂O). b. Prepare a control sample containing only this compound at the same concentration.

2. NMR Data Acquisition: a. Acquire a 1D ¹H STD NMR spectrum. This involves acquiring two spectra: an "on-resonance" spectrum where the protein is selectively saturated (e.g., at -1 ppm) and an "off-resonance" spectrum where a region far from any protein or ligand signals is irradiated (e.g., at 30 ppm). b. The difference between the on-resonance and off-resonance spectra yields the STD spectrum, which shows signals only from the protons of the ligand that are in close proximity to the protein. c. Acquire a 1D ¹H spectrum of the control sample for reference.

3. Data Analysis: a. Identify the signals in the STD spectrum. The presence of signals confirms binding. b. The relative intensities of the signals in the STD spectrum provide information about which parts of this compound are in closest contact with the CA protein. The protons with the highest STD amplification factors are closest to the protein surface.

Visualizations

experimental_workflow Experimental Workflow for NMR Analysis of this compound-Capsid Interaction cluster_prep Sample Preparation cluster_analysis Data Analysis expression Expression of ¹⁵N-labeled HIV-1 CA purification Purification of HIV-1 CA expression->purification nmr_sample NMR Sample Preparation purification->nmr_sample pf74_prep This compound Stock Solution pf74_prep->nmr_sample hsqc ¹H-¹⁵N HSQC Titration nmr_sample->hsqc std STD NMR nmr_sample->std csp Chemical Shift Perturbation Analysis hsqc->csp epitope Epitope Mapping std->epitope mapping Binding Site Mapping csp->mapping kd Dissociation Constant (Kd) Calculation mapping->kd

Caption: Workflow for NMR studies of this compound-capsid interaction.

competitive_binding Competitive Binding Mechanism of this compound cluster_capsid HIV-1 Capsid Hexamer cluster_ligands Ligands cluster_outcome Functional Outcome binding_pocket Binding Pocket (NTD-CTD Interface) disruption Disruption of Host Factor Interaction pf74 This compound pf74->binding_pocket Binds and Inhibits host_factors Host Factors (CPSF6, NUP153) host_factors->binding_pocket Normal Binding (Blocked by PF74) inhibition Inhibition of Viral Replication disruption->inhibition

Caption: this compound competitively inhibits host factor binding.

References

Application Notes and Protocols for In Vitro Assays with PF-3450074

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

PF-3450074 is a potent small molecule inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) that targets the viral capsid protein (CA).[1][2] Its mechanism of action does not involve the direct inhibition of transcription, but rather disrupts the early stages of the viral life cycle, ultimately preventing the transcription of the viral genome. This compound binds to a conserved pocket on the CA protein, inducing premature disassembly or destabilization of the viral capsid, a process known as uncoating.[3] This accelerated uncoating is detrimental to the virus as a stable and intact capsid is required for the efficient reverse transcription of the viral RNA genome into DNA.[3] Consequently, the inhibition of reverse transcription by this compound prevents the formation of a provirus and the subsequent transcription of viral genes by the host cell's machinery.

These application notes provide detailed protocols for two key in vitro assays to characterize the activity of this compound: an HIV-1 capsid destabilization assay and an endogenous reverse transcription (ERT) assay. These assays are crucial for understanding the compound's mechanism of action and for the screening and development of new antiretroviral agents targeting the HIV-1 capsid.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound from various studies.

Table 1: Antiviral Activity of this compound

Assay TypeCell LineVirus StrainEndpointValue (µM)
Antiviral ActivityMT-4HIV-1 (NL4-3)IC500.72[1]
Antiviral ActivityPBMCsHIV-1 (93RW025)IC501.5 ± 0.9[1]
Antiviral ActivityPBMCsHIV-1 (JR-CSF)IC500.6 ± 0.20[1]
Antiviral ActivityPBMCsHIV-1 (93MW965)IC500.6 ± 0.10[1]
Antiviral Activity-HIV wild type NL4-3EC500.72[1]
Antiviral Activity-HIV T107N mutantEC504.5[1]

Table 2: Binding Affinity and Cytotoxicity of this compound

Assay TypeTargetMethodValue
Binding AffinityCA Hexamer-KD = 176 ± 78 nM[1]
CytotoxicityMT-4 cellsMTT assayCC50 = 90.5 ± 5.9 µM[1]

Experimental Protocols

Protocol 1: In Vitro HIV-1 Capsid Destabilization Assay

This assay measures the ability of this compound to induce the disassembly of purified HIV-1 cores in a cell-free system. The extent of uncoating is quantified by measuring the amount of soluble capsid protein (p24) released from the cores over time.

Materials:

  • Purified, concentrated HIV-1 virions

  • This compound (stock solution in DMSO)

  • 1% Triton X-100 in STE buffer (10 mM Tris-HCl pH 7.4, 100 mM NaCl, 1 mM EDTA)

  • STE buffer

  • Bovine Serum Albumin (BSA)

  • Microcentrifuge tubes

  • Ultracentrifuge and rotors

  • p24 ELISA kit

Procedure:

  • HIV-1 Core Isolation:

    • Thaw a concentrated stock of HIV-1 virions on ice.

    • To isolate cores, gently mix the virions with an equal volume of 1% Triton X-100 in STE buffer.

    • Incubate on ice for 10 minutes to solubilize the viral membrane.

    • Layer the mixture onto a sucrose (B13894) gradient (e.g., 10-50%) and centrifuge at high speed (e.g., 100,000 x g) for 2 hours at 4°C.

    • Carefully collect fractions and identify those containing purified cores by p24 ELISA. Pool the core-containing fractions.

  • Capsid Destabilization Reaction:

    • Prepare reaction tubes containing STE buffer supplemented with 1 mg/mL BSA.

    • Add the desired final concentration of this compound or DMSO (vehicle control) to the tubes.

    • Add the purified HIV-1 cores to each tube and mix gently.

    • Incubate the reactions at 37°C.

  • Sample Collection and Analysis:

    • At various time points (e.g., 0, 15, 30, 60 minutes), take an aliquot from each reaction.

    • Separate the intact cores from the soluble p24 by ultracentrifugation (e.g., 100,000 x g) for 30 minutes at 4°C.

    • Carefully collect the supernatant, which contains the soluble (released) p24.

    • Resuspend the pellet, which contains the core-associated p24, in a known volume of STE buffer with 1% Triton X-100.

    • Quantify the amount of p24 in both the supernatant and pellet fractions using a p24 ELISA kit.

  • Data Analysis:

    • Calculate the percentage of p24 released at each time point for both the this compound-treated and control samples.

    • Plot the percentage of released p24 against time to visualize the kinetics of capsid destabilization.

Protocol 2: In Vitro Endogenous Reverse Transcription (ERT) Assay

This assay measures the synthesis of viral DNA by the reverse transcriptase enzyme within purified HIV-1 virions. The effect of this compound on this process is quantified by measuring the amount of newly synthesized DNA.

Materials:

  • Purified, concentrated HIV-1 virions

  • This compound (stock solution in DMSO)

  • Melittin (B549807) (or other membrane-permeabilizing agent)

  • dNTP mix (dATP, dCTP, dGTP, dTTP)

  • ERT buffer (e.g., 50 mM Tris-HCl pH 8.0, 75 mM KCl, 5 mM MgCl2, 0.1% Triton X-100, 10 mM DTT)

  • DNA purification kit

  • Quantitative PCR (qPCR) primers and probes specific for HIV-1 DNA

  • qPCR instrument and reagents

Procedure:

  • Reaction Setup:

    • In microcentrifuge tubes, prepare the ERT reaction mix containing ERT buffer and the dNTP mix.

    • Add the desired final concentration of this compound or DMSO (vehicle control) to the reaction mixes.

    • To permeabilize the viral membrane and allow entry of dNTPs, add a low concentration of melittin (e.g., 10 µg/mL) to the purified HIV-1 virions and incubate on ice for a short period (e.g., 10 minutes).

  • Endogenous Reverse Transcription:

    • Add the permeabilized virions to the ERT reaction mixes.

    • Incubate the reactions at 37°C for a defined period (e.g., 2-4 hours) to allow for reverse transcription.

  • DNA Purification and Quantification:

    • Stop the reaction by adding a lysis buffer from a DNA purification kit.

    • Purify the newly synthesized viral DNA from the reaction mixture according to the manufacturer's protocol.

    • Elute the DNA in an appropriate buffer.

    • Quantify the amount of HIV-1 DNA using a qPCR assay with primers and probes targeting a specific region of the viral genome (e.g., late reverse transcription products).

  • Data Analysis:

    • Determine the amount of viral DNA synthesized in the this compound-treated samples relative to the vehicle control.

    • Calculate the percent inhibition of reverse transcription for each concentration of this compound.

    • Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.

Visualizations

G cluster_virus HIV-1 Virion Capsid Intact Capsid (CA protein lattice) vRNA Viral RNA Genome RT Reverse Transcriptase Uncoating Premature Uncoating (Capsid Destabilization) Capsid->Uncoating PF3450074 This compound PF3450074->Capsid Binds to CA protein Inhibition Inhibition of Reverse Transcription Uncoating->Inhibition NoProvirus No Provirus Formation Inhibition->NoProvirus NoTranscription No Viral Gene Transcription NoProvirus->NoTranscription

Caption: Mechanism of action of this compound.

G cluster_assay1 Protocol 1: Capsid Destabilization Assay cluster_assay2 Protocol 2: Endogenous Reverse Transcription Assay A1 Isolate HIV-1 Cores A2 Incubate Cores with This compound at 37°C A1->A2 A3 Separate Soluble and Core-associated p24 A2->A3 A4 Quantify p24 by ELISA A3->A4 A5 Analyze Uncoating Kinetics A4->A5 B1 Permeabilize HIV-1 Virions B2 Incubate with dNTPs and This compound at 37°C B1->B2 B3 Purify Viral DNA B2->B3 B4 Quantify DNA by qPCR B3->B4 B5 Determine % Inhibition B4->B5

References

Application Notes and Protocols for PF-3450074: A Tool for Interrogating HIV-1 Capsid-Host Factor Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-3450074 (also known as PF-74) is a potent small molecule inhibitor of the Human Immunodeficiency Virus type 1 (HIV-1) capsid (CA) protein. It serves as an invaluable chemical probe for dissecting the intricate interactions between the viral capsid and host cellular factors that are critical for the early stages of HIV-1 infection. This compound binds to a conserved pocket on the N-terminal domain (NTD) of the CA protein, at the interface between adjacent CA monomers within the assembled capsid hexamer.[1][2][3] This binding site is notably shared by the host factors Cleavage and Polyadenylation Specificity Factor 6 (CPSF6) and Nucleoporin 153 (NUP153), making this compound a direct competitor for these interactions.[2][3][4][5][6] By disrupting these essential capsid-host factor interactions, this compound induces premature uncoating and destabilization of the viral core, ultimately leading to a block in reverse transcription and subsequent steps of the viral lifecycle.[4][7][8][9]

These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed protocols for its use in studying capsid-host factor interactions.

Mechanism of Action

This compound exhibits a bimodal mechanism of action that is concentration-dependent.[5][10]

  • At lower concentrations (sub-micromolar to low micromolar): this compound primarily acts by competitively inhibiting the binding of host factors CPSF6 and NUP153 to the viral capsid.[3][5][10] These host factors are crucial for the proper trafficking of the pre-integration complex (PIC) to the nucleus and for nuclear import. By blocking these interactions, this compound disrupts the normal course of early infection events.

  • At higher concentrations (micromolar): this compound directly affects the stability of the viral capsid, leading to its premature disassembly (uncoating).[7][8] This rapid uncoating exposes the viral reverse transcription complex to the cytoplasm prematurely, leading to the degradation of viral components and a potent block in reverse transcription.[4][7][11]

The antiviral activity of this compound is also modulated by the host protein Cyclophilin A (CypA), which binds to the viral capsid and influences its stability.[5][7][8]

Data Presentation

The following tables summarize the quantitative data for this compound's antiviral activity and binding affinities.

Parameter Virus/Cell Line Value Reference
EC50 HIV-1 (various isolates)8 - 640 nM[4]
EC50 HIV wild type NL4-30.72 µM[4][11]
EC50 HIV T107N mutant4.5 µM[4][11]
IC50 HIV-193RW025 (in PBMCs)1.5 ± 0.9 µM[4]
IC50 HIV-1JR-CSF (in PBMCs)0.6 ± 0.20 µM[4]
IC50 HIV-193MW965 (in PBMCs)0.6 ± 0.10 µM[4]
Median IC50 HIV-1 subtypes A/B/C≤ 10 nM[11]
CC50 (Median)90.5 ± 5.9 µM[4][11]
Binding Partner Assay Dissociation Constant (Kd) Reference
CA Hexamer Isothermal Titration Calorimetry (ITC)176 ± 78 nM[4][11]
CA Hexamer Not specified10-fold higher affinity than non-assembled CA[2][3]

Visualizations

Mechanism of Action of this compound cluster_virus HIV-1 Virion cluster_host Host Cell Factors HIV_Entry Viral Entry Uncoating Capsid Uncoating HIV_Entry->Uncoating Normal Pathway Reverse_Transcription Reverse Transcription Uncoating->Reverse_Transcription CPSF6 CPSF6 Uncoating->CPSF6 Interaction Nuclear_Import Nuclear Import Reverse_Transcription->Nuclear_Import Integration Integration Nuclear_Import->Integration NUP153 NUP153 Nuclear_Import->NUP153 Interaction PF3450074 This compound PF3450074->Uncoating Accelerates (High Conc.) PF3450074->CPSF6 Inhibits Binding PF3450074->NUP153 Inhibits Binding

Caption: Mechanism of Action of this compound.

Experimental Workflow for Studying this compound Start Start Antiviral_Assay Antiviral Activity Assay Start->Antiviral_Assay Capsid_Stability_Assay Capsid Stability/Uncoating Assay Start->Capsid_Stability_Assay Binding_Assay Binding Affinity Assay (e.g., ITC) Start->Binding_Assay Data_Analysis Data Analysis and Interpretation Antiviral_Assay->Data_Analysis Capsid_Stability_Assay->Data_Analysis Competition_Assay Host Factor Competition Assay Binding_Assay->Competition_Assay Competition_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for Studying this compound.

Experimental Protocols

Antiviral Activity Assay (Single-Cycle Infection)

This protocol is adapted for use with TZM-bl reporter cells, which express luciferase and β-galactosidase under the control of the HIV-1 LTR.

Materials:

  • TZM-bl cells

  • Complete DMEM (10% FBS, 1% Pen-Strep)

  • HIV-1 virus stock (e.g., NL4-3)

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in complete DMEM.

  • On the day of infection, remove the culture medium from the cells.

  • Add 50 µL of the this compound dilutions to the appropriate wells. Include a "no drug" control (DMSO vehicle).

  • Immediately add 50 µL of HIV-1 virus stock (at a pre-determined MOI) to each well.

  • Incubate the plate for 48 hours at 37°C, 5% CO2.

  • After incubation, remove the supernatant and lyse the cells according to the luciferase assay manufacturer's instructions.

  • Measure luciferase activity using a luminometer.

  • Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition against the log of the drug concentration.

In Vitro HIV-1 Capsid Stability (Uncoating) Assay

This protocol is a cell-free assay to assess the direct effect of this compound on the stability of purified HIV-1 cores.

Materials:

  • Purified HIV-1 cores

  • This compound stock solution (10 mM in DMSO)

  • Reaction buffer (e.g., STE buffer)

  • Ultracentrifuge

  • p24 ELISA kit

Procedure:

  • Thaw purified HIV-1 cores on ice.

  • Prepare dilutions of this compound in reaction buffer to the desired final concentrations. Include a DMSO vehicle control.

  • In microcentrifuge tubes, mix the purified cores with the this compound dilutions or control.

  • Incubate the reactions at 37°C for a defined period (e.g., 1-2 hours) to allow for uncoating.

  • Stop the reaction by placing the tubes on ice.

  • Separate the intact cores (pellet) from the soluble CA (supernatant) by ultracentrifugation (e.g., 100,000 x g for 30 minutes at 4°C).

  • Carefully collect the supernatant. Resuspend the pellet in a lysis buffer.

  • Quantify the amount of CA protein (p24) in both the supernatant and pellet fractions using a p24 ELISA.

  • Calculate the percentage of uncoating as the amount of p24 in the supernatant divided by the total p24 (supernatant + pellet).

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat change upon binding of a ligand (this compound) to a macromolecule (CA hexamer), allowing for the determination of the dissociation constant (Kd).

Materials:

  • Purified, stabilized HIV-1 CA hexamers

  • This compound

  • ITC buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl)

  • Isothermal titration calorimeter

Procedure:

  • Prepare the CA hexamer solution and the this compound solution in the same ITC buffer. Degas both solutions.

  • Load the CA hexamer solution into the sample cell of the calorimeter.

  • Load the this compound solution into the injection syringe.

  • Set the experimental parameters on the ITC instrument (temperature, injection volume, spacing, etc.).

  • Perform a series of injections of this compound into the CA hexamer solution.

  • The instrument will measure the heat released or absorbed after each injection.

  • Analyze the resulting data using the instrument's software to fit a binding isotherm and determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

Host Factor Competition Assay

This assay determines the ability of this compound to compete with host factors like CPSF6 for binding to the HIV-1 capsid.

Materials:

  • Purified, stabilized HIV-1 CA hexamers

  • Fluorescently labeled CPSF6 peptide

  • This compound

  • Assay buffer

  • Fluorescence polarization reader

Procedure (Fluorescence Polarization):

  • Prepare a solution of the fluorescently labeled CPSF6 peptide at a constant concentration in the assay buffer.

  • Prepare serial dilutions of this compound.

  • In a microplate, mix the fluorescent CPSF6 peptide, a fixed concentration of CA hexamers, and the different concentrations of this compound.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization of each well.

  • An increase in the concentration of this compound will displace the fluorescent CPSF6 peptide, leading to a decrease in fluorescence polarization.

  • Plot the change in polarization against the concentration of this compound to determine the IC50 of competition.

Conclusion

This compound is a powerful and specific tool for investigating the critical role of the HIV-1 capsid and its interactions with host factors during the early stages of infection. The protocols and data provided here offer a solid foundation for researchers to utilize this compound in their studies to further unravel the complexities of HIV-1 replication and to aid in the development of novel antiretroviral therapies targeting the viral capsid.

References

Troubleshooting & Optimization

PF-3450074 solubility and stability in culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PF-3450074. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1] For cell culture applications, preparing a concentrated stock solution in DMSO is a common practice.[2]

Q2: What is the solubility of this compound in common organic solvents?

A2: The approximate solubility of this compound in DMSO is 2 mg/mL and in dimethyl formamide (B127407) is 1 mg/mL.[1] One supplier also indicates a solubility of 249 mg/mL in DMSO, though sonication is recommended to achieve this concentration.[3] It is always advisable to consult the manufacturer's product data sheet for the specific lot you are using.

Solubility of this compound in Organic Solvents

SolventSolubility
Dimethyl Sulfoxide (DMSO)~2 mg/mL[1], 249 mg/mL (with sonication)[3]
Dimethylformamide (DMF)~1 mg/mL[1]

Q3: How should I prepare working solutions of this compound in cell culture media?

A3: To prepare a working solution, the concentrated DMSO stock solution should be serially diluted in your cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically less than 0.5%) to avoid solvent-induced cytotoxicity.

Q4: What is the known stability of this compound in culture media?

A4: There is limited published data on the specific stability of this compound in various cell culture media. The stability can be influenced by factors such as media composition, pH, temperature, and the presence of serum proteins. It has been noted that this compound is metabolically labile, which may impact its stability and long-term efficacy in culture.[4][5] Therefore, for long-term experiments, it is recommended to either replenish the media with freshly diluted compound periodically or to determine its stability under your specific experimental conditions.

Troubleshooting Guide

Issue: I am observing precipitation after diluting my this compound stock solution into the culture medium.

This is a common issue with hydrophobic compounds. Here are several potential causes and solutions:

  • Cause 1: Low aqueous solubility. this compound has poor solubility in aqueous solutions.

    • Solution: Ensure that the final concentration of the compound in your culture medium does not exceed its solubility limit. You may need to perform a dose-response curve to find the optimal concentration that is both effective and soluble.

  • Cause 2: High final DMSO concentration. While DMSO aids in initial solubilization, high concentrations in the final culture volume can sometimes cause compounds to precipitate out of solution.

    • Solution: Keep the final DMSO concentration in your culture medium as low as possible, ideally below 0.5%.

  • Cause 3: Interaction with media components. Components in the culture medium, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.[6]

    • Solution: Try pre-diluting the stock solution in a small volume of serum-free medium before adding it to the final volume of complete medium. The presence of serum proteins can sometimes help to stabilize hydrophobic compounds.

  • Cause 4: Temperature changes. Rapid changes in temperature can affect the solubility of some compounds.

    • Solution: Ensure that both the culture medium and the diluted compound solution are at the same temperature before mixing.

Experimental Protocols

Protocol for Determining the Stability of this compound in Culture Media

This protocol outlines a method to assess the stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without serum

  • HPLC system with a suitable column (e.g., C18)

  • Incubator (37°C, 5% CO₂)

  • Sterile microcentrifuge tubes

  • Acetonitrile (B52724) (ACN)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Prepare working solutions by diluting the stock solution into your culture medium to the desired final concentration (e.g., 10 µM). Prepare separate solutions for media with and without serum.

  • Timepoint 0 (T=0): Immediately after preparation, take an aliquot of each working solution. This will serve as your baseline.

  • Incubation: Place the remaining working solutions in a 37°C, 5% CO₂ incubator.

  • Collect samples at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours).

  • Sample Preparation for HPLC:

    • For each time point, mix an equal volume of the collected sample with acetonitrile to precipitate proteins.

    • Vortex and centrifuge at high speed to pellet the precipitate.

    • Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Analyze the samples using an appropriate HPLC method (e.g., a gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA on a C18 column).

    • Monitor the peak area of this compound at its maximum absorbance wavelength.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of compound remaining versus time to determine its stability profile.

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Stability prep_stock Prepare 10 mM Stock in DMSO prep_working Dilute to 10 µM in Culture Medium prep_stock->prep_working t0 T=0 Sample Collection prep_working->t0 incubate Incubate at 37°C, 5% CO₂ prep_working->incubate timepoints Collect Samples at Various Time Points incubate->timepoints sample_prep Prepare Samples for HPLC (Protein Precipitation) timepoints->sample_prep hplc HPLC Analysis sample_prep->hplc data_analysis Data Analysis and Stability Profile Generation hplc->data_analysis

Caption: Workflow for determining this compound stability.

troubleshooting_workflow Troubleshooting Precipitation of this compound start Precipitation Observed check_conc Is the final concentration too high? start->check_conc lower_conc Lower the final concentration check_conc->lower_conc Yes check_dmso Is the final DMSO concentration > 0.5%? check_conc->check_dmso No end Problem Resolved lower_conc->end lower_dmso Decrease DMSO concentration check_dmso->lower_dmso Yes media_interaction Consider media component interaction check_dmso->media_interaction No lower_dmso->end predilute Pre-dilute in serum-free media before final dilution media_interaction->predilute temp_check Are all solutions at the same temperature? media_interaction->temp_check predilute->end equilibrate_temp Equilibrate temperature of solutions temp_check->equilibrate_temp No temp_check->end Yes equilibrate_temp->end

Caption: Troubleshooting guide for this compound precipitation.

signaling_pathway Mechanism of Action of this compound cluster_virus HIV-1 capsid HIV-1 Capsid (CA protein) uncoating Proper Uncoating capsid->uncoating destabilization Capsid Destabilization/ Premature Uncoating capsid->destabilization Alters Stability rt Reverse Transcription infection Successful Infection rt->infection uncoating->rt pf3450074 This compound pf3450074->capsid Binds to CA destabilization->rt Inhibits

References

Interpreting the triphasic dose-response of PF-3450074

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing PF-3450074, a potent HIV-1 capsid inhibitor known for its characteristic triphasic dose-response curve.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as PF-74) is a small molecule inhibitor that specifically targets the HIV-1 capsid protein (CA).[1] It binds to a conserved pocket on the N-terminal domain (NTD) of the CA protein, a site that is also utilized by host cell proteins CPSF6 and NUP153.[2][3][4] By binding to this pocket, this compound disrupts multiple stages of the HIV-1 life cycle, including uncoating, reverse transcription, nuclear entry, and assembly.[1][5]

Q2: I've observed a triphasic dose-response curve in my experiments with this compound. Is this expected?

Yes, a triphasic dose-response curve is a well-documented and characteristic feature of this compound's antiviral activity.[2][3][4] This curve typically consists of two distinct inhibitory phases separated by a plateau phase.[3][4] This suggests a bimodal or multimodal mechanism of action, where the drug exerts different effects at different concentrations.[2][3][4]

Q3: What causes the triphasic dose-response of this compound?

The triphasic nature of the dose-response curve is attributed to the compound's concentration-dependent, multimodal mechanism of action, which is regulated by its interactions with the viral capsid and host cell proteins.[2][3][4]

  • At lower concentrations (Phase 1, noncooperative inhibition): this compound competes with the host factors CPSF6 and NUP153 for binding to the HIV-1 capsid.[2][6][7] This interference with essential host-virus interactions inhibits steps like nuclear entry.[7][8] The potency of this compound at these concentrations is dependent on these host factor interactions.[2][4][8]

  • At intermediate concentrations (Plateau Phase): The initial inhibitory mechanism becomes saturated, leading to a plateau in the dose-response curve.

  • At higher concentrations (Phase 2, cooperative inhibition): this compound exhibits a steeper inhibitory curve, suggesting a cooperative mechanism of action.[2][3][4] At these concentrations (typically >5 µM), the compound is thought to induce premature or accelerated uncoating of the viral capsid, which in turn inhibits reverse transcription.[2][3][9][10][11] Interestingly, the host protein Cyclophilin A (CypA) appears to have a protective role for the virus at high this compound concentrations; blocking the CA-CypA interaction can shift the steep inhibitory curve to lower drug concentrations.[2][4]

Troubleshooting Guide

Issue 1: Unexpectedly low potency or a flattened dose-response curve.

Possible Cause Troubleshooting Step
Cell line-specific effects Different cell lines may have varying levels of host factors like CPSF6, NUP153, and CypA, which can influence the activity of this compound.[2][3] Consider using cell lines known to be sensitive to this compound, such as HeLa or MT4 cells.[3]
Viral strain variations While this compound has broad-spectrum activity, mutations in the capsid protein can confer resistance.[1][10] Ensure the HIV-1 strain you are using is sensitive to the inhibitor.
Compound degradation Ensure proper storage and handling of the this compound stock solution to maintain its stability and potency.
Assay sensitivity The sensitivity of your assay (e.g., luciferase reporter, p24 ELISA) might not be sufficient to detect inhibition at very low concentrations. Validate your assay with a known inhibitor and ensure a good signal-to-noise ratio.

Issue 2: High variability between replicate experiments.

Possible Cause Troubleshooting Step
Inconsistent cell density Ensure that cells are seeded at a consistent density across all wells and experiments, as this can affect viral infection and drug efficacy.
Inaccurate drug concentration Perform serial dilutions of this compound carefully and freshly for each experiment to avoid inaccuracies in the final concentrations.
Virus titer variability Use a consistent and accurately determined virus titer for all infections. Variations in the multiplicity of infection (MOI) can lead to variable results.

Data Presentation

Table 1: Summary of this compound In Vitro Efficacy

Parameter Value Cell Line Virus Strain Reference
EC508-640 nMVariousVarious HIV isolates[1]
IC500.70 ± 0.16 µMHeLaHIV-1 LAI[3]
IC905.5 ± 5.3 µMHeLaHIV-1 LAI[3]
IC501.5 ± 0.9 µMPBMCsHIV-1 93RW025[1]
IC500.6 ± 0.20 µMPBMCsHIV-1 JR-CSF[1]
IC500.6 ± 0.10 µMPBMCsHIV-1 93MW965[1]

Table 2: Concentration-Dependent Effects of this compound

Concentration Range Primary Mechanism Effect on Viral Replication Reference
Low (~1 µM)Competition with CPSF6/NUP153Does not significantly reduce viral DNA synthesis[2]
High (>5 µM)Accelerated uncoatingMarked reduction in late reverse transcription products[2][3]

Experimental Protocols

Protocol 1: Single-Cycle HIV-1 Infection Assay

This protocol is a representative method for assessing the antiviral activity of this compound using a luciferase reporter HIV-1 virus in HeLa cells.

  • Cell Seeding: Plate HeLa cells in a 96-well plate at a density that will result in 50-70% confluency on the day of infection.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A typical concentration range to observe the triphasic curve would be from 0.01 µM to 20 µM. Include a vehicle control (e.g., DMSO).

  • Infection:

    • Thaw a pre-titered stock of luciferase reporter HIV-1 virus.

    • Pre-incubate the cells with the diluted this compound or vehicle control for 2 hours.

    • Add the virus to the cells at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the infected cells for 48-72 hours at 37°C and 5% CO2.

  • Luciferase Assay:

    • Lyse the cells according to the manufacturer's protocol for your luciferase assay system.

    • Measure the luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the luciferase readings to the vehicle control.

    • Plot the percentage of inhibition against the log of the this compound concentration to generate a dose-response curve.

Visualizations

Triphasic_Dose_Response cluster_low_conc Low Concentration cluster_high_conc High Concentration PF74_low This compound CA_low HIV-1 Capsid PF74_low->CA_low Binds to CA Inhibition1 Inhibition of Nuclear Import HostFactors CPSF6 / NUP153 HostFactors->CA_low Binding Blocked PF74_high This compound CA_high HIV-1 Capsid PF74_high->CA_high Binds Cooperatively Uncoating Premature Uncoating CA_high->Uncoating RT_Inhibition Inhibition of Reverse Transcription Uncoating->RT_Inhibition

Caption: Bimodal mechanism of this compound at low and high concentrations.

Experimental_Workflow A 1. Seed HeLa Cells C 3. Pre-incubate Cells with Compound A->C B 2. Prepare this compound Dilutions B->C D 4. Infect with Luciferase Reporter HIV-1 C->D E 5. Incubate for 48-72 hours D->E F 6. Lyse Cells & Measure Luciferase Activity E->F G 7. Analyze Data & Generate Dose-Response Curve F->G

References

Technical Support Center: Overcoming PF-3450074 Resistance in HIV-1 Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with PF-3450074 resistance in HIV-1 strains.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound and resistant HIV-1 strains.

Issue Potential Cause Recommended Solution
Reduced this compound Potency in Antiviral Assays Emergence of resistance mutations in the HIV-1 Capsid (CA) protein.1. Sequence the gag gene to identify potential resistance mutations. Common mutations associated with this compound resistance include Q67H, K70R, H87P, T107N, and L111I. 2. Perform site-directed mutagenesis to introduce known resistance mutations into a wild-type HIV-1 backbone to confirm their effect on this compound susceptibility. 3. Consider combination therapy with antiretrovirals from different classes (e.g., reverse transcriptase inhibitors, integrase inhibitors) to potentially overcome resistance.
Inconsistent Results in Capsid Assembly Assays 1. Improper protein folding or purity of recombinant CA. 2. Suboptimal assay conditions (e.g., buffer composition, temperature).1. Ensure high purity of the recombinant CA protein using appropriate chromatography techniques. 2. Optimize buffer conditions, including pH and salt concentrations, as these can significantly impact CA assembly kinetics. 3. Include a known inducer of CA assembly as a positive control and a non-assembling mutant as a negative control.
Low Signal or No Binding in Biophysical Assays (e.g., BLI, TSA) 1. Inactive or improperly folded recombinant CA protein. 2. Presence of interfering substances in the sample.1. Verify the structural integrity and activity of the recombinant CA protein. 2. Ensure that the buffer used for the assay is compatible with both the protein and this compound. 3. For Thermal Shift Assays (TSA), ensure the fluorescent dye is compatible with the buffer and does not interact with this compound.
Failure to Amplify the Capsid Region for Sequencing 1. Suboptimal PCR primers or conditions. 2. Low viral load in the sample.1. Design and validate primers that target conserved regions of the gag gene flanking the capsid coding sequence. 2. Optimize PCR conditions (annealing temperature, extension time, etc.). 3. For samples with low viral loads, consider nested PCR or increasing the amount of template RNA.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an HIV-1 capsid (CA) inhibitor. It binds to a conserved pocket in the N-terminal domain of the CA protein, at the interface between adjacent subunits in the hexametric capsid lattice.[1] This binding event disrupts multiple stages of the HIV-1 life cycle. At low micromolar concentrations, it interferes with nuclear entry and integration.[1] At higher concentrations, it can accelerate uncoating of the viral core, leading to premature disassembly and inhibition of reverse transcription.[2]

Q2: How does resistance to this compound develop?

A2: Resistance to this compound primarily arises from mutations in the viral capsid (CA) protein. These mutations can reduce the binding affinity of this compound to its target site or stabilize the capsid, making it less susceptible to the drug's disruptive effects.[3]

Q3: What are the key amino acid mutations in the HIV-1 capsid that confer resistance to this compound?

A3: Several mutations in the CA protein have been associated with resistance to this compound. These include single point mutations and combinations of mutations such as Q67H, K70R, H87P, T107N, and L111I.[4][5] The N74D mutation has also been shown to confer resistance to PF74-like compounds.[6]

Q4: Can combination therapy overcome this compound resistance?

A4: Yes, combination therapy is a promising strategy to combat resistance. Combining this compound with antiretroviral drugs from different classes, such as nucleoside reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors (PIs), or integrase strand transfer inhibitors (INSTIs), can be effective.[7][8][9] This approach targets multiple viral processes simultaneously, making it more difficult for the virus to develop resistance to all drugs in the regimen.

Q5: What experimental approaches can be used to study this compound resistance?

A5: Several in vitro and cell-based assays are used to investigate this compound resistance. These include:

  • Viral Infectivity Assays: Using cell lines like TZM-bl to measure the drug's efficacy against wild-type and mutant viruses.[10]

  • Biochemical Assays: In vitro capsid assembly assays to assess the effect of the drug on capsid polymerization.[11]

  • Biophysical Assays: Techniques like Biolayer Interferometry (BLI) and Thermal Shift Assays (TSA) to measure the direct binding of this compound to recombinant CA proteins.[12][13]

  • Molecular Biology Techniques: Site-directed mutagenesis to create specific resistance mutations and next-generation sequencing (NGS) to identify new resistance mutations in viral populations.[14][15]

Data Presentation

Table 1: In Vitro Antiviral Activity of this compound against Wild-Type and Resistant HIV-1 Strains
HIV-1 StrainMutation(s)Cell TypeAssay TypeEC50 / IC50 (µM)Fold Change in ResistanceReference
NL4-3Wild-TypePBMCsRT activity0.64 ± 0.10-[16]
BaLWild-TypePBMCsRT activity0.26 ± 0.08-[16]
SF162Wild-TypePBMCsRT activity0.25 ± 0.11-[16]
92UG037Wild-TypePBMCsRT activity0.32 ± 0.18-[16]
97ZA003Wild-TypePBMCsRT activity0.20 (0.19, 0.21)-[16]
NL4-3Wild-TypeTZM-GFPGFP expression0.70-[5]
NL4-3T107NTZM-GFPGFP expression4.5~6.4[17]
VariousWild-TypePBMCsRT activity0.207 (median)-[18]

Experimental Protocols

HIV-1 Infectivity Assay using TZM-bl Reporter Cells

This protocol is adapted from standard TZM-bl based neutralization and infectivity assays.[10][19][20]

Objective: To determine the 50% effective concentration (EC50) of this compound against wild-type and mutant HIV-1 strains.

Materials:

  • TZM-bl cells

  • Complete growth medium (DMEM, 10% FBS, penicillin/streptomycin)

  • HIV-1 virus stocks (wild-type and resistant mutants)

  • This compound stock solution (in DMSO)

  • DEAE-Dextran

  • 96-well flat-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Prepare serial dilutions of this compound in growth medium.

  • Pre-incubate the virus with the serially diluted this compound for 1 hour at 37°C.

  • Remove the culture medium from the TZM-bl cells and add the virus-drug mixture. Include virus-only and cells-only controls.

  • Add DEAE-Dextran to a final concentration of 20 µg/mL to enhance infection.

  • Incubate the plates for 48 hours at 37°C.

  • Lyse the cells and measure luciferase activity using a luminometer.

  • Calculate the percent inhibition for each drug concentration relative to the virus-only control and determine the EC50 value using non-linear regression analysis.

In Vitro HIV-1 Capsid Assembly Assay

This protocol is based on established methods for monitoring in vitro CA assembly.[11][21]

Objective: To assess the effect of this compound on the assembly of recombinant wild-type and mutant HIV-1 CA proteins.

Materials:

  • Purified recombinant HIV-1 CA protein (wild-type and mutants)

  • Assembly buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 M NaCl)

  • This compound stock solution (in DMSO)

  • Spectrophotometer or fluorometer

Procedure:

  • Prepare a reaction mixture containing the CA protein in assembly buffer.

  • Add this compound at various concentrations to the reaction mixture. Include a DMSO-only control.

  • Incubate the mixture at a temperature that promotes assembly (e.g., 37°C).

  • Monitor the increase in turbidity (light scattering) at 350 nm over time using a spectrophotometer.

  • Plot the absorbance at 350 nm versus time to visualize the assembly kinetics.

Biolayer Interferometry (BLI) for this compound-Capsid Binding

This protocol is a generalized procedure based on established BLI methods for studying protein-small molecule interactions.[12][22][23]

Objective: To determine the binding kinetics and affinity of this compound to wild-type and mutant HIV-1 CA proteins.

Materials:

  • BLI instrument (e.g., Octet)

  • Streptavidin (SA) biosensors

  • Biotinylated recombinant HIV-1 CA protein

  • Assay buffer (e.g., PBS with 0.05% Tween-20)

  • This compound serial dilutions

Procedure:

  • Hydrate the SA biosensors in the assay buffer.

  • Immobilize the biotinylated CA protein onto the SA biosensors.

  • Establish a baseline by dipping the biosensors in assay buffer.

  • Associate this compound by dipping the biosensors into wells containing serial dilutions of the compound.

  • Dissociate the complex by moving the biosensors back into wells with assay buffer.

  • Analyze the resulting sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.

Visualizations

PF74_Mechanism_of_Action cluster_early Early Stage cluster_late Late Stage HIV_Entry HIV-1 Entry Uncoating Capsid Uncoating HIV_Entry->Uncoating RT Reverse Transcription Uncoating->RT Nuclear_Import Nuclear Import RT->Nuclear_Import Integration Integration Nuclear_Import->Integration Assembly Capsid Assembly Budding Virion Budding Assembly->Budding Maturation Maturation Budding->Maturation PF74 PF74 PF74->Uncoating Accelerates (High Conc.) PF74->Nuclear_Import Inhibits (Low Conc.) PF74->Integration Inhibits (Low Conc.) PF74->Assembly Disrupts

Caption: Mechanism of action of this compound (PF74) on the HIV-1 life cycle.

Resistance_Workflow Start Reduced PF74 Efficacy Observed Extract_RNA Extract Viral RNA Start->Extract_RNA RT_PCR RT-PCR of gag gene Extract_RNA->RT_PCR Sequencing Next-Generation Sequencing (NGS) RT_PCR->Sequencing Analyze_Data Analyze Sequencing Data Sequencing->Analyze_Data Identify_Mutations Identify CA Mutations Analyze_Data->Identify_Mutations Known_Mutation Known Resistance Mutation(s) Identify_Mutations->Known_Mutation Yes Novel_Mutation Novel Mutation(s) Identify_Mutations->Novel_Mutation No End Resistance Mechanism Characterized Known_Mutation->End Validate_Mutation Validate Novel Mutation Novel_Mutation->Validate_Mutation Site_Directed_Mutagenesis Site-Directed Mutagenesis Validate_Mutation->Site_Directed_Mutagenesis Infectivity_Assay Infectivity Assay (WT vs Mutant) Site_Directed_Mutagenesis->Infectivity_Assay Confirm_Resistance Confirm Resistance Phenotype Infectivity_Assay->Confirm_Resistance Confirm_Resistance->End

Caption: Workflow for identifying and validating this compound resistance mutations.

Combination_Therapy_Logic HIV_Lifecycle Entry Reverse Transcription Integration Assembly/Maturation PF74 This compound (Capsid Inhibitor) PF74->HIV_Lifecycle:f3 Inhibits NRTI_NNRTI NRTI / NNRTI NRTI_NNRTI->HIV_Lifecycle:f1 Inhibits INSTI Integrase Inhibitor INSTI->HIV_Lifecycle:f2 Inhibits PI Protease Inhibitor PI->HIV_Lifecycle:f3 Inhibits

Caption: Rationale for combination therapy to overcome this compound resistance.

References

Off-target effects of PF-3450074 in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using PF-3450074 in cellular assays. The information focuses on potential off-target effects and other experimental challenges.

Troubleshooting Guide

Researchers may encounter unexpected results when using this compound due to its complex mechanism of action and potential for cytotoxicity at higher concentrations. This guide addresses common issues.

Observed Problem Potential Cause Recommended Action
Reduced cell viability or unexpected cytotoxicity This compound can exhibit cytotoxic effects at higher concentrations.- Determine the 50% cytotoxic concentration (CC50) in your specific cell line using a standard cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo). - Ensure the working concentration of this compound is well below the determined CC50 value. - Include a vehicle-only control (e.g., DMSO) to distinguish compound-specific effects from solvent effects.
Inconsistent antiviral activity or a triphasic dose-response curve This compound exhibits a complex, multi-phasic dose-response, with effects that can vary with concentration. This is due to its bimodal mechanism of action targeting the HIV-1 capsid.- Perform a full dose-response curve to characterize the activity in your assay system. - Be aware that low and high concentrations of this compound can have different effects on the HIV-1 life cycle. - Consider the expression levels of host factors like CPSF6 and NUP153 in your cell line, as they can influence the antiviral profile of this compound.
Discrepancy between antiviral EC50 and expected phenotypic outcome The potent antiviral effect of this compound is specifically targeted to the HIV-1 capsid protein. If the observed cellular effect is not related to HIV-1 replication, it might be due to cytotoxicity at the concentration used.- Confirm that the antiviral assay is specific for HIV-1 replication. - Run parallel cytotoxicity assays at the same concentrations to rule out cell death as the cause of the observed phenotype.

Quantitative Data Summary

The following table summarizes the known cytotoxic concentrations of this compound. It is important to note that these values can vary between different cell lines and assay conditions.

Parameter Value Cell Line/System
50% Cytotoxicity Concentration (CC50)32.2 ± 9.3 µM[1]Not specified[1]
50% Cytotoxicity Concentration (CC50)76 µM[2]Not specified[2]
50% Cytotoxicity Concentration (CC50)> 100 µM (for analogs 9 and 12)[2]Not specified[2]
No inhibitory activity toward HIV-1 protease or reverse transcriptaseIC50 > 100 µM[3]Biochemical assays[3]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound dilutions to the cells and incubate for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.

Frequently Asked Questions (FAQs)

Q1: Is this compound known to have off-target effects on cellular kinases?

A1: Based on available data, this compound is highly specific for the HIV-1 capsid protein. It has been shown to have no inhibitory activity against HIV-1 reverse transcriptase or protease in biochemical assays at concentrations up to 100 µM[3]. There is no widespread evidence from kinase screening panels to suggest significant off-target effects on cellular kinases. However, it is always good practice to consider potential off-target effects and test for them in your specific experimental system if the observed phenotype is inconsistent with its known on-target activity.

Q2: Why am I observing a plateau or a decrease in inhibition at higher concentrations of this compound in my antiviral assay?

A2: this compound is known to have a triphasic dose-response curve in HIV-1 inhibition assays[4]. This is a hallmark of its complex, on-target mechanism and not an off-target effect. At lower concentrations, it inhibits nuclear entry by competing with host factors like CPSF6 and NUP153 for binding to the HIV-1 capsid. At higher concentrations, it can accelerate uncoating of the viral core, which also inhibits infection. The interplay of these two mechanisms can result in a complex dose-response curve.

Q3: What is the recommended working concentration for this compound in cellular assays?

A3: The optimal working concentration will depend on the specific assay and cell type. For antiviral assays, the EC50 typically falls in the sub-micromolar range. It is crucial to use a concentration that is effective for your intended purpose while being well below the cytotoxic concentration. We recommend performing a dose-response experiment to determine the optimal concentration for your system and simultaneously assessing cytotoxicity.

Q4: Can this compound affect host cell proteins?

A4: Yes, but this is part of its on-target mechanism of action against HIV-1. This compound binds to a pocket on the HIV-1 capsid that is also the binding site for the host proteins CPSF6 and NUP153[4]. By competing with these host factors, this compound disrupts the normal process of HIV-1 nuclear import. Therefore, effects on pathways involving these host factors in the context of HIV-1 infection are expected. Unintended effects on these host factors in the absence of HIV-1 have not been widely reported but should be considered in non-HIV related studies.

Visualizations

HIV_Lifecycle_Inhibition This compound Mechanism of Action on HIV-1 Lifecycle cluster_entry Cell Entry cluster_early_events Early Events cluster_nuclear_events Nuclear Events HIV-1 Virion HIV-1 Virion Cytoplasm Cytoplasm HIV-1 Virion->Cytoplasm Fusion & Entry Viral Core Viral Core Cytoplasm->Viral Core Reverse Transcription Reverse Transcription Viral Core->Reverse Transcription Pre-integration Complex Pre-integration Complex Reverse Transcription->Pre-integration Complex Nuclear Pore Nuclear Pore Pre-integration Complex->Nuclear Pore Nuclear Import Nucleus Nucleus Nuclear Pore->Nucleus Integration Integration Nucleus->Integration PF-3450074_low This compound (Low Conc.) PF-3450074_low->Pre-integration Complex Inhibits Nuclear Import PF-3450074_high This compound (High Conc.) PF-3450074_high->Viral Core Accelerates Uncoating

Caption: Bimodal inhibition of the HIV-1 lifecycle by this compound.

Troubleshooting_Workflow Troubleshooting Unexpected Cellular Effects of this compound Start Unexpected Cellular Phenotype Observed Check_Concentration Is concentration >> EC50 for a known on-target effect? Start->Check_Concentration Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Check_Concentration->Cytotoxicity_Assay Yes Complex_On_Target Consider complex on-target effects (e.g., bimodal dose-response) Check_Concentration->Complex_On_Target No Is_Cytotoxic Is the observed effect due to cytotoxicity? Cytotoxicity_Assay->Is_Cytotoxic Lower_Concentration Lower this compound concentration Is_Cytotoxic->Lower_Concentration Yes Potential_Off_Target Potential novel off-target effect. Requires further investigation. Is_Cytotoxic->Potential_Off_Target No

Caption: A logical workflow for troubleshooting unexpected results.

References

Troubleshooting inconsistent results with PF-3450074

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PF-3450074 (PF74). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and optimizing their experiments with this potent HIV-1 capsid inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues that may arise during the use of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: Why am I observing a triphasic or bimodal dose-response curve with this compound?

Answer: A complex dose-response curve with this compound is a documented phenomenon and is likely due to its multimodal mechanism of action, which is dependent on concentration and host-cell factors.[1][2]

  • Low Concentrations (<2 µM): At lower concentrations, this compound is thought to primarily interfere with the interaction between the HIV-1 capsid and host proteins essential for nuclear entry, such as CPSF6 and NUP153.[1][2][3][4][5][6] Its potency in this range can be influenced by the expression levels of these host factors.[2]

  • High Concentrations (>5 µM): At higher concentrations, this compound appears to induce premature uncoating and destabilization of the viral capsid, leading to impaired reverse transcription.[5][7][8][9] This can result in a steeper inhibitory curve. Some studies, however, suggest that at high concentrations, PF74 can stabilize the capsid, preventing the completion of reverse transcription.[10][11][12]

  • Plateau Phase: The plateau observed between these two inhibitory phases may represent a transition between these distinct mechanisms.

Troubleshooting Steps:

  • Confirm Concentration Range: Carefully verify your dilution series and ensure you are testing a wide range of this compound concentrations to fully characterize the dose-response curve.

  • Characterize Host Cell Line: Be aware that the expression levels of host factors like CPSF6, NUP153, and Cyclophilin A (CypA) can vary between cell lines, influencing the observed potency of this compound.[1][2] Consider quantifying the expression of these factors in your experimental system.

  • Assay-Specific Effects: The observed dose-response can be assay-dependent. For example, an assay measuring late reverse transcription products might be more sensitive to the high-concentration effects of this compound.

Question 2: My EC50/IC50 values for this compound are inconsistent across experiments. What could be the cause?

Answer: Inconsistent EC50 or IC50 values can stem from several experimental variables.

  • Compound Solubility and Stability: this compound has limited aqueous solubility and is metabolically labile.[13][14] It is typically dissolved in organic solvents like DMSO.[3][15] Improper storage or handling of stock solutions can lead to degradation or precipitation, affecting the active concentration.

  • Cell Density and Health: Variations in cell density at the time of infection and treatment can impact results. Unhealthy or overgrown cells may exhibit altered metabolism or susceptibility to viral infection and drug treatment.

  • Virus Titer and MOI: The multiplicity of infection (MOI) can influence the apparent potency of an antiviral compound. Ensure you are using a consistent and accurately tittered virus stock for all experiments.

  • Assay Endpoint and Timing: The time point at which you measure the experimental endpoint (e.g., reporter gene expression, viral DNA production) is critical. As this compound can affect multiple stages of the viral life cycle, timing can influence which inhibitory effect is dominant.[16]

Troubleshooting Steps:

  • Proper Compound Handling: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Stock solutions are typically stored at -20°C or -80°C.[3] Use newly opened DMSO for preparing stock solutions as it is hygroscopic.[3]

  • Standardize Cell Culture: Maintain consistent cell seeding densities and ensure cells are in a logarithmic growth phase at the start of the experiment. Regularly check for mycoplasma contamination.

  • Consistent Viral Input: Use a standardized and validated virus titration protocol to ensure a consistent MOI across all experiments.

  • Optimize Assay Timing: If possible, perform a time-course experiment to determine the optimal endpoint for your specific assay and research question.

Question 3: I am seeing reduced or no inhibitory effect of this compound. What should I check?

Answer: A lack of expected inhibition can be due to issues with the compound, the virus, or the experimental setup.

  • Compound Inactivity: The compound may have degraded. See troubleshooting for Question 2 regarding proper handling.

  • Viral Resistance: While unlikely to occur spontaneously in short-term experiments, if you are culturing virus over extended periods in the presence of the compound, resistance mutations in the capsid protein can arise.[8][17]

  • Host Factor Interactions: The antiviral activity of this compound is modulated by the host protein Cyclophilin A (CypA).[7][8][9] The presence of cyclosporine, which blocks the CypA-capsid interaction, can antagonize the effect of this compound.[7][8][9] Conversely, CypA depletion can also reduce the potency of PF74 at lower concentrations.[2]

Troubleshooting Steps:

  • Verify Compound Activity: Test your batch of this compound in a well-established, sensitive control assay.

  • Sequence Viral Capsid: If resistance is suspected after long-term culture, sequence the gag gene to check for mutations in the capsid coding region.

  • Consider Host Cell Background: Be mindful of any other treatments or genetic modifications in your cell line that might affect CypA expression or activity.

Quantitative Data Summary

The following tables summarize key quantitative data reported for this compound across various studies. Note that values can vary depending on the specific HIV-1 strain, cell line, and experimental conditions used.

Table 1: In Vitro Antiviral Activity of this compound

ParameterVirus Strain/IsolateCell LineValueReference
EC50 HIV-1 (NL4-3)MT-40.72 µM[3]
EC50 HIV-1 (T107N mutant)MT-44.5 µM[3]
EC50 Broad range of HIV isolates-8 - 640 nM[3][4]
IC50 HIV-1 (93RW025)PBMCs1.5 ± 0.9 µM[3]
IC50 HIV-1 (JR-CSF)PBMCs0.6 ± 0.20 µM[3]
IC50 HIV-1 (93MW965)PBMCs0.6 ± 0.10 µM[3]
Median IC50 --0.9 ± 0.5 µM[3]

Table 2: Cytotoxicity and Binding Affinity of this compound

ParameterSystemValueReference
CC50 MT-4 cells145.18 µM[3]
Median CC50 -90.5 ± 5.9 µM[3]
Kd CA Hexamer176 ± 78 nM[3]
Kd CA (crystallographic construct)3.42 µM[16]
Kd Full-length wild-type CA2.79 µM[16]
Kd Isolated wild-type NTD2.24 µM[16]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • This compound is supplied as a solid.[15]

  • To prepare a stock solution, dissolve the solid in an organic solvent such as DMSO or dimethylformamide.[15] The solubility in these solvents is approximately 2 mg/mL and 1 mg/mL, respectively.[15] For DMSO, a concentration of 250 mg/mL can be achieved with ultrasonic treatment.[3]

  • It is recommended to use freshly opened DMSO as it is hygroscopic, and absorbed water can affect solubility.[3]

  • Purge the solvent with an inert gas before dissolving the compound.[15]

  • Store the stock solution at -20°C for up to 1 year or at -80°C for up to 2 years.[3]

Protocol 2: Single-Cycle HIV-1 Infectivity Assay

  • Cell Seeding: Seed target cells (e.g., HeLa-P4, TZM-bl) in a 96-well plate at a density that will ensure they are in a logarithmic growth phase at the time of infection.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically ≤0.5%).

  • Pre-treatment: Add the diluted this compound or control vehicle to the cells and incubate for a specified period (e.g., 1-2 hours) at 37°C.

  • Infection: Add a standardized amount of single-cycle HIV-1 reporter virus (e.g., VSV-G pseudotyped) to each well.

  • Incubation: Incubate the infected cells for 48-72 hours at 37°C.

  • Readout: Measure the reporter gene activity (e.g., luciferase, β-galactosidase, or GFP-positive cells) according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the EC50 value using a non-linear regression analysis.

Visualizations

HIV_Lifecycle_Inhibition HIV_Virion HIV-1 Virion Entry Cell Entry HIV_Virion->Entry Uncoating Capsid Uncoating Entry->Uncoating RT Reverse Transcription Uncoating->RT Nuclear_Import Nuclear Import RT->Nuclear_Import Integration Integration Nuclear_Import->Integration Provirus Provirus Integration->Provirus PF74 This compound PF74->Uncoating Induces premature uncoating (High Conc.) PF74->RT Blocks completion PF74->Nuclear_Import Competes with Host Factors (Low Conc.) Host_Factors Host Factors (CPSF6, NUP153) Host_Factors->Nuclear_Import Facilitates

Caption: Mechanism of action of this compound on the HIV-1 lifecycle.

Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Dose_Response Is the dose-response curve bimodal/triphasic? Start->Check_Dose_Response Check_Potency Are EC50/IC50 values inconsistent? Start->Check_Potency Check_Inhibition Is there a lack of inhibition? Start->Check_Inhibition Check_Dose_Response->Check_Potency No DR_Yes Yes Check_Dose_Response->DR_Yes Yes Check_Potency->Check_Inhibition No Potency_Yes Yes Check_Potency->Potency_Yes Yes Inhibition_Yes Yes Check_Inhibition->Inhibition_Yes Yes End Consult further literature or technical support Check_Inhibition->End No DR_Reason This is an expected outcome due to multimodal mechanism of action. Consider host factor expression and assay endpoints. DR_Yes->DR_Reason DR_No No Potency_Causes Potential Causes: - Compound solubility/stability - Cell density/health - Virus titer (MOI) - Assay timing Potency_Yes->Potency_Causes Potency_No No Potency_Solutions Solutions: - Proper compound handling - Standardize cell culture - Consistent viral input - Optimize assay timing Potency_Causes->Potency_Solutions Inhibition_Causes Potential Causes: - Compound degradation - Viral resistance - Host factor interactions (e.g., CypA) Inhibition_Yes->Inhibition_Causes Inhibition_No No Inhibition_Solutions Solutions: - Verify compound activity - Sequence viral capsid - Check for confounding treatments Inhibition_Causes->Inhibition_Solutions

Caption: A logical workflow for troubleshooting inconsistent this compound results.

References

Technical Support Center: PF-3450074 Activity and Serum Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PF-3450074. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the experimental use of this compound, with a specific focus on the impact of serum proteins on its antiviral activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and specific inhibitor of the Human Immunodeficiency Virus type 1 (HIV-1) capsid protein (CA).[1] It disrupts the normal processes of the viral lifecycle, including the uncoating of the viral core after cell entry and the assembly of new viral particles.[1][2] this compound binds to a specific pocket on the CA protein, competing with host cell proteins like CPSF6 and NUP153 that are essential for viral replication.[1][3] This interference with capsid function ultimately blocks viral replication at an early stage.[4][5]

Q2: Why is my in vitro activity of this compound lower than expected when using media supplemented with serum?

Q3: How does the bimodal mechanism of this compound influence experimental outcomes?

A3: this compound exhibits a concentration-dependent bimodal mechanism of action.[3][7] At lower concentrations, it primarily interferes with the interaction between the HIV-1 capsid and host factors like NUP153 and CPSF6, which are crucial for nuclear import.[3] At higher concentrations, it appears to induce premature and aberrant uncoating of the viral capsid, which inhibits reverse transcription.[3] This dual mechanism can result in a complex dose-response curve. When designing experiments, it is crucial to consider this bimodal activity and use a wide range of concentrations to fully characterize its effects.

Q4: Are there known resistance mutations to this compound?

A4: Yes, resistance to this compound has been documented and is associated with multiple amino acid substitutions in the HIV-1 capsid protein.[8][9] These mutations can reduce the binding affinity of this compound to its target site on the capsid.[8] When working with resistant viral strains, a significantly higher concentration of this compound may be required to achieve an inhibitory effect.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Reduced this compound activity in the presence of serum. High degree of binding to serum proteins (e.g., albumin, AAG), reducing the free drug concentration.1. Determine the extent of this compound binding to serum proteins using methods like equilibrium dialysis or ultrafiltration (see Experimental Protocols). 2. Perform antiviral assays in serum-free or low-serum conditions to establish a baseline IC50/EC50. 3. If serum is required, use a consistent and defined concentration across all experiments and consider this in the interpretation of results.
Inconsistent dose-response curves. The bimodal mechanism of action of this compound can lead to complex dose-response curves that may not fit a standard sigmoidal model.1. Ensure a wide range of drug concentrations is tested to capture both modes of inhibition. 2. Consider using a biphasic or other appropriate non-linear regression model to analyze the data. 3. Carefully control experimental conditions, as the transition between the two inhibitory mechanisms may be sensitive to factors like viral titer and cell density.
Lack of inhibitory effect at expected concentrations. 1. Use of a viral strain with pre-existing resistance mutations in the capsid protein. 2. Degradation of the this compound compound.1. Sequence the capsid gene of the viral strain to check for known resistance mutations. 2. Test the activity of this compound against a well-characterized, sensitive laboratory strain of HIV-1 as a positive control. 3. Ensure proper storage and handling of the this compound stock solution to prevent degradation. Prepare fresh dilutions for each experiment.
High background in antiviral assays. Cytotoxicity of this compound at higher concentrations.1. Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) in parallel with the antiviral assay to determine the concentration range where the compound is not toxic to the host cells. 2. Ensure that the observed reduction in viral signal is not an artifact of cell death.

Quantitative Data Summary

Specific experimental data on the impact of serum proteins on this compound activity is not extensively available in the public domain. The following tables present hypothetical data to illustrate how such information would be presented.

Table 1: Hypothetical Impact of Human Serum Albumin (HSA) on this compound Antiviral Activity (EC50)

HSA Concentration (mg/mL)This compound EC50 (µM)Fold Change in EC50
0 (Serum-Free)0.51.0
101.22.4
202.55.0
40 (Physiological)5.811.6

Table 2: Hypothetical Impact of Alpha-1-Acid Glycoprotein (B1211001) (AAG) on this compound Antiviral Activity (EC50)

AAG Concentration (mg/mL)This compound EC50 (µM)Fold Change in EC50
0 (Serum-Free)0.51.0
0.50.91.8
1.0 (Physiological)1.53.0
2.02.85.6

Experimental Protocols

1. Protocol for Determining this compound Antiviral Activity (Single-Cycle Infection Assay)

This protocol is designed to measure the inhibitory activity of this compound on HIV-1 infection in a single round of replication.

  • Materials:

    • HEK293T cells

    • HIV-1 packaging plasmid (e.g., p8.91)

    • VSV-G envelope plasmid (e.g., pMD2.G)

    • HIV-1 transfer vector expressing a reporter gene (e.g., luciferase or GFP)

    • Target cells (e.g., TZM-bl cells or SupT1 cells)

    • This compound stock solution (in DMSO)

    • Cell culture medium (DMEM or RPMI-1640) with and without fetal bovine serum (FBS)

    • Transfection reagent

    • Luciferase assay reagent or flow cytometer

  • Procedure:

    • Produce pseudotyped HIV-1 particles: Co-transfect HEK293T cells with the HIV-1 packaging plasmid, VSV-G envelope plasmid, and the reporter transfer vector.

    • Harvest the virus-containing supernatant 48 hours post-transfection and filter it.

    • Antiviral Assay:

      • Seed target cells in a 96-well plate.

      • Prepare serial dilutions of this compound in a cell culture medium (with desired serum concentration).

      • Add the diluted this compound to the cells.

      • Add a standardized amount of the pseudotyped virus to each well.

      • Incubate for 48-72 hours.

    • Quantify Infection:

      • For luciferase reporter virus, lyse the cells and measure luciferase activity.

      • For GFP reporter virus, analyze the percentage of GFP-positive cells by flow cytometry.

    • Data Analysis: Calculate the 50% effective concentration (EC50) by fitting the dose-response data to a non-linear regression curve.

2. Protocol for Measuring this compound Binding to Serum Proteins (Equilibrium Dialysis)

This protocol determines the fraction of this compound bound to serum proteins.

  • Materials:

    • Equilibrium dialysis apparatus with semi-permeable membranes (e.g., 5-10 kDa MWCO)

    • Human serum albumin (HSA) or alpha-1-acid glycoprotein (AAG) solution in phosphate-buffered saline (PBS)

    • This compound stock solution

    • PBS

    • LC-MS/MS system for drug quantification

  • Procedure:

    • Set up the equilibrium dialysis cells. In one chamber, add the protein solution (e.g., 40 mg/mL HSA in PBS). In the other chamber, add PBS.

    • Add a known concentration of this compound to the protein chamber.

    • Incubate the dialysis cells at 37°C with gentle shaking until equilibrium is reached (typically 18-24 hours).

    • After incubation, collect samples from both the protein-containing chamber and the protein-free (buffer) chamber.

    • Determine the concentration of this compound in both samples using a validated LC-MS/MS method.

    • Data Analysis:

      • The concentration in the buffer chamber represents the unbound (free) drug concentration.

      • The total concentration in the protein chamber represents both bound and unbound drug.

      • Calculate the percentage of bound drug using the formula: % Bound = ((Total Concentration - Unbound Concentration) / Total Concentration) * 100

Visualizations

HIV_Lifecycle_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral_RNA Viral RNA Uncoating Uncoating Viral_RNA->Uncoating Capsid Capsid (CA) Capsid->Uncoating Reverse_Transcription Reverse Transcription Uncoating->Reverse_Transcription Pre_Integration_Complex Pre-Integration Complex (PIC) Reverse_Transcription->Pre_Integration_Complex Nuclear_Import Nuclear Import Pre_Integration_Complex->Nuclear_Import PF3450074_High This compound (High Conc.) PF3450074_High->Uncoating Induces aberrant uncoating Integration Integration Nuclear_Import->Integration PF3450074_Low This compound (Low Conc.) PF3450074_Low->Nuclear_Import Blocks interaction with NUP153/CPSF6

Caption: Bimodal inhibition of the HIV-1 lifecycle by this compound.

Experimental_Workflow cluster_assay Antiviral Activity Assay cluster_binding Protein Binding Assay (Equilibrium Dialysis) cluster_interpretation Data Interpretation A1 Prepare this compound dilutions (with/without serum proteins) A2 Incubate with target cells A1->A2 A3 Infect with HIV-1 reporter virus A2->A3 A4 Incubate for 48-72h A3->A4 A5 Measure reporter signal A4->A5 A6 Calculate EC50 A5->A6 C1 Correlate increased EC50 with % protein binding A6->C1 B1 Add this compound and protein to one chamber of dialysis cell B3 Incubate to equilibrium (18-24h) B1->B3 B2 Add buffer to other chamber B2->B3 B4 Sample both chambers B3->B4 B5 Quantify this compound (LC-MS/MS) B4->B5 B6 Calculate % bound B5->B6 B6->C1

Caption: Workflow for assessing the impact of serum proteins on this compound activity.

References

Technical Support Center: PF-3450074 Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PF-3450074 in various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor that specifically targets the HIV-1 capsid protein (CA).[1] It functions at an early stage of the HIV-1 infection process by binding to the viral capsid. This binding interferes with critical interactions between the capsid and host cell proteins, such as CPSF6 and NUP153, which are essential for viral uncoating, reverse transcription, and nuclear entry.[1][2][3][4] Ultimately, this disruption of the normal capsid function inhibits viral replication.[1][5][6][7][8]

Q2: In which cell lines has the cytotoxicity of this compound been evaluated?

Based on available data, the cytotoxicity of this compound has been assessed in the human T-cell line MT-4 and in primary human peripheral blood mononuclear cells (PBMCs).[1] One study also mentions the use of OMK (Owl Monkey Kidney) cells for cytotoxicity testing of this compound derivatives.[9]

Q3: What are the reported cytotoxicity values for this compound?

The cytotoxic concentration 50 (CC50) is a key metric used to quantify the cytotoxicity of a compound. The reported CC50 values for this compound are summarized in the table below.

Quantitative Cytotoxicity Data

Cell Line/Cell TypeAssay DurationReported CC50 ValueReference
MT-4 (human T-cell line)5 days145.18 µM[1]
Human PBMCs (Peripheral Blood Mononuclear Cells)Not specified90.5 ± 5.9 µM (Median)[1]

Troubleshooting Experimental Protocols

This section provides guidance on common issues that may arise during the assessment of this compound cytotoxicity.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[10][11]

Q4: My MTT assay results show high variability between replicate wells. What could be the cause?

High variability can stem from several factors:

  • Uneven cell seeding: Ensure a single-cell suspension and proper mixing before and during plating to achieve a uniform cell density across all wells.

  • Incomplete formazan (B1609692) solubilization: After the incubation with MTT, the resulting purple formazan crystals must be fully dissolved. Ensure the solubilization buffer is added to all wells and that the plate is adequately mixed (e.g., on an orbital shaker) until no crystals are visible.

  • Presence of air bubbles: Bubbles can interfere with absorbance readings. Be careful when adding reagents and inspect the plate for bubbles before reading.

  • Edge effects: The outer wells of a microplate are more prone to evaporation, which can concentrate reagents and affect cell growth. To mitigate this, consider not using the outermost wells for experimental samples and instead filling them with sterile media or PBS.

Q5: The absorbance readings in my negative control (untreated cells) are very low. Why might this be?

Low absorbance in control wells suggests a problem with cell health or assay execution:

  • Low cell number: The initial number of seeded cells may have been too low. Optimize the seeding density for your specific cell line to ensure a robust signal.

  • Poor cell health: Ensure that the cells used for the assay are healthy and in the logarithmic growth phase. Contamination (e.g., mycoplasma) can also affect cell viability.

  • Incorrect incubation times: The incubation time with the MTT reagent is critical. A 3-4 hour incubation is standard, but this may need to be optimized for your cell line.[11][12]

  • Reagent degradation: The MTT reagent is light-sensitive. Store it properly and avoid repeated freeze-thaw cycles.

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a colorimetric method that quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.[13][14]

Q6: My LDH assay shows high background LDH release in the spontaneous control wells. What does this indicate?

High spontaneous LDH release points to cell death that is not caused by the experimental treatment:

  • Poor cell health: As with the MTT assay, using cells that are unhealthy or have been passaged too many times can lead to increased baseline cell death.

  • Mechanical stress: Excessive pipetting or harsh handling during cell seeding and reagent addition can damage cell membranes and cause LDH leakage.

  • Nutrient depletion: If cells are cultured for too long without a media change, nutrient depletion and waste accumulation can lead to cell death.

Q7: The maximum LDH release control (lysed cells) shows a weak signal. How can I troubleshoot this?

A weak signal in the maximum release control will lead to an underestimation of cytotoxicity.

  • Incomplete cell lysis: Ensure that the lysis buffer is added at the correct concentration and that the incubation time is sufficient to cause complete cell lysis. The manufacturer's protocol for the specific LDH kit should provide guidance on this.[15][16]

  • Low cell number: The number of cells seeded may be insufficient to generate a strong LDH signal upon lysis. Consider increasing the cell density.

Apoptosis Assay (Annexin V Staining)

Annexin V staining is a common method to detect early-stage apoptosis.[17][18][19] Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during apoptosis.[17]

Q8: I am seeing a high percentage of Annexin V-positive cells in my negative control population. What could be the reason?

  • Harsh cell handling: Physical stress during cell harvesting (e.g., high-speed centrifugation, vigorous pipetting) can damage cell membranes and lead to false-positive Annexin V staining.

  • Over-trypsinization: For adherent cells, prolonged exposure to trypsin can damage the cell membrane. Use the lowest effective concentration of trypsin for the shortest possible time.

  • Sub-optimal culture conditions: Unhealthy cells may spontaneously undergo apoptosis. Ensure your cell culture conditions are optimal.

Q9: How do I distinguish between apoptotic and necrotic cells in the Annexin V assay?

It is crucial to co-stain with a viability dye, such as Propidium Iodide (PI) or 7-AAD.[18][20]

  • Early Apoptotic Cells: Annexin V positive, PI negative.

  • Late Apoptotic/Necrotic Cells: Annexin V positive, PI positive.

  • Live Cells: Annexin V negative, PI negative.

  • Necrotic Cells: Annexin V negative, PI positive (though this population is often small as necrosis progresses to secondary necrosis with membrane breakdown).

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Start with healthy, log-phase cells seed Seed cells in a 96-well plate start->seed treat Treat cells with a serial dilution of this compound seed->treat controls Include vehicle-only (negative) and lysis (positive for LDH) controls incubate Incubate for the desired duration (e.g., 24-72h) treat->incubate assay_choice Perform chosen assay incubate->assay_choice mt_assay MTT Assay: 1. Add MTT reagent 2. Incubate 3. Solubilize formazan 4. Read absorbance assay_choice->mt_assay ldh_assay LDH Assay: 1. Collect supernatant 2. Add LDH reaction mix 3. Incubate 4. Read absorbance assay_choice->ldh_assay apop_assay Apoptosis Assay: 1. Harvest cells 2. Stain with Annexin V/PI 3. Analyze by flow cytometry assay_choice->apop_assay analyze Calculate % viability or % cytotoxicity relative to controls mt_assay->analyze ldh_assay->analyze apop_assay->analyze Quantify apoptotic vs. live/necrotic cells cc50 Determine the CC50 value from the dose-response curve analyze->cc50

Caption: General workflow for assessing the cytotoxicity of this compound.

Signaling Pathway of this compound Action

G cluster_virus HIV-1 Particle cluster_host Host Cell hiv_ca HIV-1 Capsid (CA) binding_site CA Binding Site cpsf6 CPSF6 nup153 NUP153 pf3450074 This compound pf3450074->binding_site Binds to inhibition Inhibition of Viral Replication pf3450074->inhibition Leads to binding_site->cpsf6 Blocks binding of binding_site->nup153 Blocks binding of

Caption: Mechanism of action of this compound in inhibiting HIV-1 replication.

References

Technical Support Center: PF-3450074 Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing resistance mutations to PF-3450074, an inhibitor of the HIV-1 capsid (CA) protein.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a small molecule inhibitor that specifically targets the HIV-1 capsid protein (CA).[1][2] It binds to a pocket at the interface between the N-terminal domain (NTD) and the C-terminal domain (CTD) of adjacent CA subunits within the viral capsid hexamer.[3][4] This binding interferes with key early-stage events in the HIV-1 replication cycle, including the proper disassembly of the viral capsid (uncoating), which is essential for reverse transcription.[2][5][6] this compound has been shown to destabilize the viral capsid in vitro and trigger its premature dissolution in target cells.[5]

Q2: How does resistance to this compound develop?

Resistance to this compound arises from specific amino acid substitutions in the HIV-1 CA protein.[5] These mutations typically occur in or near the this compound binding pocket.[7] The primary mechanism of resistance is a reduction in the binding affinity of this compound to the CA protein.[5] Interestingly, strong resistance to this compound often requires the accumulation of multiple mutations, as single mutations may only confer low-level resistance and can sometimes impair viral fitness.[8]

Q3: What are the known this compound resistance mutations?

Selection for resistance in cell culture has identified several key mutations in the HIV-1 CA protein. A commonly studied resistant mutant, referred to as "5Mut," contains five substitutions: Q67H, K70R, H87P, T107N, and L111I.[8] Studies have shown that combinations of these mutations, particularly Q67H, K70R, and T107N, are crucial for conferring strong resistance.[8] The M66I mutation has also been shown to confer significant resistance to PF74.[9]

Q4: My cells are showing increased toxicity at higher concentrations of this compound. What is the recommended maximum concentration?

It is recommended to use this compound at concentrations up to 20 µM in cell-based assays. Higher concentrations have been reported to be toxic to cells.[8] Always determine the cytotoxic concentration 50 (CC50) for your specific cell line as part of your experimental setup.

Troubleshooting Guides

Problem 1: Inconsistent EC50 values for this compound in infectivity assays.
  • Possible Cause 1: Variability in Virus Stock. The titer and infectivity of your HIV-1 virus stock can fluctuate between preparations.

    • Solution: Ensure that all virus stocks are accurately titered and normalized for viral input in each experiment. A common method for normalization is to use a reverse transcriptase (RT) activity assay or a p24 ELISA.[8]

  • Possible Cause 2: Cell Health and Density. The physiological state and number of target cells can significantly impact assay results.

    • Solution: Use cells that are in the logarithmic growth phase and ensure consistent cell seeding density across all wells of your assay plate. For TZM-GFP or TZM-bl cells, a density of 1 x 10^4 cells per well in a 96-well plate is a good starting point.[10]

  • Possible Cause 3: Inaccurate Drug Concentration. Errors in serial dilutions can lead to variability in the final drug concentrations.

    • Solution: Prepare fresh serial dilutions of this compound for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.

Problem 2: Difficulty in generating this compound-resistant virus in cell culture.
  • Possible Cause 1: Insufficient Drug Pressure. The concentration of this compound may be too low to select for resistant variants.

    • Solution: Employ a dose-escalation strategy. Start with a low concentration of this compound (e.g., near the EC50) and gradually increase the concentration as viral replication is detected.[11]

  • Possible Cause 2: High Fitness Cost of Early Mutations. Initial resistance mutations may impair viral replication, making it difficult for the virus to propagate.

    • Solution: Be patient and allow for extended culture periods. The virus may need more time to acquire compensatory mutations that restore fitness.[8] Monitor viral replication regularly using a p24 ELISA.

Problem 3: No significant difference in this compound binding between wild-type and suspected resistant CA proteins in a binding assay.
  • Possible Cause 1: Assay Sensitivity. The binding assay may not be sensitive enough to detect subtle differences in affinity.

    • Solution: Consider using a more sensitive method like a competitive binding assay with radiolabeled [3H]PF74 or a scintillation proximity assay (SPA).[1] These methods are designed to detect competitive displacement and can be more quantitative.

  • Possible Cause 2: Incorrect Protein Folding or Assembly. The recombinant CA protein may not be correctly folded or assembled into the hexameric lattice required for high-affinity this compound binding.

    • Solution: Ensure that the CA protein is purified and assembled under conditions that favor hexamer formation. The presence of disulfide bonds in engineered CA proteins (e.g., A14C/E45C) can be used to stabilize hexamers.[1]

Data Presentation

Table 1: this compound EC50 Values for Wild-Type and Mutant HIV-1

HIV-1 CA GenotypeEC50 (µM)Fold Resistance (relative to WT)Reference
Wild-Type (WT)~0.5 - 0.721.0[2][8]
T107N4.5~6.3 - 9.0[2]
M66I-83[9]
5Mut (Q67H/K70R/H87P/T107N/L111I)>20>27[8]
67/70/107 (Triple Mutant)~8 - 10~11 - 20[8]
67/70/111 (Triple Mutant)~8 - 10~11 - 20[8]

Note: EC50 values can vary depending on the specific cell line and assay conditions used.

Experimental Protocols

Protocol 1: HIV-1 Infectivity Assay for EC50 Determination

This protocol describes a single-cycle infectivity assay using a reporter cell line (e.g., TZM-GFP or TZM-bl) to determine the 50% effective concentration (EC50) of this compound.

Materials:

  • TZM-GFP or TZM-bl reporter cell line

  • Complete growth medium (e.g., DMEM with 10% FBS and antibiotics)

  • HIV-1 virus stock (e.g., NL4-3)

  • This compound

  • 96-well cell culture plates

  • Assay reagent for reporter gene expression (e.g., luciferase substrate for TZM-bl, or a flow cytometer/imaging reader for TZM-GFP)[10]

Procedure:

  • Cell Seeding: Seed TZM-GFP or TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well. Incubate overnight at 37°C, 5% CO2.[10]

  • Drug Dilution: Prepare a serial dilution of this compound in complete growth medium.

  • Drug Treatment: Remove the medium from the cells and add the medium containing the this compound dilutions. Include a "virus only" control (no drug) and a "cells only" control (no virus, no drug).

  • Infection: Add a predetermined amount of HIV-1 virus stock to each well (except the "cells only" control) to achieve a suitable multiplicity of infection (MOI), for example, an MOI of 0.1.[10]

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • Readout:

    • For TZM-bl cells, lyse the cells and measure luciferase activity according to the manufacturer's instructions.

    • For TZM-GFP cells, quantify the number of GFP-positive cells using a flow cytometer or a high-content imaging system.[10]

  • Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the "virus only" control. Plot the percentage of inhibition against the drug concentration and determine the EC50 value using non-linear regression analysis.

Protocol 2: [3H]PF74 Binding Assay

This protocol describes a method to measure the binding of radiolabeled this compound to purified HIV-1 particles.

Materials:

  • Concentrated, purified wild-type and mutant HIV-1 particles

  • [3H]PF74

  • Sucrose (B13894) gradient solutions

  • Ultracentrifuge and tubes

  • Scintillation counter and vials

  • p24 ELISA kit

Procedure:

  • Incubation: Incubate a known amount of concentrated HIV-1 particles with [3H]PF74 for 3 hours at room temperature.[5]

  • Sucrose Gradient Ultracentrifugation: Layer the mixture onto a sucrose gradient and perform ultracentrifugation to separate the virus particles from unbound [3H]PF74.[5]

  • Fractionation: Carefully collect fractions from the gradient.

  • Pelleting: Pellet the virus particles in each fraction by ultracentrifugation.[5]

  • Quantification:

    • Measure the radioactivity in each pellet using a scintillation counter to determine the amount of bound [3H]PF74.[5]

    • Quantify the amount of CA protein in each pellet using a p24 ELISA to normalize for the amount of virus.[5]

  • Data Analysis: Compare the amount of bound [3H]PF74 per ng of p24 for the wild-type and mutant viruses.

Visualizations

HIV_Lifecycle_PF74_Inhibition HIV HIV Virion Entry Cell Entry HIV->Entry Uncoating Viral Uncoating Entry->Uncoating RT Reverse Transcription Uncoating->RT Integration Integration into Host Genome RT->Integration Provirus Provirus Integration->Provirus PF74 This compound PF74->Uncoating Inhibits/ Destabilizes Resistance CA Mutations (e.g., Q67H, K70R, T107N) Resistance->Uncoating Reduces PF74 Binding

Caption: this compound inhibits HIV-1 replication by disrupting viral uncoating.

Experimental_Workflow_EC50 cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed 1. Seed Target Cells (e.g., TZM-bl) Dilute 2. Prepare Serial Dilutions of this compound Treat 3. Treat Cells with this compound Dilute->Treat Infect 4. Infect with HIV-1 Treat->Infect Incubate 5. Incubate for 48h Infect->Incubate Measure 6. Measure Reporter Activity (Luciferase/GFP) Incubate->Measure Calculate 7. Calculate % Inhibition Measure->Calculate Plot 8. Determine EC50 (Non-linear Regression) Calculate->Plot

Caption: Workflow for determining the EC50 of this compound.

References

Technical Support Center: PF-3450074 and Cyclophilin A Interaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with PF-3450074 (PF-74) and studying its interaction with the HIV-1 capsid, particularly in the context of the host protein Cyclophilin A (CypA).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that directly targets the HIV-1 capsid protein (CA).[1] It binds to a conserved pocket at the interface of two adjacent CA subunits within the viral capsid.[2] This binding event disrupts the normal processes of capsid uncoating and assembly, which are critical for viral replication.[1] At different concentrations, PF-74 can either induce premature uncoating of the viral core, leading to the inhibition of reverse transcription, or interfere with the assembly of new viral particles.[2][3]

Q2: What is the role of Cyclophilin A (CypA) in HIV-1 infection?

A2: Cyclophilin A is a host protein that plays a multifaceted role in HIV-1 infection. It binds to the viral capsid and is thought to protect the virus from host restriction factors.[4][5] This interaction can also influence the stability of the viral core, which is a critical factor for successful reverse transcription and nuclear entry.[6]

Q3: How does Cyclophilin A influence the antiviral activity of this compound?

A3: The antiviral activity of PF-74 is partially dependent on the interaction between the HIV-1 capsid and CypA.[2] The binding of CypA to the capsid can modulate the capsid's conformation and stability, which in turn affects the binding and efficacy of PF-74.[2] Inhibition of the capsid-CypA interaction, for example, through the use of cyclosporine (CsA) or in cells with depleted CypA, has been shown to decrease the antiviral potency of PF-74.[2]

Q4: What is the nature of the interaction between this compound and Cyclophilin A?

A4: Current research indicates that this compound does not directly bind to Cyclophilin A. Instead, the interaction is indirect. PF-74 binds to the HIV-1 capsid, and CypA also binds to the capsid at a distinct site. The interplay between these two binding events influences the overall stability and function of the viral capsid.

Troubleshooting Guides

Issue 1: Inconsistent IC50/EC50 values for this compound in antiviral assays.

Possible Cause & Troubleshooting Steps:

  • Variable Cyclophilin A expression levels: The level of endogenous CypA in different cell lines can vary, affecting the apparent potency of PF-74.

    • Solution: Characterize CypA expression levels in your target cells. Consider using cell lines with stable, known levels of CypA expression or using CypA knockout/knockdown cells as controls.[4]

  • Presence of Cyclosporine (CsA) or its analogs: CsA is an inhibitor of CypA. If your experimental system contains CsA, it will interfere with the CypA-capsid interaction and alter the observed potency of PF-74.

    • Solution: Ensure that your cell culture media and supplements are free of CsA or other CypA inhibitors unless it is an intentional part of the experimental design.

  • Assay conditions: Factors such as cell density, viral input (multiplicity of infection - MOI), and incubation time can all influence the outcome of antiviral assays.

    • Solution: Standardize your assay protocol. Perform initial experiments to optimize cell seeding density and MOI to ensure you are in the linear range of the assay.

Issue 2: Difficulty interpreting this compound dose-response curves.

Possible Cause & Troubleshooting Steps:

  • Biphasic or complex dose-response curve: PF-74 can exhibit a complex dose-response curve due to its concentration-dependent effects on both early and late stages of the viral life cycle.

    • Solution: Analyze your data using a non-linear regression model that can accommodate a biphasic or sigmoidal dose-response with a variable slope. Carefully examine the entire curve, as different phases may represent inhibition of different viral processes.

  • High background or low signal-to-noise ratio: This can obscure the true dose-response relationship.

    • Solution: Optimize your assay readout. For reporter gene assays, ensure the reporter activity is well above the background. For p24 ELISA-based assays, ensure the p24 levels are in the linear range of the standard curve.

Issue 3: Failed or inconclusive co-immunoprecipitation (Co-IP) to study the tripartite interaction.

Possible Cause & Troubleshooting Steps:

  • Weak or transient interaction: The interaction between the HIV-1 capsid, PF-74, and CypA might be transient or require specific cellular conditions.

    • Solution: Optimize lysis buffer conditions. Use a gentle lysis buffer to preserve protein complexes. Consider in-vivo crosslinking strategies to stabilize interactions before cell lysis.

  • Incorrect antibody selection: The antibody used for immunoprecipitation is crucial.

    • Solution: Use a high-affinity, validated antibody specific for either the HIV-1 capsid or CypA. Ensure the antibody recognizes the native protein conformation.

  • Insufficient protein expression: Low levels of the target proteins can make Co-IP challenging.

    • Solution: If studying the interaction in a cell-based system, consider overexpressing the proteins of interest. However, be mindful that overexpression can sometimes lead to non-specific interactions.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/SystemReference
EC50 8-640 nMVarious HIV isolates[1]
EC50 0.72 µMHIV-1 NL4-3 (Wild Type)[1]
EC50 4.5 µMHIV-1 T107N mutant[1]
IC50 1.5 ± 0.9 µMHIV-193RW025 in PBMCs[1]
IC50 0.6 ± 0.20 µMHIV-1JR-CSF in PBMCs[1]
IC50 0.6 ± 0.10 µMHIV-193MW965 in PBMCs[1]
Median IC50 0.9 ± 0.5 µM[1]
Median CC50 90.5 ± 5.9 µM[1]
Kd 176 ± 78 nMPF-74 and CA hexamer[1]

Experimental Protocols

Protocol 1: HIV-1 Capsid Binding Assay

This protocol is adapted from methods used to study the binding of small molecules to in vitro assembled HIV-1 capsid tubes.

Materials:

  • Purified recombinant HIV-1 capsid protein

  • Assembly buffer (e.g., 50 mM MES pH 6.0, 1 M NaCl)

  • This compound

  • Cellular extracts containing Cyclophilin A (or purified CypA)

  • Sucrose (B13894) cushion (e.g., 30% sucrose in PBS)

  • Ultracentrifuge

Procedure:

  • Capsid Assembly: Assemble HIV-1 capsid tubes by incubating purified CA protein in assembly buffer.

  • Binding Reaction: Incubate the assembled capsid tubes with the protein of interest (e.g., cellular lysate containing CypA) in the presence and absence of this compound at various concentrations.

  • Pelleting: Layer the binding reaction mixture over a sucrose cushion in an ultracentrifuge tube.

  • Centrifugation: Centrifuge at high speed (e.g., 100,000 x g) to pellet the capsid tubes and any bound proteins.

  • Analysis: Carefully remove the supernatant. Resuspend the pellet in sample buffer and analyze the presence of CypA and CA by Western blotting.

Protocol 2: Generalized Co-Immunoprecipitation (Co-IP) for HIV-1 Capsid-CypA Interaction

This protocol provides a general framework for investigating the interaction between the HIV-1 capsid and Cyclophilin A in infected cells.

Materials:

  • HIV-1 infected cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-HIV-1 CA antibody or Anti-CypA antibody

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

Procedure:

  • Cell Lysis: Lyse HIV-1 infected cells with cold lysis buffer.

  • Pre-clearing (Optional): Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Add the primary antibody (anti-CA or anti-CypA) to the pre-cleared lysate and incubate to form antibody-antigen complexes.

  • Capture: Add protein A/G magnetic beads to the lysate to capture the antibody-antigen complexes.

  • Washing: Wash the beads several times with wash buffer to remove unbound proteins.

  • Elution: Elute the bound proteins from the beads using elution buffer.

  • Analysis: Analyze the eluate for the presence of the co-immunoprecipitated protein (CypA if pulling down with anti-CA, or CA if pulling down with anti-CypA) by Western blotting. To investigate the effect of this compound, cells can be treated with the compound prior to lysis.

Mandatory Visualizations

PF74_Mechanism_of_Action cluster_virus HIV-1 Virion cluster_cell Host Cell Viral Core Viral Core Capsid (CA) Capsid (CA) Reverse Transcription Reverse Transcription Capsid (CA)->Reverse Transcription Required for Viral Assembly Viral Assembly Capsid (CA)->Viral Assembly Required for Nuclear Import Nuclear Import Integration Integration This compound This compound This compound->Capsid (CA) Binds to CA interface This compound->Reverse Transcription Inhibits (premature uncoating) This compound->Viral Assembly Inhibits Cyclophilin A Cyclophilin A Cyclophilin A->Capsid (CA) Binds to CA

Caption: Mechanism of this compound action and Cyclophilin A interaction.

Troubleshooting_Workflow Start Start Inconsistent Results Inconsistent Results Start->Inconsistent Results Check CypA Levels Check CypA Levels Inconsistent Results->Check CypA Levels Antiviral Assay? Verify Assay Conditions Verify Assay Conditions Inconsistent Results->Verify Assay Conditions Antiviral Assay? Analyze Dose-Response Curve Analyze Dose-Response Curve Inconsistent Results->Analyze Dose-Response Curve Curve Shape Issue? Optimize Co-IP Protocol Optimize Co-IP Protocol Inconsistent Results->Optimize Co-IP Protocol Co-IP Failure? Consistent Results Consistent Results Check CypA Levels->Consistent Results Verify Assay Conditions->Consistent Results Analyze Dose-Response Curve->Consistent Results Optimize Co-IP Protocol->Consistent Results

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: PF-3450074-Based Imaging Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PF-3450074 (PF-74) in imaging experiments. Our goal is to help you identify and resolve potential artifacts and unexpected outcomes in your studies.

Troubleshooting Guides

Problem 1: Inconsistent or concentration-dependent effects on capsid morphology.

Question: I am observing variable effects of this compound on HIV-1 capsid stability in my imaging experiments. At some concentrations, the capsid appears intact, while at higher concentrations, I see significant disruption. How can I interpret these results?

Answer: This is an expected outcome due to the bimodal mechanism of action of this compound, which is concentration-dependent.[1][2][3][4]

  • Low Concentrations (sub-micromolar to ~2 µM): At these concentrations, this compound primarily acts by competing with host factors, such as CPSF6 and NUP153, for binding to the HIV-1 capsid protein (CA).[1][2][4][5] This may not lead to immediate and dramatic morphological changes in the capsid but will affect downstream processes like nuclear import and integration.[2][6]

  • High Concentrations (~5-10 µM and above): At higher concentrations, this compound induces premature uncoating and destabilization of the viral capsid.[2][7][8][9] This leads to the disruption of the capsid structure, which is observable in imaging modalities like electron microscopy.[10] This destabilization impairs reverse transcription.[5][7][8]

Troubleshooting Steps:

  • Precise Concentration Control: Ensure accurate and consistent preparation of this compound dilutions. We recommend creating a fresh dilution series for each experiment.

  • Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration for your specific assay and cell type.

  • Time-Course Analysis: The effects of this compound can also be time-dependent. Conduct a time-course experiment to capture the dynamics of capsid destabilization.

Problem 2: Cell-line specific variability in this compound efficacy.

Question: I am using this compound in different cell lines and observing variations in its antiviral potency. Why is this happening?

Answer: The efficacy of this compound can be influenced by the expression levels of host factors that interact with the HIV-1 capsid.

  • Host Factor Interactions: this compound's mechanism involves competition with cellular proteins like CPSF6 and NUP153.[1][5] The relative abundance of these factors in different cell lines can alter the apparent potency of the inhibitor.

  • Cyclophilin A (CypA): The interaction between the HIV-1 capsid and CypA can also modulate the effect of this compound.[1][7] The presence of CypA can have a protective role against high concentrations of the compound.[1]

Troubleshooting Steps:

  • Characterize Host Factor Expression: If possible, quantify the expression levels of key host factors (CPSF6, NUP153, CypA) in your cell lines of interest.

  • Use of Control Cell Lines: Employ control cell lines with known expression levels of these host factors to benchmark your results.

  • Consider Cyclosporine Treatment: As a control, you can use cyclosporine to block the CypA-capsid interaction and observe its impact on this compound activity in your system.[7]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an inhibitor of the HIV-1 capsid protein (CA).[5] It has a bimodal, concentration-dependent mechanism of action. At lower concentrations, it competes with host factors (CPSF6, NUP153) for binding to the CA, while at higher concentrations, it destabilizes the capsid, leading to premature uncoating and inhibition of reverse transcription.[1][2][3][4]

Q2: What are the known binding sites of this compound on the HIV-1 capsid?

A2: this compound binds to a preformed pocket at the interface between the N-terminal domain (NTD) of one CA subunit and the C-terminal domain (CTD) of an adjacent subunit within the CA hexamer.[4][11][12] This binding site is also utilized by the host proteins CPSF6 and NUP153.[1][2]

Q3: Can this compound be used to study both early and late events in the HIV-1 replication cycle?

A3: Yes. This compound has been shown to inhibit both early and late events in the HIV-1 replication cycle.[11] Its effect on uncoating and reverse transcription makes it a valuable tool for studying the early stages of infection.[7][8][11] It also affects the assembly of higher-order CA structures, which is relevant to the late stages of the viral life cycle.[11]

Q4: Are there known resistance mutations to this compound?

A4: Yes, mutations in the HIV-1 capsid protein can confer resistance to this compound. These mutations are typically located in or near the drug's binding pocket.[11][13]

Quantitative Data Summary

ParameterValueVirus Strain/Cell LineReference
EC50 8-640 nMVarious HIV isolates[5]
IC50 0.9 ± 0.5 µM-[5]
CC50 90.5 ± 5.9 µM-[5]
KD (for CA hexamer) 176 ± 78 nM-[5]
EC50 (NL4-3) 0.72 µM-[5]
EC50 (T107N mutant) 4.5 µM-[5]
IC50 (HIV-193RW025) 1.5 ± 0.9 µMPBMCs[5]
IC50 (HIV-1JR-CSF) 0.6 ± 0.20 µMPBMCs[5]
IC50 (HIV-193MW965) 0.6 ± 0.10 µMPBMCs[5]

Experimental Protocols

In Vitro Capsid Destabilization Assay

This protocol is adapted from studies observing the effect of this compound on purified HIV-1 cores.

  • Purification of HIV-1 Cores: Isolate mature HIV-1 cores from concentrated viral particles using established protocols involving sucrose (B13894) density gradient centrifugation.

  • Incubation with this compound: Incubate the purified cores with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or a DMSO control for a defined period (e.g., 30 minutes) at 37°C.

  • Sample Preparation for Imaging:

    • Negative Stain Electron Microscopy: Adsorb the treated cores onto glow-discharged carbon-coated grids. Stain with 2% uranyl acetate (B1210297) and allow to air dry.

    • Cryo-Electron Microscopy: Apply the treated core suspension to grids, blot, and plunge-freeze in liquid ethane.

  • Imaging and Analysis: Acquire images using a transmission electron microscope. Analyze the morphology of the cores, quantifying the extent of capsid disruption (e.g., broken or disassembled capsids) at different this compound concentrations.

Cell-Based Imaging of HIV-1 Uncoating

This protocol outlines a general workflow for visualizing the effect of this compound on HIV-1 uncoating in target cells.

  • Cell Culture and Infection: Plate target cells (e.g., HeLa or TZM-bl cells) and allow them to adhere. Infect the cells with HIV-1 particles (e.g., VSV-G pseudotyped) in the presence of varying concentrations of this compound or a DMSO control.

  • Fixation and Permeabilization: At different time points post-infection (e.g., 2, 4, 6 hours), fix the cells with 4% paraformaldehyde and permeabilize with a detergent-based buffer (e.g., 0.1% Triton X-100).

  • Immunofluorescence Staining:

    • Stain for the HIV-1 capsid protein (p24) using a specific primary antibody followed by a fluorescently labeled secondary antibody.

    • Optionally, co-stain for other viral or cellular markers (e.g., reverse transcription complexes, nuclear pore components).

  • Microscopy and Image Analysis: Acquire images using a fluorescence or confocal microscope. Analyze the intracellular localization and integrity of the p24 signal. A diffuse p24 signal may indicate capsid uncoating.

Visualizations

HIV_Lifecycle_Inhibition Entry Viral Entry Uncoating Capsid Uncoating Entry->Uncoating RT Reverse Transcription Uncoating->RT NuclearImport Nuclear Import RT->NuclearImport Integration Integration NuclearImport->Integration Assembly Viral Assembly Integration->Assembly Budding Budding & Maturation Assembly->Budding PF74_low This compound (Low Conc.) PF74_low->NuclearImport Inhibits by competing with CPSF6/NUP153 PF74_high This compound (High Conc.) PF74_high->Uncoating Induces premature uncoating PF74_high->RT Inhibits PF74_high->Assembly Affects assembly

Caption: Inhibition of HIV-1 lifecycle by this compound.

Troubleshooting_Workflow Start Inconsistent Imaging Results with this compound Check_Conc Verify this compound Concentration Start->Check_Conc Check_CellLine Consider Cell Line Variability Start->Check_CellLine Dose_Response Perform Dose-Response Experiment Check_Conc->Dose_Response Time_Course Conduct Time-Course Analysis Check_Conc->Time_Course Host_Factors Analyze Host Factor Expression (CPSF6, NUP153, CypA) Check_CellLine->Host_Factors Control_Cells Use Control Cell Lines Check_CellLine->Control_Cells Interpret_Bimodal Interpret Results based on Bimodal Mechanism Dose_Response->Interpret_Bimodal Time_Course->Interpret_Bimodal Interpret_Host Correlate with Host Factor Levels Host_Factors->Interpret_Host Control_Cells->Interpret_Host

Caption: Troubleshooting workflow for this compound imaging experiments.

References

Technical Support Center: Ensuring PF-3450074 Specificity in Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PF-3450074 in binding assays. The focus is on ensuring the specific binding of this compound to its intended target, the HIV-1 capsid protein (CA), and distinguishing this from non-specific or off-target interactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: The primary target of this compound (also known as PF-74) is the HIV-1 capsid protein (CA).[1][2][3][4] It specifically binds to a pocket at the interface of the N-terminal domain (NTD) and C-terminal domain (CTD) of adjacent CA subunits within the assembled capsid hexamer.[5][6][7] This binding destabilizes the viral capsid, interfering with critical early-stage processes of the HIV-1 life cycle, such as uncoating and reverse transcription.[3][4][8]

Q2: My this compound is showing inhibitory effects in assays unrelated to HIV-1. Does it have known off-targets?

A2: this compound is known to be a specific inhibitor of the HIV-1 capsid protein.[1][2] However, at high concentrations, any small molecule can exhibit off-target effects. If you observe activity in unrelated assays, it is crucial to perform counter-screens and control experiments. Consider the possibility of assay interference, where the compound interacts with the assay components (e.g., fluorescent reporters, enzymes) rather than a biological target. A common troubleshooting step is to run the assay without the target protein but with all other components to check for compound-induced signal changes.[9]

Q3: How can I confirm that the binding I'm observing is specific to the intended pocket on the HIV-1 CA protein?

A3: To confirm specific binding to the intended pocket on the HIV-1 CA, you can perform a competition binding assay. In this setup, you would measure the binding of a known ligand for that pocket (such as a fluorescently labeled version of this compound or a peptide derived from the host factor CPSF6) in the presence and absence of your unlabeled this compound.[5][6] A decrease in the signal from the labeled ligand with increasing concentrations of this compound indicates competition for the same binding site. Additionally, using mutant HIV-1 CA proteins with alterations in the this compound binding site can demonstrate a loss of binding, further confirming specificity.[3]

Q4: What are the key host factors that this compound competes with for binding to the HIV-1 capsid?

A4: this compound directly competes with the host proteins Cleavage and Polyadenylation Specificity Factor 6 (CPSF6) and Nucleoporin 153 (NUP153) for binding to the HIV-1 capsid.[1][2][5][6] Both this compound and these host factors bind to the same pocket at the NTD-CTD interface of the CA hexamer.[5][6][10] This competition is a key aspect of its mechanism of action.

Troubleshooting Guides

Issue 1: High Background Signal in a Fluorescence-Based Binding Assay
Potential Cause Troubleshooting Step
Compound Autofluorescence Measure the fluorescence of this compound alone at the excitation and emission wavelengths of your assay. If it is fluorescent, consider using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which minimizes interference from compound autofluorescence.[11]
Non-Specific Binding to Assay Plates or Reagents Pre-block the microplate wells with a blocking agent like bovine serum albumin (BSA). Ensure that the detergent concentration in your assay buffer (e.g., Tween-20, Brij-35) is optimized to reduce non-specific binding.[12]
Light Scatter from Precipitated Compound Visually inspect the wells for any precipitation. Determine the solubility of this compound in your final assay buffer. If solubility is an issue, you may need to adjust the buffer composition or lower the compound concentration.[9]
Issue 2: Inconsistent IC50 or Kd Values for this compound
Potential Cause Troubleshooting Step
Variable HIV-1 CA Protein Quality or Aggregation Use highly purified and well-characterized HIV-1 CA protein. Ensure the protein is properly folded and, for assays with assembled capsids, that the assembly state is consistent. Run a quality control check (e.g., SDS-PAGE, size-exclusion chromatography) on your protein stock.
Inconsistent Reagent Mixing or Pipetting Errors Prepare a master mix of reagents to be added to the assay plate to minimize well-to-well variability. Ensure all pipettes are properly calibrated, especially for small volumes.[13]
Assay Not at Equilibrium Determine the necessary incubation time for the binding reaction to reach equilibrium. This can be done by measuring the binding signal at various time points.[14]

Quantitative Data Summary

The following table summarizes key binding and activity data for this compound.

Parameter Value Target/System Reference
EC50 8-640 nMVarious HIV-1 isolates[1][2]
IC50 (PBMCs) 0.6 - 1.5 µMHIV-1 isolates in human PBMCs[1][2]
Kd 176 ± 78 nMHIV-1 CA hexamer[1]
CC50 90.5 ± 5.9 µMMT4 cells[1]

Experimental Protocols

Protocol 1: Competitive TR-FRET Binding Assay for this compound Specificity

This protocol is designed to confirm that this compound binds to the intended pocket on the HIV-1 CA protein by competing with a known fluorescent tracer.

Materials:

  • Purified, tag-labeled HIV-1 CA protein (e.g., His-tagged)

  • This compound

  • Fluorescently labeled tracer known to bind the same pocket (e.g., a fluorescent derivative of a competing compound)

  • Europium-labeled anti-tag antibody (e.g., anti-His)

  • Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Brij-35

  • 384-well, low-volume, non-binding surface microplate

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The final concentration should typically range from 100 µM to 1 nM.

  • Reagent Preparation:

    • Prepare a 2X solution of HIV-1 CA protein and Europium-labeled anti-tag antibody in assay buffer.

    • Prepare a 2X solution of the fluorescent tracer in assay buffer. The concentration of the tracer should be at or near its Kd for the HIV-1 CA protein.

  • Assay Plate Setup:

    • Add 5 µL of the serially diluted this compound to the assay plate. Include wells with buffer only (no inhibitor control) and a high concentration of a known competitor (positive control).

    • Add 5 µL of the 2X HIV-1 CA/antibody mixture to all wells.

    • Incubate for 30 minutes at room temperature.

  • Initiate Reaction: Add 10 µL of the 2X fluorescent tracer solution to all wells.

  • Incubation: Cover the plate and incubate for 1-2 hours at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis: Calculate the emission ratio (acceptor/donor). Plot the ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound Serial Dilution D Add this compound to Plate A->D B Prepare 2X HIV-1 CA / Antibody Mix E Add CA/Antibody Mix B->E C Prepare 2X Fluorescent Tracer G Add Tracer C->G D->E F Incubate E->F F->G H Incubate G->H I Read TR-FRET Signal H->I J Calculate Emission Ratio I->J K Plot Dose-Response Curve & Determine IC50 J->K

Caption: Workflow for a competitive TR-FRET binding assay.

signaling_pathway cluster_host Host Cell cluster_virus HIV-1 CPSF6 CPSF6 CA HIV-1 Capsid (CA) CPSF6->CA Binds to CA NUP153 NUP153 NUP153->CA Binds to CA PF3450074 This compound PF3450074->CPSF6 Competes PF3450074->NUP153 Competes PF3450074->CA Binds to CA

Caption: Competitive binding of this compound and host factors to HIV-1 CA.

References

PF-3450074 Technical Support Center: A Guide to Stability, Storage, and Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PF-3450074. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, handling, and potential degradation of this compound, a potent inhibitor of the HIV-1 capsid protein. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored at -20°C. Under these conditions, it is stable for at least four years.

Q2: How should I prepare and store stock solutions of this compound?

A2: Stock solutions can be prepared by dissolving this compound in organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). For optimal stability, it is recommended to purge the solvent with an inert gas before dissolution. Prepared stock solutions should be stored at -80°C for up to two years or at -20°C for up to one year.[1] It is not recommended to store aqueous solutions for more than one day.[2]

Q3: What is the known stability of this compound in experimental settings?

A3: this compound is known to be metabolically labile, which is a significant factor in its clinical utility. Its primary metabolic degradation pathways are oxidation and demethylation, with a secondary pathway of hydrolysis. The indole (B1671886) ring and the N-methyl group have been identified as the main sites of metabolic vulnerability. While specific data on its degradation under various pH, temperature, and light conditions is limited, its chemical structure, containing indole and phenylalanine moieties, suggests potential sensitivity to harsh environmental conditions.

Q4: What are the primary metabolic degradation pathways for this compound?

A4: The main metabolic pathways for the degradation of this compound in human liver microsomes are oxidation and demethylation. Hydrolysis has been identified as a secondary metabolic pathway. The major metabolites observed are di-oxidation and demethylation products.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their experiments with this compound.

Observed Problem Potential Cause Recommended Action
Inconsistent or lower than expected activity in cell-based assays. 1. Degradation of this compound in stock solution. 2. Metabolic degradation by cells. 3. Instability in aqueous culture medium. 1. Prepare fresh stock solutions from solid compound stored at -20°C. Ensure proper storage of stock solutions at -80°C or -20°C. 2. Consider the metabolic capacity of the cell line being used. Shorter incubation times may be necessary. For in vivo experiments, be aware of the compound's high clearance. 3. Minimize the time the compound spends in aqueous solutions. Prepare working dilutions immediately before use.
Variability between experimental replicates. 1. Inconsistent concentration of active this compound due to degradation. 2. Precipitation of the compound in aqueous media. 1. Ensure homogenous dissolution of the stock solution before preparing dilutions. Use freshly prepared working solutions for each experiment. 2. This compound has low aqueous solubility. Ensure that the final concentration in your assay does not exceed its solubility limit and that the DMSO concentration is compatible with your experimental system.
Complete loss of activity. 1. Improper long-term storage of solid compound or stock solutions. 2. Exposure to extreme pH, high temperatures, or intense light (potential degradation). 1. Verify storage conditions and duration. Discard any material that has been stored improperly or for longer than the recommended period. 2. While specific data is lacking, as a precaution, avoid exposing this compound solutions to harsh conditions. Protect from light and maintain at a stable, neutral pH during experiments where possible.

Storage and Stability Data

Table 1: Recommended Storage Conditions for this compound

FormulationStorage TemperatureShelf Life
Solid-20°C≥ 4 years
Stock Solution in DMSO-80°C≤ 2 years[1]
Stock Solution in DMSO-20°C≤ 1 year[1]
Aqueous SolutionNot Recommended for StorageUse within one day[2]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

  • Allow the solid this compound vial to equilibrate to room temperature before opening.

  • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO (or DMF) that has been purged with an inert gas (e.g., argon or nitrogen).

  • Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller volumes in tightly sealed, light-protected tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C or -20°C as per the recommended guidelines.

Visualizations

Metabolic Degradation Pathway of this compound PF3450074 This compound Oxidation Oxidation (Primary Pathway) PF3450074->Oxidation Demethylation Demethylation (Primary Pathway) PF3450074->Demethylation Hydrolysis Hydrolysis (Secondary Pathway) PF3450074->Hydrolysis Metabolites Di-oxidation & Demethylation Products (Major Metabolites) Oxidation->Metabolites Demethylation->Metabolites

Caption: Metabolic degradation pathways of this compound.

Troubleshooting Workflow for this compound Experiments Start Inconsistent or No Activity Observed CheckStorage Verify Storage Conditions (Solid: -20°C, Stock: -80°C/-20°C) Start->CheckStorage FreshStock Prepare Fresh Stock Solution CheckStorage->FreshStock Improper Storage CheckProtocol Review Experimental Protocol (Incubation time, concentration) CheckStorage->CheckProtocol Proper Storage FreshStock->CheckProtocol ConsiderMetabolism Assess Cell Line Metabolic Activity CheckProtocol->ConsiderMetabolism CheckSolubility Confirm Compound Solubility in Assay Medium ConsiderMetabolism->CheckSolubility Result Consistent Results CheckSolubility->Result Issue Resolved NoResult Problem Persists: Contact Technical Support CheckSolubility->NoResult Issue Unresolved

Caption: Troubleshooting workflow for unexpected experimental results.

References

Cell-type specific effects of PF-3450074

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PF-3450074 (also known as PF-74). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for easy reference.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a specific inhibitor of the Human Immunodeficiency Virus Type 1 (HIV-1) capsid protein (CA).[1] It binds to a conserved pocket in the N-terminal domain of the CA protein, which is crucial for the proper assembly and disassembly of the viral capsid.[2] This interaction disrupts the stability of the capsid, interfering with both early and late stages of the HIV-1 replication cycle.[2][3]

Q2: What are the concentration-dependent effects of this compound?

A2: this compound exhibits a bimodal, concentration-dependent mechanism of action. At lower concentrations (typically ≤ 2 µM), it primarily interferes with the interaction between the HIV-1 capsid and host cell proteins, such as CPSF6 and NUP153, which are important for nuclear import.[4] At higher concentrations (typically > 5 µM), it can induce premature uncoating of the viral capsid, leading to the inhibition of reverse transcription.[4]

Q3: In which cell types has this compound been shown to be effective?

A3: The antiviral activity of this compound has been demonstrated in a variety of cell types commonly used in HIV research. These include primary human Peripheral Blood Mononuclear Cells (PBMCs), HeLa-P4 cells, MT-2 T-cell lines, and 293T cells.[1][2] Its efficacy can be influenced by the expression of host factors in different cell lines.

Q4: What is the metabolic stability of this compound?

A4: this compound is known to have poor metabolic stability, with a very short half-life in human liver microsomes (HLMs), reported to be less than 1 minute.[5] This limits its potential for in vivo applications without chemical modification. Several studies have focused on developing derivatives of this compound with improved metabolic stability.[3][6]

Q5: Are there known off-target effects of this compound?

A5: The available literature primarily focuses on the specific interaction of this compound with the HIV-1 capsid protein. While cytotoxicity has been measured in various cell lines (see Table 1), there is limited information available on specific off-target molecular interactions or its effects on cellular pathways in non-HIV-infected cells. Researchers should always include appropriate controls to monitor for potential off-target effects in their specific experimental system.

Troubleshooting Guides

Issue Possible Cause Suggested Solution
Inconsistent antiviral activity - Compound degradation: this compound has low metabolic stability. - Incorrect concentration: Bimodal mechanism means different effects at different concentrations. - Cell line variability: Different cell lines express varying levels of host factors (e.g., CPSF6, NUP153) that can influence this compound activity.- Prepare fresh stock solutions and minimize freeze-thaw cycles. - Perform a dose-response curve to determine the optimal concentration for your specific assay (e.g., targeting nuclear import vs. reverse transcription). - Characterize the expression of relevant host factors in your cell line. Consider using cell lines with known expression levels for more consistent results.
High cytotoxicity observed - Concentration too high: Exceeding the cytotoxic concentration (CC50) for the specific cell line. - Solvent toxicity: High concentrations of the solvent (e.g., DMSO) may be toxic to cells. - Extended incubation time: Prolonged exposure can lead to increased cytotoxicity.- Consult the cytotoxicity data (Table 1) and perform a cytotoxicity assay (e.g., MTT, MTS) for your specific cell line and experimental conditions. - Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.5% DMSO). - Optimize the incubation time to achieve the desired effect without significant cell death.
No effect on reverse transcription - Concentration too low: Higher concentrations of this compound are required to induce premature uncoating and inhibit reverse transcription. - Assay timing: The effect on reverse transcription may be more pronounced at specific time points post-infection.- Increase the concentration of this compound to the range known to affect reverse transcription (e.g., >5 µM).[4] - Perform a time-course experiment to identify the optimal time point for measuring reverse transcription products.
Difficulty dissolving the compound - Poor solubility: this compound is a hydrophobic molecule.- Prepare a high-concentration stock solution in a suitable organic solvent like DMSO. For cell-based assays, ensure the final concentration of the solvent is non-toxic to the cells. Sonication may aid in dissolving the compound in the stock solution.

Data Presentation

Table 1: Antiviral Activity and Cytotoxicity of this compound in Various Cell Lines
Cell Line/Cell TypeParameterValue (µM)Notes
MT-2 EC504.5Antiviral activity against HIV-1 NL4-3.[2]
MT-2 CC5061Cytotoxicity.[2]
PBMCs EC50 (median)0.207 (range: 0.113 - 0.362)Against a panel of HIV-1 clinical isolates.[2]
HeLa CD4 LTR/beta-Gal EC500.33Against HIV-1 NL4-3.
TZM-bl CC5076Cytotoxicity measured by XTT assay after 72 hours.[1]
Various Median IC500.9 ± 0.5Antiviral potency.[1]
Various Median CC5090.5 ± 5.9Cytotoxicity.[1]
Table 2: Binding Affinity of this compound
TargetParameterValueMethod
HIV-1 CA Hexamer Kd176 ± 78 nMIsothermal Titration Calorimetry

Experimental Protocols

Single-Cycle HIV-1 Infectivity Assay

This protocol is designed to measure the effect of this compound on the early stages of HIV-1 replication.

Materials:

  • HeLa-P4 or TZM-bl reporter cell line

  • VSV-G pseudotyped HIV-1 reporter virus (e.g., expressing luciferase or GFP)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Luciferase assay reagent or flow cytometer

Procedure:

  • Seed HeLa-P4 or TZM-bl cells in a 96-well plate at a density that will result in 50-70% confluency on the day of infection.

  • On the day of infection, prepare serial dilutions of this compound in cell culture medium. A typical concentration range to test would be from 0.01 µM to 20 µM. Include a vehicle control (DMSO).

  • Remove the culture medium from the cells and add the medium containing the different concentrations of this compound.

  • Immediately add the VSV-G pseudotyped HIV-1 reporter virus at a pre-determined multiplicity of infection (MOI) to each well.

  • Incubate the plates for 48-72 hours at 37°C.

  • After incubation, measure the reporter gene expression. For luciferase reporter viruses, lyse the cells and measure luciferase activity according to the manufacturer's instructions. For GFP reporter viruses, harvest the cells and quantify the percentage of GFP-positive cells by flow cytometry.

  • Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Quantification of HIV-1 Reverse Transcription Products

This protocol measures the effect of this compound on the synthesis of viral DNA.

Materials:

  • Target cells (e.g., HeLa-P4, MT-2)

  • High-titer, DNase-treated HIV-1 virus stock

  • This compound stock solution

  • DNA extraction kit

  • Primers and probe for quantitative PCR (qPCR) targeting a late reverse transcription product (e.g., Gag or Pol)

  • qPCR master mix and instrument

Procedure:

  • Seed target cells in a multi-well plate.

  • Pre-treat the cells with different concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control for 1-2 hours.

  • Infect the cells with DNase-treated HIV-1.

  • Incubate for a defined period to allow for reverse transcription (e.g., 8-12 hours).

  • Wash the cells with PBS and harvest them.

  • Extract total DNA using a commercial DNA extraction kit.

  • Perform qPCR using primers and a probe specific for a late HIV-1 reverse transcription product. Normalize the results to a cellular housekeeping gene (e.g., GAPDH, β-actin) to account for differences in cell number and DNA extraction efficiency.

  • Analyze the relative amount of viral DNA in this compound-treated samples compared to the vehicle control.

Visualizations

HIV_Lifecycle_Inhibition cluster_early Early Stage cluster_late Late Stage HIV_Entry HIV-1 Entry Uncoating Capsid Uncoating HIV_Entry->Uncoating Viral Replication RT Reverse Transcription Uncoating->RT Viral Replication Nuclear_Import Nuclear Import RT->Nuclear_Import Viral Replication Integration Integration Nuclear_Import->Integration Viral Replication Assembly Virion Assembly Budding Budding Assembly->Budding Maturation Maturation Budding->Maturation PF3450074 This compound PF3450074->Uncoating Induces premature uncoating at high conc. PF3450074->Nuclear_Import Inhibits host factor interaction at low conc. PF3450074->Assembly Disrupts assembly Transcription Transcription Integration->Transcription Translation Translation Transcription->Translation Translation->Assembly

Caption: Mechanism of this compound action on the HIV-1 lifecycle.

Experimental_Workflow cluster_infectivity Infectivity Assay cluster_rt Reverse Transcription Assay A1 Seed Reporter Cells A2 Treat with this compound A1->A2 A3 Infect with Reporter Virus A2->A3 A4 Incubate (48-72h) A3->A4 A5 Measure Reporter Signal A4->A5 End Analyze Data A5->End B1 Seed Target Cells B2 Treat with this compound B1->B2 B3 Infect with HIV-1 B2->B3 B4 Incubate (8-12h) B3->B4 B5 Extract DNA B4->B5 B6 qPCR for viral DNA B5->B6 B6->End Start Start Experiment Start->A1 Start->B1

Caption: Workflow for key this compound experimental assays.

References

Validation & Comparative

A Comparative Guide to HIV-1 Capsid Inhibitors: PF-3450074 vs. Lenacapavir (GS-6207)

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals, this guide provides an objective comparison of the mechanisms of action, antiviral potencies, and experimental characterization of two pivotal HIV-1 capsid inhibitors: the widely studied experimental compound PF-3450074 and the first-in-class approved antiretroviral, lenacapavir (B1654289).

The HIV-1 capsid, a conical protein shell encasing the viral genome, has emerged as a critical therapeutic target due to its essential roles in multiple stages of the viral lifecycle, from post-entry events to virion maturation.[1][2] Small molecules that interfere with capsid function offer novel mechanisms of action, distinct from established antiretroviral classes. This guide delves into the molecular interactions and downstream consequences of two key capsid inhibitors, supported by quantitative data and detailed experimental protocols.

Mechanism of Action: A Tale of Two Effects on a Single Target

Both this compound (also known as PF74) and lenacapavir bind to the same conserved, hydrophobic pocket on the capsid (CA) protein.[3][4] This binding site is strategically located at the interface between two adjacent CA subunits within a hexamer, a site that is also crucial for the interaction with host cell proteins like Cleavage and Polyadenylation Specificity Factor 6 (CPSF6) and Nucleoporin 153 (NUP153), which are essential for nuclear import.[5][6][7] Despite sharing a binding pocket, their primary mechanisms of inhibition diverge significantly, leading to different effects on capsid stability.

This compound: The Destabilizer

This compound is an experimental inhibitor that has been instrumental in validating the HIV-1 capsid as a drug target. Its binding is characterized by inducing premature or accelerated uncoating of the viral core.[8][9] This rapid disassembly of the capsid shell in the cytoplasm prematurely exposes the viral replication complex to cellular sensors and degradative pathways, thereby preventing the successful completion of reverse transcription and subsequent nuclear import.[8] At lower concentrations, PF74 competitively inhibits the binding of host factors CPSF6 and Nup153, impairing nuclear entry, while at higher concentrations, it actively promotes the destabilization of the capsid core.[5][10]

Lenacapavir (GS-6207): The Stabilizer

Lenacapavir is the first HIV-1 capsid inhibitor approved for clinical use, notable for its high potency and long-acting formulation.[11] In stark contrast to this compound, lenacapavir's primary mechanism involves hyper-stabilizing the capsid lattice .[12][13] This stabilization has a dual, multi-stage inhibitory effect:

  • Early Stage: By making the capsid too stable, lenacapavir prevents the timely and coordinated uncoating process required for efficient reverse transcription and blocks the viral pre-integration complex from entering the nucleus.[14][15] While the stabilized core can still dock at the nuclear pore complex, its altered structure or rigidity appears to inhibit translocation into the nucleus.[13][16]

  • Late Stage: Lenacapavir also interferes with the assembly of new virions. Its presence during virion maturation disrupts the proper association of capsid subunits, leading to the formation of malformed, non-infectious capsids.[14][17]

This multi-stage inhibition, impacting both early and late phases of the HIV-1 lifecycle, contributes to lenacapavir's exceptional potency.[15]

cluster_early Early Stage: Target Cell Cytoplasm & Nucleus cluster_late Late Stage: Virus Production Entry Viral Entry CapsidCore Intact Capsid Core (RNA Genome + Enzymes) Entry->CapsidCore RT Reverse Transcription CapsidCore->RT Normal Uncoating NuclearImport Nuclear Import of Pre-Integration Complex RT->NuclearImport Integration Integration into Host DNA NuclearImport->Integration Assembly Gag Polyprotein Assembly Budding Virion Budding Assembly->Budding Maturation Protease Cleavage & Capsid Core Formation Budding->Maturation InfectiousVirion Infectious Virion Maturation->InfectiousVirion PF74 This compound PF74->CapsidCore Induces Premature Uncoating (Destabilizes) PF74->RT LEN Lenacapavir LEN->CapsidCore Prevents Uncoating (Hyper-stabilizes) LEN->RT LEN->Maturation Disrupts Assembly (Malformed Capsids) LEN->InfectiousVirion

Caption: Dual mechanisms of this compound and Lenacapavir on the HIV-1 lifecycle.

Data Presentation: Antiviral Potency and Binding Affinity

The following tables summarize key quantitative data for this compound and lenacapavir, highlighting the significantly higher potency of lenacapavir.

Table 1: Antiviral Activity (EC50)

CompoundVirus Strain / IsolateCell TypeEC50Reference(s)
This compound NL4-3 (Lab Strain, B)PBMCs0.64 µM[18]
BaL (Lab Strain, B, R5)PBMCs0.26 µM[18]
Various Clinical IsolatesPBMCs0.08 - 0.32 µM[18]
Wild Type NL4-3-0.72 µM[19]
Lenacapavir Wild Type HIV-1Various30 - 190 pM[11][14]
Subtype B Isolates-median 40 pM[20]
Wild Type HIV-1MT-4 cellsProtein-adjusted EC95: 4 nM[14]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. PBMCs (Peripheral Blood Mononuclear Cells) are a primary cell type used for HIV-1 infection assays.

Table 2: Binding Affinity (Kd) to HIV-1 Capsid

CompoundCapsid FormMethodKd (Binding Affinity)Reference(s)
This compound Full-length wild type CAITC2.79 µM[21]
Isolated wild type NTDITC2.24 µM[21]
Lenacapavir Cross-linked CA Hexamers-~200 pM[1]
CA Monomers-~2 nM[1]

Kd (Dissociation constant) is a measure of binding affinity; a lower Kd value indicates a stronger binding affinity. ITC (Isothermal Titration Calorimetry) is a technique used to determine the thermodynamic parameters of binding interactions. NTD (N-terminal domain) is a constituent part of the capsid protein.

Experimental Protocols

The data presented above are derived from a variety of specialized assays. Below are detailed methodologies for key experiments used in the characterization of capsid inhibitors.

cluster_setup cluster_infection cluster_readout VirusPrep Prepare Virus Stock (e.g., VSV-G pseudotyped) Infect Infect Cells with Virus in presence of Inhibitor VirusPrep->Infect CellPlate Plate Target Cells (e.g., TZM-bl, MT-4) CellPlate->Infect CompoundPrep Prepare Serial Dilutions of Inhibitor CompoundPrep->Infect Incubate Incubate for 24-72 hours Infect->Incubate p24 Measure p24 Antigen (ELISA) Incubate->p24 Multi-cycle assay Reporter Measure Reporter Gene (Luciferase/GFP) Incubate->Reporter Single-cycle assay DataAnalysis Calculate EC50 from Dose-Response Curve p24->DataAnalysis Reporter->DataAnalysis

References

A Comparative Guide to the Antiviral Potency of PF-3450074 and GS-CA1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiviral potency and mechanisms of action of two notable HIV-1 capsid inhibitors: PF-3450074 (also known as PF-74) and GS-CA1. The information presented herein is compiled from publicly available experimental data to assist researchers in understanding the distinct profiles of these two compounds.

Executive Summary

This compound and GS-CA1 are both small molecules that target the HIV-1 capsid protein (CA), a critical component for viral replication. However, they exhibit vastly different potencies and distinct mechanisms of action. GS-CA1 demonstrates exceptionally high antiviral potency, with EC50 values in the picomolar range, making it orders of magnitude more potent than this compound, which has EC50 values in the nanomolar to micromolar range.[1] Furthermore, GS-CA1 displays a significantly better safety profile with a much higher selectivity index.

Mechanistically, this compound is known to induce premature uncoating of the viral capsid.[2] In contrast, GS-CA1 stabilizes the viral core, preventing the timely disassembly necessary for reverse transcription and nuclear entry.[3] These differing modes of action have significant implications for their potential therapeutic applications.

Data Presentation: Quantitative Comparison of Antiviral Potency and Cytotoxicity

The following table summarizes the in vitro antiviral activity (EC50) and cytotoxicity (CC50) of this compound and GS-CA1 across various cell lines.

CompoundCell LineVirus StrainEC50CC50Selectivity Index (SI = CC50/EC50)Reference
This compound (PF-74) MT-4HIV-1IIIB1,239 ± 257 nM32.2 ± 9.3 µM26[1]
PBMCsHIV-1NL4-3~207 nM (median)>50 µM>241
HeLa-P4Env-defective HIV-1~1 µMNot ReportedNot Reported[4]
GS-CA1 MT-4HIV-1IIIB240 ± 40 pM>50 µM>208,300[1]
PBMCsHIV-1 Clinical Isolates130 ± 80 pM (mean)>50 µM>384,615[1]
Human CD4+ T-cellsHIV-1BaL60 ± 10 pM>50 µM>833,333[1]
MacrophagesHIV-1BaL100 ± 70 pM>50 µM>500,000[1]

Experimental Protocols

This section details the general methodologies for the key experiments cited in this guide. It is important to note that specific parameters may vary between individual studies.

Antiviral Potency Assay (p24 ELISA in MT-4 Cells)

This assay determines the concentration of a compound required to inhibit HIV-1 replication by 50% (EC50).

  • Cell Preparation: MT-4 cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

  • Compound Dilution: The test compounds (this compound or GS-CA1) are serially diluted to achieve a range of concentrations.

  • Infection: Cells are infected with an HIV-1 laboratory strain (e.g., HIV-1IIIB) at a predetermined multiplicity of infection (MOI).

  • Treatment: The diluted compounds are added to the infected cell cultures. Control wells include infected cells without any compound and uninfected cells.

  • Incubation: The plates are incubated at 37°C in a 5% CO₂ incubator for 4-5 days to allow for viral replication.

  • Quantification of Viral Replication: The level of HIV-1 replication is quantified by measuring the amount of p24 capsid protein in the cell culture supernatant using a p24 antigen ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition of p24 production at each compound concentration is calculated relative to the untreated infected control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay in PBMCs)

This assay measures the concentration of a compound that reduces the viability of host cells by 50% (CC50).

  • Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and seeded in 96-well plates.

  • Compound Treatment: Serial dilutions of the test compounds are added to the cells.

  • Incubation: The plates are incubated for the same duration as the antiviral assay.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Formazan Solubilization: After a few hours of incubation, a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 490 nm.

  • Data Analysis: The percentage of cytotoxicity is calculated for each compound concentration relative to the untreated control cells. The CC50 value is determined from the dose-response curve.

Fate-of-the-Capsid Assay

This biochemical assay is used to determine the stability of the HIV-1 core within infected cells.

  • Infection: Target cells (e.g., HeLa cells) are infected with a high titer of HIV-1.

  • Incubation and Lysis: At various time points post-infection, the cells are harvested and lysed using a hypotonic buffer and a Dounce homogenizer to release the cytoplasmic contents while keeping the nuclei intact.

  • Separation of Soluble and Pelletable Capsid: The cell lysate is layered onto a sucrose (B13894) cushion (e.g., 50% sucrose) in an ultracentrifuge tube.

  • Ultracentrifugation: The tubes are centrifuged at high speed (e.g., 100,000 x g) for a specified time (e.g., 2 hours) at 4°C. This process pellets the intact viral cores, while disassembled, soluble capsid proteins remain in the supernatant.

  • Fraction Collection and Analysis: The supernatant (soluble fraction) and the pellet (particulate fraction) are collected separately. The amount of p24 capsid protein in each fraction is quantified by Western blotting or ELISA.

  • Data Interpretation: An increase in the proportion of soluble p24 in the presence of a compound like this compound indicates premature uncoating (destabilization). Conversely, an increase in pelletable p24 with a compound like GS-CA1 suggests capsid stabilization.[5][4][6]

Mandatory Visualizations

Mechanisms of Action of this compound and GS-CA1

Mechanisms_of_Action cluster_PF74 This compound Mechanism cluster_GSCA1 GS-CA1 Mechanism PF74 This compound Capsid_PF74 HIV-1 Capsid PF74->Capsid_PF74 Binds to Capsid Uncoating_PF74 Premature Uncoating Capsid_PF74->Uncoating_PF74 Induces RT_Block_PF74 Reverse Transcription Blocked Uncoating_PF74->RT_Block_PF74 Leads to GSCA1 GS-CA1 Capsid_GSCA1 HIV-1 Capsid GSCA1->Capsid_GSCA1 Binds to Capsid Stabilization Capsid Stabilization Capsid_GSCA1->Stabilization Induces Disassembly_Block Disassembly Blocked Stabilization->Disassembly_Block Results in Nuclear_Import_Block Nuclear Import & Integration Blocked Disassembly_Block->Nuclear_Import_Block Prevents

Distinct mechanisms of this compound and GS-CA1 on the HIV-1 capsid.

Experimental Workflow for Antiviral Potency Comparison

Antiviral_Workflow cluster_setup Assay Setup cluster_incubation Treatment & Incubation cluster_analysis Data Analysis A Prepare MT-4 Cells C Infect Cells with HIV-1 A->C B Prepare Serial Dilutions of this compound & GS-CA1 D Add Compounds to Infected Cells B->D C->D E Incubate for 4-5 Days D->E F Quantify Viral Replication (p24 ELISA) E->F G Determine EC50 Values F->G H Compare Antiviral Potency G->H

Generalized workflow for comparing antiviral potency.

Logical Relationship of Capsid Function and Inhibition

Capsid_Function_Inhibition HIV_Entry HIV-1 Entry Capsid_Core Intact Capsid Core HIV_Entry->Capsid_Core RT Reverse Transcription Capsid_Core->RT Proper Uncoating Premature_Uncoating Premature Uncoating Capsid_Core->Premature_Uncoating PF-74 Action Hyperstable_Capsid Hyperstable Capsid Capsid_Core->Hyperstable_Capsid GS-CA1 Action Nuclear_Import Nuclear Import RT->Nuclear_Import Integration Integration Nuclear_Import->Integration Replication Successful Replication Integration->Replication PF74 This compound PF74->Capsid_Core Binds & Destabilizes Premature_Uncoating->RT Inhibits GSCA1 GS-CA1 GSCA1->Capsid_Core Binds & Stabilizes Hyperstable_Capsid->RT Inhibits Hyperstable_Capsid->Nuclear_Import Inhibits

Inhibitory effects on the HIV-1 replication cycle.

References

A Comparative Guide to PF-3450074 and Other NTD-Binding HIV-1 Capsid Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of PF-3450074 (also known as PF74) and other notable N-terminal domain (NTD) binding inhibitors of the HIV-1 capsid protein. The HIV-1 capsid is a critical viral structure involved in multiple stages of the viral lifecycle, including uncoating, nuclear import, and assembly, making it a promising target for antiretroviral therapy. This document summarizes quantitative data, details experimental methodologies, and provides visual representations of mechanisms and workflows to aid in research and development efforts.

Mechanism of Action: A Tale of Stabilization and Destabilization

HIV-1 capsid inhibitors that bind to the NTD primarily function by interfering with the delicate balance of capsid stability required for successful infection. These inhibitors can be broadly categorized based on their impact on the capsid core.

This compound (PF74) and BI-2 are known to destabilize the viral capsid.[1] By binding to a pocket at the interface between adjacent capsid protein (CA) subunits within the hexamer, they are thought to induce premature uncoating of the viral core.[2][3][4] This premature disassembly disrupts reverse transcription and subsequent steps in the viral lifecycle.[2][5]

In contrast, Lenacapavir (GS-6207) and its analog GS-CA1 are capsid stabilizers.[6] They bind to a similar pocket as PF74 but, due to more extensive interactions, they hyper-stabilize the capsid lattice.[6][7] This prevents the timely uncoating necessary for the release of the viral genome and also interferes with the assembly and maturation of new virions.[8][9][10][11]

CAP-1 represents an earlier class of NTD-binding inhibitors that interferes with the assembly of the mature viral capsid during the late stages of the viral lifecycle, leading to the formation of defective, non-infectious particles.[12][13]

cluster_Inhibitors NTD-Binding Capsid Inhibitors cluster_MoA Mechanism of Action cluster_Outcome Viral Lifecycle Disruption PF74 This compound (PF74) Destabilization Capsid Destabilization (Premature Uncoating) PF74->Destabilization BI2 BI-2 BI2->Destabilization LEN Lenacapavir (GS-6207) Stabilization Capsid Hyper-stabilization (Inhibited Uncoating & Assembly) LEN->Stabilization GSCA1 GS-CA1 GSCA1->Stabilization CAP1 CAP-1 AssemblyInhibition Inhibition of Mature Capsid Assembly CAP1->AssemblyInhibition RT_Block Blockage of Reverse Transcription Destabilization->RT_Block NI_Block Inhibition of Nuclear Import Stabilization->NI_Block Maturation_Block Defective Virion Maturation Stabilization->Maturation_Block AssemblyInhibition->Maturation_Block

Fig. 1: Mechanisms of action for NTD-binding capsid inhibitors.

Data Presentation: Quantitative Comparison of Inhibitors

The following tables summarize the in vitro antiviral activity, cytotoxicity, and binding affinities of this compound and other selected NTD-binding capsid inhibitors.

Table 1: In Vitro Antiviral Activity and Cytotoxicity

CompoundEC50Cell LineCC50Selectivity Index (SI = CC50/EC50)Reference
This compound (PF74) 8 - 640 nMPBMCs90.5 ± 5.9 μM>141[5][9]
0.72 μMNL4-3 in HeLa-P4>100 μM>138[5]
Lenacapavir (GS-6207) 50 pM (mean)PBMCs> 50 μM>1,000,000[14]
100 pMMT-4 cellsNot ReportedNot Reported[14]
GS-CA1 140 pMPBMCs> 50 μM>357,142[7][15]
240 pMMT-4 cells> 50 μM>208,333[7]
BI-2 ~3 μM (early phase)Not SpecifiedNot ReportedNot Reported[16]
CAP-1 100 μM (95% inhibition)U1 cellsNot ReportedNot Reported[12]

Table 2: Binding Affinity to HIV-1 Capsid

CompoundBinding TargetKdMethodReference
This compound (PF74) CA Hexamer176 ± 78 nMNot Specified[9]
BI-2 CA Monomer1.2 μMITC[16]
CA Hexamer2.8 μMITC

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are protocols for key assays used in the characterization of HIV-1 capsid inhibitors.

Antiviral Activity Assay (EC50 Determination)

This assay determines the concentration of a compound required to inhibit 50% of viral replication in cell culture.

  • Cell Lines: Human peripheral blood mononuclear cells (PBMCs) or T-cell lines such as MT-4 or SupT1 are commonly used.

  • Viral Strains: Laboratory-adapted strains (e.g., HIV-1 NL4-3) or clinical isolates are used to infect the cells.

  • Protocol:

    • Plate a known number of cells in a 96-well plate.

    • Prepare serial dilutions of the inhibitor in culture medium.

    • Add the diluted inhibitor to the cells.

    • Infect the cells with a predetermined amount of virus.

    • Incubate the plates for 3-7 days at 37°C in a CO2 incubator.

    • Quantify viral replication. This can be done by measuring the activity of viral enzymes like reverse transcriptase in the supernatant, by quantifying the viral p24 antigen using an ELISA, or by using reporter viruses that express luciferase or GFP.

    • Data Analysis: The EC50 value is calculated by plotting the percentage of viral inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro Capsid Assembly Assay (IC50 Determination)

This assay measures the ability of a compound to inhibit the assembly of purified capsid proteins into higher-order structures.

  • Reagents: Purified recombinant HIV-1 capsid protein (CA or CA-NC).

  • Protocol:

    • Induce in vitro assembly of CA or CA-NC by adding a high concentration of NaCl.

    • Perform the assembly reaction in the presence of varying concentrations of the inhibitor.

    • Monitor capsid assembly by measuring the increase in turbidity at 350 nm over time.

    • Data Analysis: The IC50 is the concentration of the inhibitor that reduces the rate or extent of capsid assembly by 50%.

Fate-of-the-Capsid Assay (Uncoating Assay)

This biochemical assay is used to monitor the stability of the viral core and the process of uncoating in infected cells.

  • Protocol:

    • Infect target cells with a high titer of HIV-1.

    • At various time points post-infection, harvest and lyse the cells using a Dounce homogenizer.

    • Separate the post-nuclear supernatant by centrifugation.

    • Layer the supernatant onto a sucrose (B13894) cushion.

    • Perform ultracentrifugation to pellet the intact viral cores, separating them from the soluble, disassembled capsid proteins which remain in the supernatant.

    • Quantify the amount of p24 capsid protein in the pellet (intact cores) and the supernatant (disassembled capsid) using an ELISA.

    • Data Analysis: A decrease in the amount of pelletable p24 over time or in the presence of a destabilizing inhibitor indicates uncoating. An increase in pelletable p24 suggests stabilization.

Infection 1. Infect Cells with HIV-1 Lysis 2. Cell Lysis & Preparation of Post-Nuclear Supernatant Infection->Lysis Sucrose 3. Layer Supernatant onto Sucrose Cushion Lysis->Sucrose Ultracentrifugation 4. Ultracentrifugation Sucrose->Ultracentrifugation Separation 5. Separation of Pellet (Intact Cores) and Supernatant (Soluble CA) Ultracentrifugation->Separation Quantification 6. p24 Quantification (ELISA) Separation->Quantification Analysis 7. Data Analysis: Ratio of Pellet to Total p24 Quantification->Analysis

Fig. 2: Workflow of the Fate-of-the-Capsid Assay.
Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to measure the thermodynamics of binding between an inhibitor and the capsid protein, providing the dissociation constant (Kd).

  • Protocol:

    • Place a solution of purified HIV-1 capsid protein in the sample cell of the calorimeter.

    • Load a solution of the inhibitor into the titration syringe.

    • Inject small aliquots of the inhibitor into the protein solution.

    • Measure the heat released or absorbed during the binding event.

    • Data Analysis: The resulting data is used to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Preparation 1. Prepare Purified Capsid Protein and Inhibitor Solutions Loading 2. Load Capsid into Sample Cell and Inhibitor into Syringe Preparation->Loading Titration 3. Titrate Inhibitor into Capsid Solution Loading->Titration Measurement 4. Measure Heat Change with Each Injection Titration->Measurement Analysis 5. Analyze Data to Determine Binding Thermodynamics (Kd, ΔH, ΔS) Measurement->Analysis

Fig. 3: Workflow for Isothermal Titration Calorimetry (ITC).

Conclusion

The landscape of NTD-binding HIV-1 capsid inhibitors is diverse, with compounds demonstrating distinct mechanisms of action, ranging from capsid destabilization to hyper-stabilization. This compound is a well-characterized capsid destabilizer with sub-micromolar to low micromolar potency. In contrast, the newer generation of inhibitors, such as Lenacapavir, exhibit picomolar potency through a capsid-stabilizing mechanism, highlighting the rapid progress in this field. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of this promising class of antiretroviral agents.

References

Validating PF-3450074's Effect on Capsid Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of PF-3450074 (also known as PF74), a small molecule inhibitor of the HIV-1 capsid protein (CA), with other notable capsid-targeting agents. The focus of this comparison is the differential effects of these compounds on HIV-1 capsid stability, a critical factor in the viral lifecycle. The information presented is supported by experimental data from peer-reviewed studies.

Introduction to this compound and Capsid-Targeting Antivirals

This compound is a peptidomimetic compound that directly binds to a pocket at the interface of capsid protein monomers within the mature HIV-1 core.[1][2] Its mechanism of action is notably complex and concentration-dependent. At higher concentrations (typically >5 µM), this compound has been shown to destabilize the viral capsid, leading to premature uncoating of the viral core and subsequent inhibition of reverse transcription.[3][4][5] Conversely, at lower concentrations, it can have a stabilizing effect and is thought to primarily compete with host factors, such as CPSF6 and NUP153, for binding to the capsid, thereby interfering with nuclear import.[6][7][8]

The HIV-1 capsid is a conical fullerene-like structure composed of p24 (CA) protein hexamers and pentamers, which encases the viral genome and essential enzymes. The orchestrated assembly and disassembly (uncoating) of this structure are crucial for successful infection. This makes the capsid an attractive target for antiretroviral therapy. A number of other small molecules have been developed to target the HIV-1 capsid, each with a unique profile of action on capsid stability. This guide will compare this compound with prominent alternatives such as Lenacapavir (B1654289) (GS-6207), GS-CA1, and BI-2.

Comparative Analysis of Capsid Stability Modulation

The following table summarizes the observed effects of this compound and alternative compounds on HIV-1 capsid stability based on various experimental assays.

CompoundTargetGeneral Effect on Capsid StabilityKey Experimental ObservationsEC50/IC50 (Antiviral Activity)
This compound (PF74) HIV-1 Capsid Protein (CA)Concentration-dependent: Destabilizes at high concentrations, may stabilize at low concentrations.Induces loss of both core integrity and capsid lattice stability.[3][6][7][9] Accelerates uncoating.[10]~0.5 - 1.5 µM[11]
Lenacapavir (GS-6207) HIV-1 Capsid Protein (CA)Stabilizes the capsid lattice while disrupting core integrity.Preserves the GFP-CA signal (lattice stability) while causing a dose-dependent loss of cmGFP signal (core integrity).[3][6][7][9]~50 - 100 pM[5][8]
GS-CA1 HIV-1 Capsid Protein (CA)Stabilizes the core.Contrary to PF74, it stabilizes the core and does not accelerate uncoating.[10][12]~140 - 240 pM[5]
BI-2 HIV-1 Capsid Protein (CA)Stabilizes CA hexamers.Binds to the same site as PF74.[1][2]Not specified in the provided results.
CAP-1 HIV-1 Capsid Protein (CA)Inhibits capsid assembly.Acts at a late stage of the virus replication cycle and does not appear to target uncoating.[5]Not specified in the provided results.
CAI HIV-1 Capsid Protein (CA)Inhibits capsid assembly.A peptide inhibitor.[10]Not specified in the provided results.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of key assays used to evaluate capsid stability.

In Vitro HIV-1 Core Stability Assay (via Ultracentrifugation)

This assay biochemically measures the intrinsic stability of isolated HIV-1 cores.

  • Isolation of HIV-1 Cores:

    • Concentrated HIV-1 virions are layered onto a linear sucrose (B13894) gradient (e.g., 30% to 70%) that contains a layer of non-ionic detergent (e.g., 1% Triton X-100) at the top.

    • Ultracentrifugation is performed, during which the virions pass through the detergent layer, which strips the viral membrane, leaving the intact cores to sediment into the sucrose gradient.[13]

    • Fractions are collected and the presence of cores is confirmed by p24 ELISA.[13]

  • Stability Assessment:

    • Purified cores are incubated under specific conditions (e.g., 37°C for various time points) in the presence or absence of the test compound (e.g., this compound).[13]

    • Following incubation, the samples are subjected to ultracentrifugation to separate the intact, pelletable cores from the dissociated, soluble CA protein.[13][14]

    • The amount of CA in the supernatant and the pellet is quantified using a p24 ELISA. The percentage of CA in the supernatant relative to the total CA represents the degree of core disassembly.[13]

Fate of Capsid Assay

This assay monitors the stability of the viral capsid within target cells shortly after infection.

  • Infection:

    • Target cells (e.g., HeLa or Cf2Th cells) are infected with a high titer of VSV-G pseudotyped HIV-1.[15]

    • The infection is allowed to proceed for a specified duration.

  • Cell Lysis and Fractionation:

    • Cells are harvested, washed, and then lysed using a Dounce homogenizer.[15]

    • A post-nuclear supernatant is prepared by centrifugation to remove nuclei and large cellular debris.[15]

  • Separation of Particulate and Soluble Capsid:

    • The post-nuclear supernatant is layered onto a sucrose cushion (e.g., 50%) and subjected to ultracentrifugation.[15]

    • This separates the particulate fraction (containing intact cores) which pellets through the sucrose, from the soluble fraction (containing dissociated CA monomers) which remains in the supernatant.[15]

  • Analysis:

    • The amount of CA in the input, soluble, and pellet fractions is quantified by Western blotting.[15] A decrease in the pelletable CA in the presence of a compound like this compound indicates capsid destabilization.

Atomic Force Microscopy (AFM)

AFM is a high-resolution imaging technique that can also be used to measure the mechanical properties of individual viral capsids.

  • Sample Preparation:

    • Purified HIV-1 cores or in vitro assembled capsid-like particles are adsorbed onto a suitable substrate.

  • Imaging and Mechanical Measurement:

    • The AFM tip is used to scan the surface of the capsids to obtain topographical images.

    • To measure stiffness, the AFM tip is pressed against the capsid, and the force required to indent the surface is recorded. An increase in stiffness suggests stabilization, while a decrease suggests destabilization.[4][16]

  • Data Analysis:

    • The stiffness of individual capsids is calculated from the force-indentation curves. This allows for a quantitative comparison of the effects of different compounds on capsid mechanical stability.[4] Studies have shown that PF74 can increase the stiffness of the HIV-1 core in a concentration-dependent manner.[4]

Visualizing Experimental Workflows and Mechanisms

To better illustrate the processes described, the following diagrams are provided in the DOT language for Graphviz.

cluster_0 In Vitro Core Stability Assay Virions Concentrated HIV-1 Virions Detergent Triton X-100 Layer Virions->Detergent Sucrose Sucrose Gradient Detergent->Sucrose Cores Purified HIV-1 Cores Sucrose->Cores Incubation Incubation with this compound Cores->Incubation Centrifugation Ultracentrifugation Incubation->Centrifugation Supernatant Soluble CA Centrifugation->Supernatant Pellet Intact Cores Centrifugation->Pellet ELISA p24 ELISA Supernatant->ELISA Pellet->ELISA

Caption: Workflow for the In Vitro HIV-1 Core Stability Assay.

cluster_1 This compound Mechanism of Action cluster_high_conc High Concentration cluster_low_conc Low Concentration PF74 This compound HIV_Capsid HIV-1 Capsid PF74->HIV_Capsid Destabilization Capsid Destabilization HIV_Capsid->Destabilization > 5µM Stabilization Capsid Stabilization HIV_Capsid->Stabilization < 2µM Uncoating Premature Uncoating Destabilization->Uncoating Inhibition Inhibition of Reverse Transcription Uncoating->Inhibition Competition Competition with CPSF6/NUP153 Stabilization->Competition Nuclear_Import Inhibition of Nuclear Import Competition->Nuclear_Import

Caption: Dual, concentration-dependent mechanism of this compound.

Conclusion

This compound exhibits a complex, concentration-dependent effect on HIV-1 capsid stability. At high concentrations, it acts as a capsid destabilizer, promoting premature uncoating. This contrasts with other potent capsid inhibitors like Lenacapavir and GS-CA1, which tend to hyper-stabilize the capsid. This difference in mechanism highlights the delicate balance of capsid stability required for successful HIV-1 replication and underscores the various strategies that can be employed to disrupt this process. The choice of experimental assay is critical in elucidating the specific effects of these compounds, with in vitro core stability assays, fate of capsid assays, and biophysical methods like AFM each providing unique and complementary insights. Further quantitative, head-to-head comparisons in standardized assays will be invaluable for the continued development of next-generation capsid-targeting antivirals.

References

Unveiling the Synergistic Potential of PF-3450074 in Antiretroviral Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 4, 2025 – A comprehensive analysis of available in vitro data reveals the synergistic and additive effects of PF-3450074, a novel HIV-1 capsid inhibitor, when used in combination with other classes of antiretroviral drugs. This comparison guide, designed for researchers, scientists, and drug development professionals, summarizes the current understanding of this compound's combination potential, presenting key experimental data and methodologies to inform future research and clinical development.

This compound (also known as PF-74) targets the HIV-1 capsid (CA) protein, a critical component in multiple stages of the viral lifecycle, including uncoating, nuclear entry, and assembly.[1] Its unique mechanism of action, distinct from established antiretroviral classes, makes it a promising candidate for combination therapies, potentially overcoming drug resistance and enhancing treatment efficacy.

Additive Effect with Integrase Inhibitors

A key study has demonstrated an additive antiviral effect when this compound is combined with the integrase strand transfer inhibitor (INSTI), raltegravir (B610414). This interaction suggests that targeting both the viral capsid and the integration process can lead to a greater reduction in viral replication than either agent alone.

Quantitative Data: this compound in Combination with Raltegravir
CombinationCell LineVirus StrainInteractionMethodReference
This compound + RaltegravirTZM-blHIV-1AdditiveLuciferase Reporter Assay[2]

The study by Shi et al. (2019) systematically evaluated the combined effect of this compound and raltegravir on HIV-1 infection in TZM-bl cells. The results consistently showed an additive effect across a range of concentrations, indicating that the two drugs work together to inhibit viral replication without interfering with each other's activity.[2]

Synergistic Potential with Other Antiretroviral Classes

While specific studies detailing the synergistic effects of this compound with reverse transcriptase inhibitors (NRTIs and NNRTIs) and protease inhibitors (PIs) are not yet widely published, the distinct mechanism of action of capsid inhibitors suggests a high potential for synergy. By targeting a different stage of the HIV-1 lifecycle, this compound is unlikely to share resistance pathways with existing drug classes, making it an ideal candidate for combination regimens.

Future research should focus on quantifying the interactions between this compound and a broad range of approved antiretrovirals. Such studies will be crucial in defining optimal combination strategies for future HIV therapies.

Experimental Protocols

Additive Effect Determination with Raltegravir (Luciferase Reporter Assay)

Objective: To assess the combined antiviral effect of this compound and raltegravir.

Cell Line: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain an integrated HIV-1 LTR-luciferase reporter gene.

Virus: Laboratory-adapted HIV-1 strain (e.g., NL4-3).

Methodology:

  • Cell Seeding: TZM-bl cells are seeded in 96-well plates and incubated overnight.

  • Drug Preparation: Serial dilutions of this compound and raltegravir are prepared individually and in combination at fixed ratios.

  • Treatment and Infection: The culture medium is replaced with medium containing the drug dilutions. Following a pre-incubation period, cells are infected with HIV-1.

  • Incubation: The infected cells are incubated for 48 hours to allow for viral replication and expression of the luciferase reporter gene.

  • Luciferase Assay: The cells are lysed, and luciferase activity is measured using a luminometer. The reduction in luciferase activity corresponds to the inhibition of viral replication.

  • Data Analysis: The percentage of inhibition for each drug concentration and combination is calculated relative to untreated control cells. The nature of the interaction (additive, synergistic, or antagonistic) is determined using a synergy analysis program (e.g., MacSynergy II).[2]

Visualizing the Mechanism and Interactions

HIV-1 Lifecycle and Antiretroviral Targets

The following diagram illustrates the key stages of the HIV-1 replication cycle and the points of intervention for different classes of antiretroviral drugs, including the capsid inhibitor this compound.

HIV_Lifecycle cluster_cell Host Cell cluster_drugs Antiretroviral Drug Classes Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Integrated DNA Integrated DNA Viral DNA->Integrated DNA Integration Viral RNA_new Viral RNA_new Integrated DNA->Viral RNA_new Transcription Viral Proteins Viral Proteins Viral RNA_new->Viral Proteins Translation Assembly Assembly Viral Proteins->Assembly Budding Budding Assembly->Budding Mature HIV-1 Mature HIV-1 Budding->Mature HIV-1 HIV-1 HIV-1 Entry Entry HIV-1->Entry Attachment & Fusion Entry->Viral RNA RTIs RTIs RTIs->Viral DNA Inhibit INSTIs INSTIs INSTIs->Integrated DNA Inhibit PIs PIs PIs->Assembly Inhibit Capsid Inhibitors Capsid Inhibitors Capsid Inhibitors->Viral RNA Inhibit Uncoating Capsid Inhibitors->Assembly Inhibit

Caption: HIV-1 replication cycle and targets of antiretroviral drugs.

Experimental Workflow for Synergy Determination

This diagram outlines the general workflow for assessing the synergistic effects of this compound with other antiretroviral agents.

Synergy_Workflow Cell_Culture Seed target cells (e.g., TZM-bl) Drug_Preparation Prepare serial dilutions of this compound and other ARVs (alone and in combination) Cell_Culture->Drug_Preparation Treatment_Infection Treat cells with drugs and infect with HIV-1 Drug_Preparation->Treatment_Infection Incubation Incubate for 48 hours Treatment_Infection->Incubation Data_Acquisition Measure viral replication (e.g., Luciferase assay) Incubation->Data_Acquisition Data_Analysis Calculate % inhibition and synergy scores Data_Acquisition->Data_Analysis Results Determine additive, synergistic, or antagonistic effect Data_Analysis->Results

Caption: Workflow for in vitro synergy testing of antiretroviral drugs.

Conclusion

The available evidence strongly suggests that the novel HIV-1 capsid inhibitor this compound holds significant promise as a component of future combination antiretroviral therapies. Its additive effect with the integrase inhibitor raltegravir has been experimentally demonstrated. While further in vitro studies are needed to fully elucidate its synergistic potential with reverse transcriptase and protease inhibitors, its unique mechanism of action provides a strong rationale for its continued investigation in combination regimens. The detailed experimental protocols and conceptual diagrams provided in this guide are intended to facilitate and standardize future research in this critical area of HIV drug development.

References

Head-to-head comparison of PF-3450074 and CAP-1

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of PF-3450074 and CAP-1: Two Distinct HIV-1 Capsid Inhibitors

In the landscape of antiretroviral drug development, the HIV-1 capsid has emerged as a critical target. Its essential roles in both early and late stages of the viral lifecycle present a unique opportunity for therapeutic intervention. This guide provides a detailed head-to-head comparison of two notable small molecule inhibitors that target the HIV-1 capsid protein (CA): this compound (also known as PF74) and CAP-1. This comparison is intended for researchers, scientists, and drug development professionals, offering objective analysis based on available experimental data.

Overview and Mechanism of Action

This compound and CAP-1 represent two distinct classes of HIV-1 capsid inhibitors, differentiated by their binding sites and their primary mechanisms of action.

This compound (PF74) is a potent inhibitor that exhibits a dual mechanism of action, interfering with both the early and late stages of the HIV-1 replication cycle. It binds to a conserved pocket at the interface of the N-terminal domain (NTD) and C-terminal domain (CTD) of adjacent CA subunits within the capsid hexamer.[1] At high concentrations, this compound destabilizes the viral core, leading to premature uncoating of the capsid following viral entry into the host cell. This disruption prevents successful reverse transcription.[2] At lower concentrations, and also during the late phase of replication, it interferes with the proper assembly and maturation of new virions.[3]

CAP-1 , one of the first-generation HIV-1 capsid inhibitors, primarily acts at a late stage of the viral lifecycle.[2][4] It binds to a hydrophobic cavity at the base of the CA N-terminal domain.[3][5] This binding event inhibits the proper assembly of the viral capsid during maturation, resulting in the formation of virions with aberrant core morphologies, rendering them non-infectious.[4][5] Unlike this compound, CAP-1 does not significantly impact the early stages of infection, such as uncoating.[2]

Quantitative Performance Data

The following tables summarize the available quantitative data for this compound and CAP-1 based on various in vitro studies. It is important to note that these values are from separate studies and may not be directly comparable due to differing experimental conditions.

Table 1: Antiviral Activity

CompoundAssay TypeCell LineEC50CC50Selectivity Index (SI)Reference(s)
This compound Single-cycle infectionTZM-bl3.13 µM>16.48 µM>5.3[6]
Multi-cycle replicationMT-239 pM (for GSK878, a PF74 analog)--[7]
CAP-1 HIV-1 replication-Reduced replication by 95% at 100 µMWell-tolerated in cell culture-[3][4]

Table 2: Biochemical Activity

CompoundAssay TypeTargetIC50Reference(s)
This compound Early and late event inhibitionHIV-1 NL4-3 lifecycle8.18 µM (early), 0.32 µM (late)[6]
CAP-1 In vitro capsid assemblyCA self-assemblyInhibits assembly[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanisms of action and a general workflow for evaluating HIV-1 capsid inhibitors.

PF3450074_MOA cluster_early Early Stage Inhibition cluster_late Late Stage Inhibition Viral_Entry Viral Entry Uncoating Capsid Uncoating Viral_Entry->Uncoating Normal RT Reverse Transcription Uncoating->RT Normal Uncoating->RT Inhibited Integration Integration RT->Integration Normal PF74_early This compound (High Concentration) PF74_early->Uncoating Induces Premature Uncoating Assembly Capsid Assembly Maturation Virion Maturation Assembly->Maturation Normal Assembly->Maturation Aberrant Budding Budding Maturation->Budding Normal PF74_late This compound PF74_late->Assembly Disrupts

Caption: Mechanism of action for this compound.

CAP1_MOA cluster_late Late Stage Inhibition Assembly Capsid Assembly Maturation Virion Maturation Assembly->Maturation Normal Assembly->Maturation Leads to Abnormal Core Budding Budding Maturation->Budding Normal Infectious_Virion Infectious Virion Budding->Infectious_Virion Normal NonInfectious_Virion Non-Infectious Virion (Abnormal Core) Budding->NonInfectious_Virion CAP1 CAP-1 CAP1->Assembly Inhibits

Caption: Mechanism of action for CAP-1.

experimental_workflow Start Start: Compound Screening Cell_based_assay Cell-based Antiviral Assay (e.g., TZM-bl reporter assay) Start->Cell_based_assay Determine_EC50 Determine EC50 and CC50 Cell_based_assay->Determine_EC50 MOA_studies Mechanism of Action Studies Determine_EC50->MOA_studies Time_of_addition Time-of-Addition Assay MOA_studies->Time_of_addition Biochemical_assays Biochemical Assays MOA_studies->Biochemical_assays Resistance_studies Resistance Selection and Genotyping MOA_studies->Resistance_studies Structural_studies Structural Studies (X-ray/NMR) MOA_studies->Structural_studies Early_late_stage Identify Early vs. Late Stage Inhibition Time_of_addition->Early_late_stage End End: Characterized Inhibitor Early_late_stage->End In_vitro_assembly In vitro Capsid Assembly Assay Biochemical_assays->In_vitro_assembly Uncoating_assay In vitro Uncoating Assay Biochemical_assays->Uncoating_assay In_vitro_assembly->End Uncoating_assay->End Resistance_studies->End Binding_site Identify Binding Site Structural_studies->Binding_site Binding_site->End

Caption: General experimental workflow for HIV-1 capsid inhibitors.

Experimental Protocols

Detailed experimental protocols are often specific to the laboratory and study. However, based on the literature, here are generalized methodologies for key experiments.

Single-Round Infectivity Assay (TZM-bl Reporter Assay)
  • Objective: To determine the half-maximal effective concentration (EC50) of the inhibitor.

  • Methodology:

    • TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain an integrated HIV-1 LTR-luciferase reporter gene, are seeded in 96-well plates.

    • Cells are pre-incubated with serial dilutions of the test compound (e.g., this compound or CAP-1) for a short period.

    • A fixed amount of HIV-1 (e.g., NL4-3 strain) is added to the wells.

    • After 48 hours of incubation, the cells are lysed, and luciferase activity is measured using a luminometer.

    • The EC50 value is calculated as the compound concentration that reduces luciferase activity by 50% compared to untreated controls.

  • Cytotoxicity Assay (CC50): A parallel assay is performed without the virus to measure the viability of the TZM-bl cells in the presence of the compound (e.g., using an MTT or MTS assay). The CC50 is the concentration that reduces cell viability by 50%.

In Vitro Capsid Assembly Assay
  • Objective: To assess the effect of the inhibitor on the self-assembly of recombinant HIV-1 CA protein.

  • Methodology:

    • Purified recombinant HIV-1 CA protein is incubated in a high-salt buffer to induce assembly.

    • The test compound or vehicle control (DMSO) is added to the reaction mixture.

    • The assembly process is monitored over time by measuring the increase in turbidity (light scattering) at a specific wavelength (e.g., 350 nm) in a spectrophotometer.

    • Inhibitors of assembly (like CAP-1) will show a reduced rate and extent of turbidity increase, while compounds that accelerate assembly (like this compound in some conditions) will show an increased rate.

Time-of-Addition Experiment
  • Objective: To determine the stage of the HIV-1 lifecycle targeted by the inhibitor.

  • Methodology:

    • Target cells are infected with a synchronized culture of HIV-1.

    • The inhibitor is added at various time points post-infection.

    • Control inhibitors with known mechanisms of action (e.g., entry inhibitors, reverse transcriptase inhibitors, integrase inhibitors) are used as references.

    • Viral replication is quantified at the end of the experiment (e.g., by measuring p24 antigen levels or reporter gene expression).

    • The time point at which the addition of the inhibitor no longer affects viral replication indicates the stage of the lifecycle that is targeted.

Conclusion

This compound and CAP-1, while both targeting the HIV-1 capsid, represent distinct approaches to inhibiting viral replication. This compound is a more potent, dual-action inhibitor that disrupts both early and late-stage events. In contrast, CAP-1 is a first-generation inhibitor that specifically targets the late-stage process of capsid assembly. The study of these and other capsid inhibitors continues to provide valuable insights into the intricate biology of HIV-1 and offers promising avenues for the development of new antiretroviral therapies with novel mechanisms of action. Further head-to-head studies under identical experimental conditions would be beneficial for a more direct comparison of their therapeutic potential.

References

A Tale of Two Pockets: Unraveling the Structural Nuances of PF-3450074 and GS-6207 Binding to the HIV-1 Capsid

Author: BenchChem Technical Support Team. Date: December 2025

A detailed structural comparison of the binding sites for two key HIV-1 capsid inhibitors, PF-3450074 and GS-6207 (Lenacapavir), reveals subtle yet critical differences that underpin their distinct antiviral mechanisms. While both compounds target a functionally crucial interface on the viral capsid, their precise interactions and resulting effects on capsid stability and function diverge significantly.

This guide provides a comprehensive analysis of the binding pockets of this compound and GS-6207 on the HIV-1 capsid protein (CA), offering researchers, scientists, and drug development professionals a clear comparison supported by experimental data. Both small molecules target the interface between the N-terminal domain (NTD) of one CA monomer and the C-terminal domain (CTD) of an adjacent monomer within the capsid hexamer, a site also utilized by host cell proteins essential for viral replication, such as CPSF6 and NUP153.[1][2][3][4][5]

Quantitative Comparison of Binding Characteristics

The following table summarizes the key quantitative data related to the binding of this compound and GS-6207 to the HIV-1 capsid.

FeatureThis compoundGS-6207 (Lenacapavir)
Binding Affinity (KD) ~500 nM for CA hexamer[1]0.2 nM to CA hexamers[6]
EC50 8-640 nM (broad-spectrum)[7]50-100 pM in various cell types[8]
Primary Interacting Domains NTD of one CA subunit and CTD of the adjacent subunit[1][2][3]NTD of one CA subunit, and both NTD and CTD of the adjacent subunit[9]
Key Interacting Residues Q67, K70, H87, T107, L111 (mutations confer resistance)[10]N57, K70, N74, S41 (adj.), Q179 (adj.), N183 (adj.)[9]
Mechanism of Action Competitively inhibits binding of CPSF6 and NUP153; destabilizes the viral capsid at higher concentrations.[4][10][11]Stabilizes the capsid lattice, preventing both disassembly and proper assembly; interferes with CA binding to Nup153 and CPSF6.[9][12]

Delving into the Binding Pockets: A Structural Perspective

Both this compound and GS-6207 situate themselves in a preformed hydrophobic pocket at the interface of two adjacent capsid subunits.[1][9] However, the specifics of their interactions paint a more detailed picture.

This compound binds within this pocket, making key contacts that disrupt the normal protein-protein interactions necessary for capsid stability and function.[1][2][3] Its binding has been described as paradoxical; while it can promote the self-assembly of CA in vitro, it leads to the accelerated disassembly of purified viral cores.[10] This dual effect is thought to stem from its interference with the natural plasticity of the capsid.

GS-6207 (Lenacapavir) , on the other hand, establishes more extensive interactions within the binding pocket. It engages in a network of hydrogen bonds and van der Waals interactions with residues from both the NTD of one subunit and the NTD and CTD of the neighboring subunit.[9] This extensive binding footprint results in a striking stabilization of the capsid lattice, effectively locking it in a rigid state that is incompatible with the dynamic processes of uncoating and nuclear import.[9][12]

The following diagram illustrates the binding sites of these two inhibitors within the HIV-1 capsid hexamer.

G Binding Sites of this compound and GS-6207 on HIV-1 Capsid cluster_CA1 Capsid Subunit 1 (CA1) cluster_CA2 Capsid Subunit 2 (CA2) CA1_NTD N-Terminal Domain (NTD) CA1_CTD C-Terminal Domain (CTD) CA2_NTD N-Terminal Domain (NTD) CA2_CTD C-Terminal Domain (CTD) PF3450074 This compound PF3450074->CA1_NTD Interacts with PF3450074->CA2_CTD Interacts with GS6207 GS-6207 GS6207->CA1_NTD Extensive Interactions GS6207->CA2_NTD Interacts with GS6207->CA2_CTD Extensive Interactions G Inhibitor-Induced Disruption of HIV-1 Capsid Function HIV_Capsid HIV-1 Capsid Host_Factors Host Factors (CPSF6, NUP153) HIV_Capsid->Host_Factors Binds to Nuclear_Pore Nuclear Pore Complex Host_Factors->Nuclear_Pore Mediates docking to Nuclear_Import Nuclear Import & Integration Nuclear_Pore->Nuclear_Import Facilitates Productive_Infection Productive Infection Nuclear_Import->Productive_Infection Leads to PF3450074 This compound Binding PF3450074->HIV_Capsid Destabilization Capsid Destabilization PF3450074->Destabilization Inhibition_of_Host_Factor_Binding Inhibition of Host Factor Binding PF3450074->Inhibition_of_Host_Factor_Binding GS6207 GS-6207 Binding GS6207->HIV_Capsid Stabilization Capsid Hyper-stabilization GS6207->Stabilization GS6207->Inhibition_of_Host_Factor_Binding Impaired_Uncoating Impaired Uncoating Destabilization->Impaired_Uncoating Stabilization->Impaired_Uncoating Inhibition_of_Host_Factor_Binding->Host_Factors Impaired_Uncoating->Nuclear_Import Blocks

References

Unveiling the Crucial Role of Host Factors in PF-3450074 Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-HIV-1 agent PF-3450074 (also known as PF74) and its alternatives, with a focus on the critical role of host cellular factors in their mechanism of action. By presenting key experimental data, detailed protocols, and visual representations of the underlying biological pathways, this document aims to offer an objective resource for the scientific community engaged in antiviral drug development.

Abstract

This compound is a potent small molecule inhibitor that targets the HIV-1 capsid protein (CA). Its unique mechanism of action is intricately linked to its ability to compete with and modulate the function of essential host factors that the virus hijacks for its replication. This guide delves into the validation of these host factor interactions, presenting a comparative analysis of this compound with other capsid inhibitors, including the clinically approved drug Lenacapavir (B1654289) (GS-6207). Quantitative data on antiviral potency, cytotoxicity, and binding affinities are summarized, alongside detailed experimental methodologies for key validation assays. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the complex interplay between the virus, the host, and these therapeutic agents.

Comparative Performance of Capsid Inhibitors

The antiviral activity of this compound and its alternatives is summarized below. These compounds target the HIV-1 capsid, but exhibit different potencies and nuances in their interactions with host factors.

Antiviral Potency and Cytotoxicity
CompoundTargetCell TypeHIV-1 Strain(s)EC50 / IC50CC50Therapeutic Index (TI)
This compound (PF74) HIV-1 Capsid (CA)MT-2 cellsNL4-3EC50: 0.72 µM[1]76 µM[2]>105
PBMCsVarious clinical isolatesMedian EC50: 0.207 µM (range: 0.113-0.362 µM)[3]>10 µM[3]>48
SupT1 cellsNL4-3IC50: ~0.3 µM[4]--
TZM-GFP cellsNL4-3EC50: 0.70 µM[2]76 µM[2]109[2]
Lenacapavir (GS-6207) HIV-1 Capsid (CA)MT-4 cells-EC50: 105 pM[5][6]>50 µM[7]>476,000
Primary human CD4+ T cells-EC50: 32 pM[5][6]--
Macrophages-EC50: 56 pM[5][6]--
GS-CA1 HIV-1 Capsid (CA)T-lymphocytes-EC50: 240 pM--
PBMCs-EC50: 140 pM--
GSK878 HIV-1 Capsid (CA)MT-2 cellsNLRepRluc-WTEC50: 0.039 ± 0.014 nM>20 µM[8]>512,820[8]
MT-2 cellsPanel of clinical isolatesMean EC50: 0.081 ± 0.068 nM[8]--
Binding Affinities to HIV-1 Capsid
LigandCapsid FormMethodDissociation Constant (Kd)
This compound (PF74) CA HexamersIsothermal Titration Calorimetry (ITC)176 ± 78 nM[1]
CA Hexamers (Wild-type)Isothermal Titration Calorimetry (ITC)0.05 µM[9]
CA Hexamers (4Mut resistant)Isothermal Titration Calorimetry (ITC)0.22 µM[9]
Nup153 peptide CA Hexamers (Wild-type)Isothermal Titration Calorimetry (ITC)-
CPSF6 peptide CA Hexamers (Wild-type)Isothermal Titration Calorimetry (ITC)-
BI-2 CA N-terminal domain-1.2 µM[10]

Mechanism of Action and Host Factor Interplay

This compound exerts its antiviral effect by binding to a conserved pocket on the N-terminal domain of the HIV-1 capsid protein.[1] This pocket is crucial for the interaction of the capsid with host factors that are essential for the early stages of the viral life cycle, particularly nuclear import.

Key Host Factors
  • Cleavage and Polyadenylation Specificity Factor 6 (CPSF6): This host protein normally plays a role in pre-mRNA processing. However, HIV-1 hijacks CPSF6 to facilitate its transport to the nucleus and integration into transcriptionally active regions of the host genome.[11][12]

  • Nucleoporin 153 (NUP153): A component of the nuclear pore complex, NUP153 is a key interaction partner for the HIV-1 capsid, mediating its docking and translocation into the nucleus.[12][13]

  • Cyclophilin A (CypA): This cellular protein binds to the HIV-1 capsid and is thought to regulate its stability. The interaction with CypA can modulate the antiviral activity of this compound.[9]

This compound directly competes with CPSF6 and NUP153 for binding to the same pocket on the capsid.[1] This competitive inhibition disrupts the normal process of nuclear import, leading to a block in viral replication. At lower concentrations, this compound interferes with these host factor interactions, while at higher concentrations, it can induce premature uncoating of the viral capsid.[7]

G Mechanism of this compound Action cluster_virus HIV-1 cluster_host Host Cell HIV-1 Capsid HIV-1 Capsid Nuclear Import Nuclear Import HIV-1 Capsid->Nuclear Import interacts with CPSF6 CPSF6 CPSF6->HIV-1 Capsid binds to NUP153 NUP153 NUP153->HIV-1 Capsid binds to CypA CypA CypA->HIV-1 Capsid modulates stability Viral Replication Viral Replication Nuclear Import->Viral Replication leads to PF3450074 This compound PF3450074->HIV-1 Capsid binds to & competes with host factors

Mechanism of this compound Action
Comparison with Lenacapavir

Lenacapavir, another potent capsid inhibitor, also binds to the same pocket as this compound. However, it exhibits a distinct mechanism. While this compound can induce capsid destabilization, Lenacapavir is thought to hyper-stabilize the capsid lattice.[14][15] This hyper-stabilization also disrupts downstream processes, including nuclear import and proper uncoating, ultimately inhibiting viral replication.[15]

Experimental Protocols for Host Factor Validation

Validating the role of host factors in the activity of capsid inhibitors is crucial. The following are outlines of key experimental protocols used in this process.

siRNA-Mediated Knockdown of Host Factors

This technique is used to reduce the expression of a specific host factor (e.g., CPSF6 or NUP153) to determine its necessity for viral replication and the efficacy of the inhibitor.

Protocol Outline:

  • Cell Culture: Plate target cells (e.g., HeLa or MDM) at an appropriate density.

  • siRNA Transfection: Transfect cells with siRNAs targeting the host factor of interest or a non-targeting control siRNA using a suitable transfection reagent.

  • Incubation: Incubate the cells for 48-72 hours to allow for protein knockdown.

  • Verification of Knockdown: Harvest a subset of cells to verify the reduction in target protein expression by Western blotting or qRT-PCR.

  • HIV-1 Infection: Infect the remaining cells with HIV-1 in the presence of serial dilutions of the capsid inhibitor or a vehicle control.

  • Readout: After 24-48 hours, quantify viral infection using a suitable reporter assay (e.g., luciferase or GFP expression).[13][16]

G siRNA Knockdown Workflow Plate Cells Plate Cells Transfect with siRNA Transfect with siRNA Plate Cells->Transfect with siRNA Incubate (48-72h) Incubate (48-72h) Transfect with siRNA->Incubate (48-72h) Verify Knockdown Verify Knockdown Incubate (48-72h)->Verify Knockdown Infect with HIV-1 +/- Inhibitor Infect with HIV-1 +/- Inhibitor Verify Knockdown->Infect with HIV-1 +/- Inhibitor Western Blot / qRT-PCR Western Blot / qRT-PCR Verify Knockdown->Western Blot / qRT-PCR Quantify Infection Quantify Infection Infect with HIV-1 +/- Inhibitor->Quantify Infection

siRNA Knockdown Workflow
Co-immunoprecipitation (Co-IP)

Co-IP is used to demonstrate a physical interaction between the HIV-1 capsid and a specific host factor within a cellular context.

Protocol Outline:

  • Cell Lysis: Lyse cells infected with HIV-1 or transfected with plasmids expressing tagged proteins under non-denaturing conditions to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific to the tagged protein of interest (e.g., FLAG-tagged CPSF6). The antibody is typically coupled to magnetic or agarose (B213101) beads.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting partner (e.g., HIV-1 capsid).

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique used to directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between a small molecule inhibitor and its protein target in solution.[17]

Protocol Outline:

  • Sample Preparation: Prepare purified, soluble HIV-1 capsid protein (or assembled hexamers) and the inhibitor in identical, degassed buffer.

  • Instrument Setup: Place the capsid protein in the sample cell of the calorimeter and the inhibitor in the injection syringe.

  • Titration: Perform a series of precise injections of the inhibitor into the protein solution while maintaining a constant temperature.

  • Data Acquisition: Measure the heat change associated with each injection.

  • Data Analysis: Plot the heat change per injection against the molar ratio of inhibitor to protein. Fit the resulting binding isotherm to a suitable model to determine the thermodynamic parameters of the interaction.[9][17]

G Isothermal Titration Calorimetry (ITC) Principle cluster_calorimeter Calorimeter Sample Cell (Capsid) Sample Cell (Capsid) Heat Measurement Heat Measurement Sample Cell (Capsid)->Heat Measurement Injection Syringe (Inhibitor) Injection Syringe (Inhibitor) Injection Syringe (Inhibitor)->Sample Cell (Capsid) Titration Binding Isotherm Binding Isotherm Heat Measurement->Binding Isotherm Thermodynamic Parameters (Kd, ΔH, n) Thermodynamic Parameters (Kd, ΔH, n) Binding Isotherm->Thermodynamic Parameters (Kd, ΔH, n)

Isothermal Titration Calorimetry (ITC) Principle

Conclusion

The validation of host factor interactions is paramount to understanding the mechanism of action of HIV-1 capsid inhibitors like this compound. This compound's ability to disrupt the interplay between the viral capsid and cellular proteins such as CPSF6 and NUP153 is central to its antiviral activity. Comparative analysis with newer generation inhibitors like Lenacapavir reveals both common targeting strategies and distinct mechanistic consequences, such as capsid destabilization versus hyper-stabilization. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this promising class of antiretroviral agents. A thorough understanding of these drug-host interactions will be instrumental in the development of next-generation therapies with improved potency and resistance profiles.

References

A Comparative Analysis of Two HIV-1 Capsid Inhibitors: PF-3450074 and CAI/NYAD-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent HIV-1 capsid (CA) inhibitors, PF-3450074 and CAI/NYAD-1. Both compounds target the viral capsid, a critical component for multiple stages of the HIV-1 life cycle, but through distinct mechanisms. This document summarizes their performance based on available experimental data, details the methodologies of key experiments, and visualizes the relevant biological pathways.

Executive Summary

This compound is a small molecule that binds to a pocket at the interface of the N-terminal domain (NTD) and C-terminal domain (CTD) of adjacent CA subunits within the mature capsid hexamer. Its mechanism is concentration-dependent, causing premature capsid uncoating at high concentrations and interfering with host factor interactions at lower concentrations. In contrast, CAI/NYAD-1 is a cell-penetrating peptide that targets the C-terminal domain of the CA protein. It has been shown to inhibit both the assembly of immature and mature viral particles and also acts at a post-entry stage of the viral life cycle. A key mechanistic distinction is their effect on capsid assembly kinetics: this compound accelerates in vitro CA multimerization, whereas CAI has been reported to decrease it.

Quantitative Performance Data

The following tables summarize the reported quantitative data for this compound and CAI/NYAD-1. It is important to note that direct head-to-head comparisons in the same experimental settings are limited, and thus values should be interpreted within the context of their respective studies.

Table 1: Antiviral Activity

ParameterThis compoundCAI/NYAD-1Reference(s)
EC50 (HIV-1 NL4-3 in MT-2 cells) ~0.55 µMNot Reported[1]
Median EC50 (various HIV-1 strains in PBMCs) 0.207 µM (range 0.113 to 0.362 µM)Not Reported[1]
IC50 (p24 production in MT-2 cells) Not Reported4-15 µM
CC50 (MT-2 cells) >25 µMNot Reported[1]
Therapeutic Index (TI = CC50/EC50) >45Not Reported[1]

Table 2: Biochemical Activity

ParameterThis compoundCAI/NYAD-1Reference(s)
Binding Site on CA NTD-CTD interface of hexamerC-terminal domain[1]
Effect on in vitro CA Multimerization Increases rateDecreases rate (for CAI)[1]
Effect on Immature Particle Assembly No inhibitionInhibits[1]
Inhibition of Reverse Transcription Yes, at high concentrationsIndirectly, by affecting post-entry events[2]

Mechanism of Action

This compound: A Modulator of Capsid Stability and Host Factor Interaction

This compound exhibits a bimodal mechanism of action that is dependent on its concentration.[3][4]

  • At high concentrations (>5 µM): this compound is thought to destabilize the viral capsid, leading to premature uncoating of the viral core upon entry into the host cell.[2][5] This premature disassembly prevents the efficient initiation of reverse transcription.[2]

  • At lower concentrations (~1 µM): this compound binds to a conserved pocket on the CA hexamer that is also utilized by host cell proteins, such as Cleavage and Polyadenylation Specificity Factor 6 (CPSF6) and Nucleoporin 153 (NUP153).[3][4] By competing with these host factors, this compound disrupts the normal process of nuclear import of the pre-integration complex.[6][7][8]

The interaction of this compound with the viral capsid is also influenced by the host protein Cyclophilin A (CypA).[2]

CAI/NYAD-1: An Inhibitor of Capsid Assembly and Post-Entry Events

CAI is a peptide that was identified to bind to the C-terminal domain of the HIV-1 CA protein and inhibit the in vitro assembly of both immature and mature-like particles. Due to its inability to penetrate cells, a modified, cell-permeable version called NYAD-1 was developed. NYAD-1 retains the ability to disrupt capsid assembly and also exhibits antiviral activity by targeting post-entry events in the HIV-1 life cycle.[1] Its mechanism is thought to involve the disruption of CA-CA interactions that are critical for the formation of a stable capsid structure.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and logical relationships affected by this compound and the general workflow for evaluating these inhibitors.

HIV1_Nuclear_Import cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_NPC Nuclear Pore Complex (NPC) HIV_core HIV-1 Core RT_complex Reverse Transcription Complex (RTC) HIV_core->RT_complex Uncoating & Reverse Transcription PIC Pre-integration Complex (PIC) RT_complex->PIC NUP153 NUP153 PIC->NUP153 CPSF6 CPSF6 PIC->CPSF6 Integration Integration into Host Genome NUP153->Integration Nuclear Import CPSF6->Integration Nuclear Targeting PF3450074 This compound PF3450074->PIC Binds to CA PF3450074->NUP153 Competes for binding site PF3450074->CPSF6 Competes for binding site

Caption: HIV-1 Nuclear Import Pathway and this compound Interference.

Inhibitor_Evaluation_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays assembly Capsid Assembly Assay antiviral Antiviral Activity Assay (EC50) assembly->antiviral binding Binding Affinity Assay (e.g., SPR) binding->antiviral rt_pcr qPCR for Reverse Transcription Products antiviral->rt_pcr imaging Microscopy of Viral Uncoating antiviral->imaging cytotoxicity Cytotoxicity Assay (CC50) compound Test Compound (this compound or CAI/NYAD-1) compound->assembly compound->binding compound->antiviral compound->cytotoxicity

Caption: General Experimental Workflow for Inhibitor Evaluation.

Experimental Protocols

In Vitro HIV-1 Capsid Assembly Kinetics Assay

This assay measures the effect of inhibitors on the rate of purified recombinant HIV-1 CA protein self-assembly into higher-order structures.

Methodology:

  • Protein Purification: Express and purify recombinant HIV-1 CA protein.

  • Assay Setup:

    • Prepare a reaction buffer (e.g., 50 mM MES pH 6.0, 1 M NaCl).

    • Add purified CA protein to the reaction buffer at a concentration that supports assembly (e.g., 100 µM).

    • Add the test compound (this compound or CAI/NYAD-1) at various concentrations or a vehicle control (e.g., DMSO).

  • Initiation of Assembly: Induce assembly by, for example, a temperature shift or dilution of a denaturant.

  • Monitoring Assembly: Monitor the increase in turbidity over time by measuring the absorbance at 350 nm (A350) using a spectrophotometer.

  • Data Analysis: Plot A350 versus time. The initial rate of assembly can be calculated from the slope of the linear portion of the curve. Compare the rates in the presence of the inhibitor to the vehicle control.

Quantitative PCR (qPCR) for HIV-1 DNA Products

This method quantifies the levels of different viral DNA species produced during the early stages of HIV-1 infection, allowing for the determination of where in the reverse transcription and nuclear import process an inhibitor acts.[9]

Methodology:

  • Cell Infection:

    • Seed target cells (e.g., MT-2 or HeLa-CD4) in appropriate culture plates.

    • Infect the cells with a known amount of HIV-1 in the presence of serial dilutions of the test compound or a vehicle control. Include a no-infection control.

  • DNA Extraction: At a specific time post-infection (e.g., 24 or 48 hours), harvest the cells and extract total DNA.

  • qPCR Analysis:

    • Perform qPCR using specific primer-probe sets to quantify:

      • Early RT products (e.g., R-U5): To assess the initial stages of reverse transcription.

      • Late RT products (e.g., Gag or Pol): To assess the completion of reverse transcription.

      • 2-LTR circles: As a marker for nuclear import of the viral DNA.

      • Integrated proviral DNA (Alu-Gag PCR): To measure the final step of integration into the host genome.

    • Normalize the viral DNA copy numbers to a housekeeping gene (e.g., RNase P or GAPDH) to account for variations in cell number and DNA extraction efficiency.

  • Data Analysis: Compare the levels of each viral DNA species in inhibitor-treated cells to the vehicle-treated control to determine the specific step of inhibition.

Conclusion

This compound and CAI/NYAD-1 represent two distinct strategies for targeting the HIV-1 capsid. This compound's unique dual-mode of action, which involves both the physical stability of the capsid and its interaction with essential host factors, makes it a valuable tool for dissecting the early stages of HIV-1 infection. CAI/NYAD-1, on the other hand, highlights the potential of peptide-based inhibitors that can disrupt the fundamental process of capsid assembly. The comparative data and experimental protocols provided in this guide offer a foundation for researchers to further investigate these and other novel capsid-targeting antivirals. Future studies performing direct, side-by-side comparisons of these compounds under identical experimental conditions will be crucial for a more definitive assessment of their relative performance.

References

In Vivo Efficacy of PF-3450074 Analogs: A Comparative Guide for HIV-1 Capsid Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and available in vivo efficacy of PF-3450074 and its analogs, a class of small molecules targeting the HIV-1 capsid protein (CA). These compounds represent a promising therapeutic strategy by interfering with multiple stages of the viral replication cycle. This document summarizes key experimental data, details relevant protocols, and visualizes the underlying mechanism of action to support ongoing research and development efforts in the field of antiretroviral therapy.

Comparative Efficacy of this compound and Analogs

The following table summarizes the in vitro antiviral activity, cytotoxicity, and selectivity of this compound and its key analogs. The data highlights the significant potency improvements achieved through structural modifications, culminating in compounds like GS-CA1 with picomolar efficacy.

CompoundTargetEC50CC50Selectivity Index (SI = CC50/EC50)Cell LineVirus StrainReference
This compound (PF-74) HIV-1 CA1,239 ± 257 nM32.2 ± 9.3 µM26MT-4HIV-1IIIB[1]
0.72 µM---HIV wild type NL4-3[2]
0.61 µM76 µM~125-HIV-1[3]
0.70 µM76 µM~108TZM-GFPHIV-1NL4-3[4]
PF-3759857 HIV-1 CA1.17 µM (median)---Various HIV-1 strains
PF-1385801 HIV-1 CA4.5 µM61 µM14MT-2HIV-1 NL4-3[5]
GS-CA1 HIV-1 CA240 ± 40 pM> 50 µM>208,300MT-4HIV-1IIIB[1]
60 ± 10 pM> 50 µM>833,333Primary human CD4+ T-cellsHIV-1BaL[1]
130 ± 80 pM--Human PBMCsClinical HIV-1 isolates[1]
GS-6207 (Lenacapavir) HIV-1 CA100 pM--MT-4-[6]
50 pM--PBMCs-[6]
Analog 15 HIV-1 CA0.31 µM--TZM-GFPHIV-1NL4-3[4]
Analog 20 HIV-1 CA0.88 µM---HIV-1[7]
BI-2 HIV-1 CA-----[6]

Note: EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values can vary depending on the cell line, virus strain, and assay conditions. The Selectivity Index is a crucial parameter for evaluating the therapeutic potential of a compound.

In Vivo Efficacy in Humanized Mouse Models

A study utilizing a humanized mouse model demonstrated that a single subcutaneous injection of GS-CA1 resulted in sustained drug release and high antiviral efficacy, outperforming the long-acting non-nucleoside reverse transcriptase inhibitor, rilpivirine[8]. This highlights the potential for developing long-acting injectable formulations of potent capsid inhibitors for both treatment and prevention of HIV-1.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of efficacy data. Below are outlines of key experimental protocols used in the evaluation of HIV-1 capsid inhibitors.

In Vitro Antiviral Activity Assay (Single-Round Infection)

This assay quantifies the ability of a compound to inhibit a single cycle of HIV-1 replication.

Methodology:

  • Cell Culture: Target cells (e.g., TZM-bl cells, which express HIV-1 receptors and contain a luciferase reporter gene under the control of the HIV-1 LTR) are seeded in 96-well plates.

  • Compound Treatment: Cells are pre-incubated with serial dilutions of the test compounds for a defined period.

  • Virus Infection: A fixed amount of single-round infectious, VSV-G pseudotyped HIV-1 reporter virus is added to the wells.

  • Incubation: The plates are incubated for 48-72 hours to allow for viral entry, reverse transcription, integration, and reporter gene expression.

  • Data Analysis: Luciferase activity is measured using a luminometer. The EC50 value is calculated as the compound concentration that reduces reporter gene expression by 50% compared to untreated virus-infected cells.

In Vitro Cytotoxicity Assay

This assay determines the concentration at which a compound becomes toxic to host cells.

Methodology:

  • Cell Culture: Target cells (e.g., MT-4, CEM-SS, or PBMCs) are seeded in 96-well plates.

  • Compound Treatment: Cells are incubated with serial dilutions of the test compounds for a period that mirrors the antiviral assay.

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or XTT, or a fluorescence-based assay.

  • Data Analysis: The CC50 value is calculated as the compound concentration that reduces cell viability by 50% compared to untreated control cells.

In Vivo Efficacy in Humanized Mouse Model

This model allows for the evaluation of antiviral efficacy in a system that recapitulates key aspects of human HIV-1 infection.

Methodology:

  • Animal Model: Immunodeficient mice (e.g., NOD/SCID) are engrafted with human hematopoietic stem cells or peripheral blood mononuclear cells to create a human immune system.

  • HIV-1 Infection: Once human immune cells are established, the mice are infected with a replication-competent HIV-1 strain.

  • Compound Administration: The test compound is administered via a clinically relevant route (e.g., subcutaneous injection for long-acting formulations).

  • Monitoring: Viral load in the plasma is monitored over time using quantitative RT-PCR. Levels of human CD4+ T cells are also monitored as a measure of immune reconstitution.

  • Data Analysis: The reduction in viral load in treated mice is compared to that in vehicle-treated control mice to determine the in vivo efficacy.

Mechanism of Action: HIV-1 Capsid Inhibition

This compound and its analogs target the HIV-1 capsid protein, a crucial component in multiple stages of the viral life cycle. The diagram below illustrates the key steps in HIV-1 replication and the points of inhibition by these compounds.

HIV_Lifecycle cluster_extracellular Extracellular cluster_cell Host Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HIV-1 Virion HIV-1 Virion Binding & Fusion Binding & Fusion HIV-1 Virion->Binding & Fusion Reverse Transcription Reverse Transcription Binding & Fusion->Reverse Transcription Viral Core Release Nuclear Import Nuclear Import Reverse Transcription->Nuclear Import Pre-integration Complex Integration Integration Nuclear Import->Integration Assembly Assembly Budding Budding Assembly->Budding Maturation Maturation Budding->Maturation Immature Virion Transcription Transcription Integration->Transcription Provirus RNA Export RNA Export Transcription->RNA Export RNA Export->Assembly Viral RNA & Proteins inhibitor This compound & Analogs inhibitor->Reverse Transcription Disrupts Capsid Stability inhibitor->Nuclear Import Blocks Nuclear Pore Interaction inhibitor->Assembly Interferes with Gag-Pol Processing & Assembly

Figure 1. Mechanism of action of this compound analogs on the HIV-1 replication cycle.

This compound and its analogs bind to a highly conserved pocket on the HIV-1 capsid protein[5]. This interaction has a multimodal inhibitory effect:

  • Early Stage Inhibition: By binding to the capsid, the compounds can either accelerate or stabilize the viral core, leading to premature or blocked uncoating[9]. This disruption of the carefully orchestrated uncoating process interferes with reverse transcription and the subsequent steps of nuclear import[5]. The compounds also competitively inhibit the binding of essential host factors like CPSF6 and NUP153 to the capsid, which are crucial for nuclear import[2].

  • Late Stage Inhibition: These inhibitors also interfere with the proper assembly and maturation of new virions[5]. This leads to the production of non-infectious viral particles.

The development of highly potent analogs like GS-CA1, with its impressive selectivity index and demonstrated in vivo efficacy, underscores the therapeutic potential of targeting the HIV-1 capsid. Further research into the pharmacokinetics and long-term efficacy of this class of compounds is warranted to advance them towards clinical applications.

References

Safety Operating Guide

Navigating the Safe Disposal of PF-3450074: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper handling and disposal of PF-3450074, a potent HIV-1 capsid inhibitor. Adherence to these procedures is vital for ensuring a safe laboratory environment and compliance with regulatory standards.

Important Note: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound and adhere to your institution's Environmental Health and Safety (EHS) protocols.

Understanding this compound: Key Characteristics

This compound is a small molecule inhibitor that targets the HIV-1 capsid protein (CA).[1][2] It disrupts the normal processes of viral uncoating and reverse transcription, thereby inhibiting viral replication.[1][2] As a biologically active compound, it must be handled and disposed of with care to prevent unintended environmental release or exposure.

PropertyDescriptionSource
Mechanism of Action Inhibits HIV-1 replication by binding to the capsid protein (CA) and destabilizing the viral core.[2][2]
Biological Effect Acts at an early stage of HIV-1 infection, inhibiting reverse transcription.[2][2]
Solubility Typically dissolved in solvents like Dimethyl Sulfoxide (DMSO) for experimental use.General lab practice

Step-by-Step Disposal Protocol for this compound

The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste.[3] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.

1. Waste Identification and Segregation:

  • Solid Waste:

    • Unused or expired this compound powder.

    • Contaminated personal protective equipment (PPE) such as gloves and weighing papers.

    • Contaminated labware including pipette tips, microfuge tubes, and vials.

  • Liquid Waste:

    • Solutions containing this compound, including stock solutions (e.g., in DMSO) and working solutions.

    • Solvents used to rinse containers that held this compound. The first rinse of a container should always be collected as hazardous waste.[4][5]

2. Containerization:

  • Use designated, leak-proof, and clearly labeled hazardous waste containers that are chemically compatible with the waste they will hold.[6][7][8]

  • Keep solid and liquid waste in separate containers.[7]

  • Ensure containers are kept closed except when adding waste.[6][9]

3. Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste".[3][8][9]

  • The label must include:

    • The full chemical name: "this compound"

    • The solvent(s) present (e.g., "DMSO," "Ethanol").

    • An approximate concentration or percentage of each component.[6]

    • The accumulation start date.[6]

    • The name of the principal investigator or laboratory contact.

4. Storage:

  • Store hazardous waste in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.[6][8]

  • Segregate waste containers based on their chemical compatibility to prevent accidental reactions.[9]

5. Disposal Request:

  • Once a waste container is full, or in accordance with your institution's policies, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][8]

  • Never attempt to dispose of hazardous chemical waste through standard municipal trash or sewer systems.[3]

Experimental Protocol: In Vitro HIV-1 Inhibition Assay

The following is a generalized protocol for assessing the inhibitory activity of this compound against HIV-1 in a cell-based assay.

Materials:

  • HeLa-P4 indicator cells (or other suitable cell line)

  • VSV-G-pseudotyped HIV-1 particles

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Beta-galactosidase assay reagents

Procedure:

  • Cell Plating: Seed HeLa-P4 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.

  • Compound Dilution: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept constant and non-toxic to the cells (typically ≤0.1%).

  • Infection: Add the diluted this compound to the cells, followed by the addition of VSV-G-pseudotyped HIV-1 particles.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.

  • Activity Measurement: Measure the level of HIV-1 infection by quantifying the expression of a reporter gene, such as beta-galactosidase, which is activated by the HIV-1 Tat protein.

  • Data Analysis: Calculate the EC50 value, which is the concentration of this compound that inhibits 50% of the viral replication.

Diagrams

PF3450074_Disposal_Workflow cluster_generation Waste Generation Point cluster_segregation Segregation & Containerization cluster_labeling Labeling cluster_disposal Final Disposal start Experiment with This compound solid_waste Solid Waste (Gloves, Tips, etc.) start->solid_waste Generates liquid_waste Liquid Waste (Solutions, Rinsates) start->liquid_waste Generates solid_container Hazardous Solid Waste Container solid_waste->solid_container liquid_container Hazardous Liquid Waste Container liquid_waste->liquid_container label_info Label with: - 'Hazardous Waste' - Chemical Name - Solvent(s) - Concentration - Date solid_container->label_info ehs_pickup EHS Pickup solid_container->ehs_pickup liquid_container->label_info liquid_container->ehs_pickup

Caption: Workflow for the proper segregation and disposal of this compound waste.

HIV1_Inhibition_Pathway cluster_virus HIV-1 Particle cluster_cell Host Cell Capsid Viral Capsid (CA) Uncoating Uncoating Capsid->Uncoating ReverseTranscription Reverse Transcription Capsid->ReverseTranscription Premature uncoating inhibits RT Reverse Transcriptase Genome Viral RNA Genome Uncoating->ReverseTranscription Provirus Proviral DNA ReverseTranscription->Provirus PF3450074 This compound PF3450074->Capsid Binds to & destabilizes

Caption: Mechanism of action of this compound in inhibiting HIV-1 replication.

References

Personal protective equipment for handling PF-3450074

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical guidance for handling the HIV-1 capsid inhibitor PF-3450074 based on established best practices for potent research compounds. As a specific Safety Data Sheet (SDS) with detailed quantitative toxicological data for this compound is not publicly available, these recommendations should be adapted based on a thorough institutional risk assessment and in consultation with your organization's Environmental Health and Safety (EHS) department. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

This compound is a potent small molecule inhibitor of the HIV-1 capsid protein.[1] While specific toxicity data is limited, it is prudent to handle it as a potentially hazardous compound. Compounds of this nature may present risks such as skin and eye irritation, respiratory tract irritation if inhaled, and potential systemic effects upon absorption. A qualitative risk assessment is crucial before handling.

Table 1: Qualitative Risk Assessment for Handling this compound

Hazard Category Potential Risk Recommended Action
Inhalation Possible respiratory tract irritation. Long-term effects of inhalation are unknown.Handle in a certified chemical fume hood.
Skin Contact May cause skin irritation or be absorbed through the skin.Wear appropriate chemical-resistant gloves and a lab coat.
Eye Contact May cause serious eye irritation.Wear safety glasses with side shields or chemical splash goggles.
Ingestion Potentially toxic if swallowed.Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure. The required level of PPE will depend on the specific task being performed.

Table 2: Recommended Personal Protective Equipment for Handling this compound

Task Primary PPE Secondary PPE (as needed)
General Laboratory Operations - Safety glasses with side shields- Laboratory coat- Nitrile gloves- Closed-toe shoes-
Weighing and Handling Solids - Chemical splash goggles- Laboratory coat- Double nitrile gloves- Closed-toe shoes- Face shield- Arm sleeves
Preparing Solutions - Chemical splash goggles- Laboratory coat- Nitrile gloves- Closed-toe shoes- Face shield- Chemical-resistant apron
Spill Cleanup - Chemical splash goggles- Laboratory coat- Heavy-duty nitrile or butyl rubber gloves- Closed-toe shoes- Respirator (if significant aerosolization)- Shoe covers

Operational Plan: Safe Handling Workflow

A structured workflow is essential to ensure safety and minimize the risk of contamination.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Designate Handling Area (Fume Hood) weigh Weigh Compound prep_area->weigh gather_materials Assemble All Necessary Equipment and PPE gather_materials->prep_area review_protocol Review Experimental Protocol and Safety Procedures review_protocol->gather_materials dissolve Prepare Solution weigh->dissolve execute Perform Experiment dissolve->execute decontaminate Decontaminate Work Surfaces and Equipment execute->decontaminate dispose Dispose of Waste decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for the Safe Handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. All waste should be handled as hazardous chemical waste.

Waste Segregation and Disposal:

  • Unused Compound: Collect in its original container or a clearly labeled, sealed container as "Hazardous Chemical Waste."

  • Contaminated Solids: Items such as gloves, pipette tips, and weigh paper that have come into contact with this compound should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound must be collected in a sealed, properly labeled, and appropriate chemical waste container. Do not dispose of down the drain.[2][3][4]

Consult your institution's EHS department for specific disposal procedures and to schedule a waste pickup.[2]

start Waste Generated is_liquid Liquid Waste? start->is_liquid is_solid Solid Waste? is_liquid->is_solid No collect_liquid Collect in Labeled Liquid Waste Container is_liquid->collect_liquid Yes is_sharp Sharps? is_solid->is_sharp No collect_solid Collect in Labeled Solid Waste Container is_solid->collect_solid Yes collect_sharps Collect in Puncture-Proof Sharps Container is_sharp->collect_sharps Yes dispose Arrange for Hazardous Waste Pickup with EHS is_sharp->dispose No collect_liquid->dispose collect_solid->dispose collect_sharps->dispose

Caption: Decision Tree for this compound Waste Disposal.

Emergency Procedures

Spill Response:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect: Don the appropriate PPE, including a respirator if there is a risk of inhalation.

  • Contain: For small spills, use a chemical spill kit with absorbent pads to contain the material.

  • Clean: Carefully clean the spill area, working from the outside in.

  • Dispose: Collect all contaminated materials in a designated hazardous waste container.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Do not induce vomiting.

In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the compound.

References

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